Ethyl 2-((3-bromophenyl)amino)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(3-bromoanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASOGFHEWZGRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307188 | |
| Record name | ethyl N-(3-bromophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-91-7 | |
| Record name | 2521-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl N-(3-bromophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-((3-bromophenyl)amino)acetate synthesis from 3-bromoaniline
An In-depth Technical Guide for the Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate from 3-bromoaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis involves the N-alkylation of 3-bromoaniline with ethyl 2-bromoacetate. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines purification and characterization techniques, and emphasizes critical safety considerations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Significance
N-aryl glycine esters, such as this compound, are prevalent structural motifs in a wide range of biologically active compounds and functional materials. The presence of the bromo-substituted phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this molecule a key building block in synthetic organic chemistry. Traditional pathways to access such compounds rely on the nucleophilic substitution reaction between an aniline and an α-halo ester.[1] This guide focuses on a robust and reproducible protocol for this specific transformation.
Mechanistic Overview: Nucleophilic Aliphatic Substitution
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.
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Nucleophile: The nitrogen atom of 3-bromoaniline possesses a lone pair of electrons, rendering it nucleophilic.
-
Electrophile: The carbon atom bonded to the bromine in ethyl 2-bromoacetate is electrophilic due to the high electronegativity of the adjacent bromine and carbonyl oxygen atoms.
The reaction is initiated by the attack of the aniline's nitrogen lone pair on the α-carbon of the ethyl 2-bromoacetate, displacing the bromide ion as the leaving group. This process forms a hydrobromide salt of the desired product. A base is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct, which prevents the protonation of the starting aniline (rendering it non-nucleophilic) and drives the reaction to completion.
Experimental Protocol
This section provides a detailed, self-validating workflow for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
Proper preparation and handling of all reagents are critical for success and safety.
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 3-Bromoaniline | 591-19-5 | 172.03 | 1.00 g | 1.0 | Toxic liquid, handle with care.[2] |
| Ethyl 2-bromoacetate | 105-36-2 | 167.00 | 1.16 g (0.78 mL) | 1.2 | Lachrymator and highly toxic.[3][4] |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.46 g | 3.0 | Mild base to neutralize HBr byproduct. |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | 20 mL | - | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | Used for washing during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | Stationary phase for purification. |
Reaction Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: A visual representation of the synthesis workflow from reagents to final product.
Step-by-Step Synthesis Procedure
Caution: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5]
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.00 g, 5.81 mmol).
-
Solvent and Base Addition: Add ethanol (20 mL) and sodium bicarbonate (1.46 g, 17.4 mmol). Stir the suspension for 5 minutes at room temperature.
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Addition of Electrophile: While stirring, add ethyl 2-bromoacetate (0.78 mL, 7.0 mmol) dropwise to the mixture. Ethyl bromoacetate is a lachrymator and highly toxic; handle with extreme care.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes.
-
Workup - Solvent Removal: After the reaction is complete (as indicated by the consumption of the limiting reagent, 3-bromoaniline, via TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.
-
Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL). The washes help remove any remaining inorganic salts and water-soluble impurities.[7]
-
Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a brown or yellow oil.
Purification
The crude product is purified by flash column chromatography on silica gel.
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Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
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Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC to identify those containing the pure product.
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Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.
Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Predicted shifts would include aromatic protons (multiplets, ~6.6-7.2 ppm), the N-H proton (broad singlet), the -CH₂- group adjacent to the nitrogen (~3.9-4.2 ppm), and the ethyl ester protons (quartet at ~4.2 ppm and triplet at ~1.3 ppm). |
| ¹³C NMR | Expected signals for the ester carbonyl (~170 ppm), aromatic carbons (including the C-Br carbon, ~110-150 ppm), and aliphatic carbons of the ethyl ester and acetate backbone. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak of similar intensity, which is characteristic of a monobrominated compound. For C₁₀H₁₂BrNO₂, the expected m/z would be ~257.01 and ~259.01. |
| FT-IR | Key stretches would include N-H (~3400 cm⁻¹), C=O (ester, ~1735 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Br (~680 cm⁻¹). |
Note: Predicted spectroscopic data is based on the general characteristics of similar molecular structures. Actual values must be determined experimentally.[8]
Safety and Handling
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3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2] It is a suspected mutagen. Always handle in a fume hood and wear appropriate PPE.
-
Ethyl 2-bromoacetate: Fatal if swallowed, in contact with skin, or if inhaled.[3][4] It is a potent lachrymator (causes tearing) and is corrosive. Use only in a chemical fume hood with robust engineering controls. Ensure an eyewash station and safety shower are immediately accessible.[6]
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General Precautions: The reaction should be conducted away from heat, sparks, and open flames.[5] All waste materials should be disposed of according to institutional and national hazardous waste regulations.
Conclusion
The N-alkylation of 3-bromoaniline with ethyl 2-bromoacetate is an effective method for synthesizing this compound. By understanding the underlying SN2 mechanism and adhering to the detailed protocol for reaction, workup, and purification, researchers can reliably produce this key synthetic intermediate. Strict adherence to safety protocols is paramount due to the hazardous nature of the starting materials.
References
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-
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Physical and chemical properties of Ethyl 2-((3-bromophenyl)amino)acetate
An In-Depth Technical Guide to Ethyl 2-((3-bromophenyl)amino)acetate: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. The document details the compound's core physical and chemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its reactivity and analytical characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to serve as an essential resource for utilizing this versatile molecule in research and development settings.
Introduction: A Versatile Scaffold for Medicinal Chemistry
This compound is a substituted N-arylglycine ester. Its structure is strategically functionalized with three key components: a secondary amine, an ethyl ester, and a bromine-substituted aromatic ring. This unique combination makes it a highly valuable building block, or synthon, for the synthesis of more complex molecular architectures.
In the field of drug discovery, this compound serves as a crucial starting material for developing novel therapeutic agents. The reactive sites allow for a variety of chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. It is particularly noted as a precursor in the synthesis of central nervous system (CNS) agents and kinase inhibitors, two classes of drugs vital for treating a wide range of diseases.[1] The presence of the bromo-substituent is of particular strategic importance, as it provides a chemical handle for modern cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the final target molecules.
Molecular Structure and Identifiers
The structural framework of this compound is foundational to its chemical behavior. The diagram below illustrates the arrangement of its constituent atoms and functional groups.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol
The following protocol is a representative procedure adapted from established methods for N-alkylation of anilines. [2] Materials:
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3-bromoaniline (1.0 eq)
-
Ethyl bromoacetate (1.0 eq)
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Anhydrous potassium carbonate (1.5 eq)
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Acetone (solvent)
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Ethyl acetate (for extraction)
-
Brine and deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (1.0 eq) and anhydrous acetone. Stir until the aniline is fully dissolved.
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of ethyl bromoacetate (1.0 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the mixture to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, pure this compound.
Reactivity Profile
The utility of this compound stems from its three primary reactive centers:
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Secondary Amine: The N-H bond can be deprotonated to form a more potent nucleophile or can participate in coupling reactions. The nitrogen itself can undergo further alkylation or acylation.
-
Ethyl Ester: This group can be readily hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, 2-((3-bromophenyl)amino)acetic acid. This acid is a valuable building block for amide bond formation.
-
Aryl Bromide: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for generating molecular diversity.
Analytical Characterization (Predicted)
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signatures |
|---|---|
| ¹H NMR | ~7.0-7.5 ppm: Multiplets, 4H (aromatic protons).~4.5 ppm: Broad singlet, 1H (N-H proton).~4.2 ppm: Quartet, 2H (-O-CH₂ -CH₃).~3.9 ppm: Singlet, 2H (N-CH₂ -C=O).~1.3 ppm: Triplet, 3H (-O-CH₂-CH₃ ). |
| ¹³C NMR | ~171 ppm: (C =O, ester).~148 ppm: (Aromatic C -N).~115-135 ppm: (Aromatic carbons, including C -Br).~61 ppm: (-O-CH₂ -CH₃).~46 ppm: (N-CH₂ -C=O).~14 ppm: (-O-CH₂-CH₃ ). |
| Infrared (IR) | ~3350 cm⁻¹: N-H stretch (secondary amine).~3050 cm⁻¹: Aromatic C-H stretch.~2980 cm⁻¹: Aliphatic C-H stretch.~1735 cm⁻¹: C=O stretch (ester).~1200 cm⁻¹: C-O stretch (ester).~550-650 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 257 and 259 in a ~1:1 ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes.Key Fragments: Loss of ethoxy group [-OCH₂CH₃] (m/z 212/214), loss of the entire ester function [-COOCH₂CH₃]. |
Safety, Handling, and Storage
As a halogenated organic compound and potential alkylating agent, this compound requires careful handling.
-
General Hazards: May be harmful if swallowed, inhaled, or in contact with skin. It is expected to be an irritant to the eyes, skin, and respiratory system. [3][4]* Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. [4]Avoid generating aerosols or dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [1][5]For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended. [1]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable reactivity, and multiple points for diversification make it an indispensable intermediate. This guide provides the foundational knowledge required for its effective and safe utilization, empowering researchers to leverage its full potential in the creation of novel and complex molecules.
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Sources
Ethyl 2-((3-bromophenyl)amino)acetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-((3-bromophenyl)amino)acetate, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical identity, molecular properties, synthesis protocols, and safety information. With a focus on scientific integrity, this guide offers field-proven insights and methodologies to support researchers in their drug discovery and development endeavors.
Chemical Identity and Molecular Properties
This compound, also known as N-(3-bromophenyl)glycine ethyl ester, is a secondary amine and an ester derivative of the amino acid glycine. Its structure, featuring a bromine-substituted phenyl ring, makes it a valuable synthon for introducing the N-aryl glycine moiety into more complex molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 2521-91-7 | N/A |
| Molecular Formula | C₁₀H₁₂BrNO₂ | N/A |
| Molecular Weight | 258.11 g/mol | N/A |
| IUPAC Name | ethyl 2-[(3-bromophenyl)amino]acetate | N/A |
Synthesis and Purification
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-bromoaniline and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Synthetic Workflow
The synthesis can be visualized as a two-step process: the deprotonation of the amine followed by the nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a robust method for the synthesis of this compound.
Materials:
-
3-bromoaniline
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromoaniline (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet or a doublet depending on the coupling with the N-H proton), the aromatic protons, and the N-H proton.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl CH₃ | ~1.3 | Triplet |
| Ethyl CH₂ | ~4.2 | Quartet |
| N-CH₂ | ~4.0 | Singlet/Doublet |
| Aromatic CH | 6.7 - 7.2 | Multiplet |
| N-H | Broad singlet | Broad Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals corresponding to the ethyl group carbons, the methylene carbon of the acetate group, the carbonyl carbon of the ester, and the aromatic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Ethyl CH₂ | ~61 |
| N-CH₂ | ~46 |
| Aromatic C-Br | ~122 |
| Aromatic CH | 113 - 131 |
| Aromatic C-N | ~147 |
| C=O (Ester) | ~171 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), the C=O bond of the ester, and the C-N bond.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3350 - 3450 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2980 |
| C=O Stretch (Ester) | 1730 - 1750 |
| C-N Stretch | 1200 - 1350 |
Applications in Medicinal Chemistry
N-aryl glycine esters, such as this compound, are versatile building blocks in the synthesis of various heterocyclic compounds with potential biological activities. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a valuable scaffold in drug discovery.
Caption: Applications of this compound in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
A comprehensive list of references is not available as specific literature detailing the synthesis and full characterization of this compound (CAS 2521-91-7) was not found during the search. The provided synthesis protocol and predicted spectral data are based on general organic chemistry principles and data from analogous compounds. Researchers are advised to consult chemical suppliers and specialized databases for the most current and detailed information.
1H NMR and 13C NMR spectral data of Ethyl 2-((3-bromophenyl)amino)acetate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-((3-bromophenyl)amino)acetate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound, a substituted aniline derivative of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of spectral data. It provides a detailed interpretation grounded in fundamental NMR principles, explaining the causality behind chemical shifts, signal multiplicities, and structural assignments. By integrating theoretical knowledge with practical insights, this guide serves as a robust reference for the structural elucidation of this and similar molecules.
Molecular Structure and NMR Environments
The first step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all unique (non-equivalent) proton and carbon environments. The structure of this compound is shown below, with systematic numbering to facilitate spectral assignments.
Figure 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with key atoms numbered.
From this structure, we anticipate:
-
¹H NMR: 7 distinct signals. Four from the aromatic ring, one from the N-H amine proton, one from the acetate methylene group, and two from the ethyl ester group.
-
¹³C NMR: 10 distinct signals. Six from the aromatic ring carbons, one from the carbonyl carbon, one from the acetate methylene carbon, and two from the ethyl ester carbons.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule. Key parameters are the chemical shift (δ), integration, and spin-spin splitting (multiplicity).[1]
Foundational Principles of ¹H NMR Interpretation
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton.[1][2] Electronegative atoms (like O, N, Br) and unsaturated systems (like aromatic rings and carbonyls) withdraw electron density from nearby protons, "deshielding" them and shifting their signals downfield (to a higher ppm value).[3][4]
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[1]
-
Spin-Spin Splitting (Multiplicity): The signal for a proton is split into n+1 peaks by n non-equivalent protons on adjacent carbons. This "n+1 rule" reveals the number of neighboring protons and is crucial for determining connectivity.[1][5] For example, a signal split by two neighbors becomes a "triplet," and a signal split by three becomes a "quartet."
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted spectral data for this compound, based on established chemical shift ranges and substituent effects.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~1.25 | Triplet (t) | 3H | -OCH₂CH ₃ (C6) | Aliphatic protons, upfield. Split into a triplet by the two neighboring -OCH₂- protons. |
| b | ~4.20 | Quartet (q) | 2H | -OCH ₂CH₃ (C5) | Protons on a carbon bonded to an electronegative oxygen are deshielded. Split into a quartet by the three neighboring -CH₃ protons.[6][7] |
| c | ~3.95 | Singlet (s) | 2H | -N-CH ₂-C=O (C3) | Methylene protons alpha to both a nitrogen and a carbonyl group, resulting in a downfield shift. Expected to be a singlet as the adjacent N-H proton coupling is often not observed. |
| d | ~4.50 | Broad Singlet (br s) | 1H | -NH - | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and chemical exchange.[4] |
| e, f, g, h | 6.60 - 7.20 | Multiplet (m) | 4H | Aromatic Protons | Protons on the aromatic ring resonate in this characteristic downfield region.[8] The complex splitting pattern arises from ortho- and meta-couplings between the four non-equivalent aromatic protons.[9] |
Detailed Signal Analysis:
-
Ethyl Group (Signals a & b): The classic ethyl group pattern is a triplet and a quartet, integrating to 3H and 2H, respectively. The methylene protons (b ) are significantly downfield (~4.20 ppm) due to the deshielding effect of the adjacent ester oxygen.[5] The methyl protons (a ) are in a typical aliphatic region (~1.25 ppm).
-
Acetate Methylene (Signal c): These protons are positioned between two electron-withdrawing groups: the amino nitrogen and the ester carbonyl. This dual influence places their signal downfield (~3.95 ppm). In many cases, coupling to the adjacent N-H proton is not resolved, leading to a singlet.
-
Amine Proton (Signal d): The N-H proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature. It is typically observed as a broad singlet around 4.50 ppm but can vary.
-
Aromatic Protons (Signals e, f, g, h): The protons on the 3-bromophenyl ring are all chemically non-equivalent. The electron-donating amino group (-NH) tends to shield ortho and para positions, while the electron-withdrawing bromo group (-Br) deshields them.[10] This interplay results in four distinct signals within the aromatic region (6.60-7.20 ppm). Their coupling constants (J-values) would reveal their ortho and meta relationships, but they often overlap to form a complex multiplet.[9]
Analysis of the ¹³C NMR Spectrum
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule gives rise to a single, sharp peak. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.[11]
Predicted ¹³C NMR Spectral Data and Interpretation
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.2 | C6 (-OCH₂C H₃) | The terminal methyl carbon of the ethyl group is in the typical upfield aliphatic region.[11] |
| ~45.8 | C3 (-NH-C H₂-C=O) | The methylene carbon is shifted downfield by the adjacent nitrogen atom. |
| ~61.5 | C5 (-OC H₂CH₃) | This methylene carbon is significantly deshielded by the highly electronegative oxygen atom.[11] |
| ~113.0 - 131.0 | C2', C4', C5', C6' (Aromatic CH) | These are the four aromatic carbons bonded to hydrogen. Their shifts are spread out due to the electronic effects of the -NH and -Br substituents.[8] |
| ~122.5 | C3' (Aromatic C-Br) | The carbon directly attached to bromine. The "heavy atom effect" of bromine can influence this shift.[12] |
| ~148.0 | C1' (Aromatic C-N) | The carbon attached to the amino group is significantly deshielded and appears far downfield in the aromatic region. |
| ~171.0 | C2 (-C =O) | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic low-field region. |
Detailed Signal Analysis:
-
Aliphatic Carbons (C3, C5, C6): The ethyl group carbons (C5, C6) and the acetate methylene carbon (C3) are found in the upfield region of the spectrum. The direct attachment to electronegative atoms (O and N) causes significant downfield shifts for C5 (~61.5 ppm) and C3 (~45.8 ppm) compared to the terminal methyl C6 (~14.2 ppm).
-
Aromatic Carbons (C1'-C6'): Aromatic carbons typically resonate between 120-150 ppm.[8] Substituent effects are critical for assignment. The carbon bearing the amino group (C1') is expected to be the most downfield of the aromatic signals due to the nitrogen's influence. Conversely, the carbon bonded to bromine (C3') will also have a distinct chemical shift. The remaining four CH carbons will have unique shifts reflecting their positions relative to these two key substituents.[13][14]
-
Carbonyl Carbon (C2): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 171.0 ppm, a hallmark of this functional group.
Standardized Experimental Protocol
To ensure reproducibility and accuracy, a standardized protocol for NMR data acquisition is essential. The causality behind these steps is to obtain a high-resolution spectrum from a pure, homogeneous sample free of interfering signals.
Figure 2: Workflow for NMR Sample Preparation and Analysis
Caption: Standardized workflow for NMR analysis from sample preparation to data processing.
Step-by-Step Methodology:
-
Sample Preparation: Approximately 10-20 mg of the purified solid this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[7] Tetramethylsilane (TMS) is included as an internal standard for chemical shift calibration (δ = 0.00 ppm).[15][16]
-
Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 500 MHz).
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment, such as a standard PENDANT or DEPT sequence, is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a quality spectrum.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier Transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.
Conclusion
The structural elucidation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing functional groups, notably the characteristic triplet-quartet pattern of the ethyl ester and the complex multiplet of the substituted aromatic ring. The ¹³C NMR spectrum complements this by identifying all ten unique carbon environments, from the upfield aliphatic carbons to the highly deshielded carbonyl carbon. This guide provides a foundational framework for interpreting these spectra, demonstrating how a systematic analysis of chemical shifts, multiplicities, and integration yields an unambiguous confirmation of the molecular structure. This self-validating system, where predicted data based on established principles aligns with expected outcomes, underscores the power of NMR as a primary tool for chemical characterization in research and development.
References
- NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters - YouTube. (2024).
- Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. (n.d.).
- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).
- Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate | C12H16BrNO2 | CID - PubChem. (n.d.).
- Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024).
- Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate - PubChemLite. (n.d.).
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.).
- Ethyl-α-bromophenyl acetate - NIST WebBook. (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Ethyl 2-(3-amino-4-bromophenyl)acetate - BLDpharm. (n.d.).
- ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.).
- Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph. - ResearchGate. (n.d.).
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
- Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.).
- 1H NMR Chemical Shift - Oregon State University. (n.d.).
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. (2023).
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.).
- ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021).
- Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (2025).
- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. (n.d.).
- NMR Chemical Shifts. (n.d.).
- Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates - ChemRxiv. (n.d.).
- Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. | Homework.Study.com. (n.d.).
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.).
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Infrared (IR) and Mass Spectrometry (MS) of Ethyl 2-((3-bromophenyl)amino)acetate
An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Ethyl 2-((3-bromophenyl)amino)acetate
Authored by: A Senior Application Scientist
Foreword: The Imperative of Spectroscopic Characterization
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. The journey from a synthetic route's conception to a compound's application is paved with analytical checkpoints that ensure identity, purity, and stability. Among the most powerful and accessible of these analytical techniques are Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide provides a detailed examination of this compound, a molecule possessing a rich combination of functional groups—a secondary aromatic amine, an ethyl ester, and a halogenated aromatic ring. Through a detailed exploration of its IR and MS characteristics, we will demonstrate how these techniques synergize to provide a comprehensive and definitive structural portrait. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Molecular Blueprint: this compound
To interpret any spectroscopic data, one must first understand the molecule's architecture. This compound (C₁₀H₁₂BrNO₂) is comprised of several key functionalities that will each produce a distinct spectroscopic signature.
-
Secondary Aromatic Amine: The N-H bond and the C-N bond linked to the benzene ring are key vibrational and fragmentation points.
-
Ethyl Ester: The carbonyl group (C=O) provides a strong, characteristic IR signal, while the ethoxy group (-OCH₂CH₃) presents specific fragmentation patterns in MS.
-
Meta-Substituted Bromophenyl Ring: The aromatic ring system gives rise to characteristic IR absorptions, and the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly diagnostic isotopic pattern in the mass spectrum.
Below is the logical structure of the molecule, which forms the basis for all subsequent analysis.
Caption: Workflow for FT-IR sample analysis.
Interpretation of the IR Spectrum
The spectrum is best analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Commentary & Rationale |
| ~3400 | N-H Stretch | Secondary Aromatic Amine | This single, sharp peak is characteristic of a secondary amine. [1][2][3]Its position around 3400 cm⁻¹ is typical for aromatic secondary amines, slightly higher than their aliphatic counterparts. [3] |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | These absorptions appear just above 3000 cm⁻¹ and are typically weaker than aliphatic C-H stretches. [4] |
| 2980-2850 | C-H Stretch (sp³) | Aliphatic C-H (Ethyl & Methylene) | These signals arise from the C-H bonds of the ethyl ester and the methylene bridge. Their presence confirms the aliphatic portions of the molecule. [5] |
| ~1735 | C=O Stretch | Ethyl Ester | This is one of the most intense and unambiguous peaks in the spectrum. [5]Saturated aliphatic esters typically absorb around 1750-1735 cm⁻¹. [4][6]The lack of conjugation with the aromatic ring (due to the -NH-CH₂- spacer) means the frequency is not significantly lowered. |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Aromatic rings display a pair of characteristic stretching vibrations in this region. [4] |
| 1350-1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the aryl C-N bond is expected in this range and is typically strong. [2] |
| 1300-1150 | C-O Stretch | Ester | Esters show strong C-O stretching bands. This is often a complex region with multiple peaks. [6][7] |
| 900-675 | C-H Bend (out-of-plane) | Aromatic Substitution | The pattern of these strong bands can help confirm the 1,3- (meta) substitution pattern on the benzene ring. |
| < 700 | C-Br Stretch | Aryl Halide | The C-Br stretch is often weak and falls in the low-frequency region, which can be difficult to assign definitively. |
Mass Spectrometry: Unveiling the Molecular Weight and Structure
Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. By measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments, we can determine the molecular weight and deduce the molecule's connectivity. Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, ideal for structural elucidation of small molecules like this one.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, this validates purity by showing a single chromatographic peak.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce a series of smaller, stable cations.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Interpretation of the Mass Spectrum
The calculated monoisotopic mass of C₁₀H₁₂⁷⁹BrNO₂ is 257.01 Da, and for C₁₀H₁₂⁸¹BrNO₂ is 259.01 Da.
Key Feature: The Bromine Isotopic Pattern The most striking feature in the mass spectrum will be the "doublet" peaks for any fragment containing bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 51:49 ratio. [8]Therefore, the molecular ion will appear as two peaks of nearly equal intensity at m/z 257 and 259. This pattern is a definitive marker for the presence of a single bromine atom in an ion. [9] Major Fragmentation Pathways The fragmentation of the molecular ion (M⁺•) is driven by the formation of the most stable ions.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Rationale for Fragmentation |
| 257 / 259 | [C₁₀H₁₂BrNO₂]⁺• (Molecular Ion) | - | The parent ion, showing the characteristic 1:1 isotopic pattern for bromine. |
| 212 / 214 | [M - •OC₂H₅]⁺ | Ethoxy radical (45 Da) | A common fragmentation for ethyl esters, involving cleavage of the C-O bond next to the carbonyl. [9] |
| 198 / 200 | [Br-C₆H₄-NH=CH₂]⁺ | •COOC₂H₃ (unlikely) or rearrangement | Alpha-cleavage next to the nitrogen atom is a dominant pathway for amines, stabilizing the positive charge on the nitrogen. [9][10] |
| 184 / 186 | [Br-C₆H₄-NH-CH₂]⁺ | •COOC₂H₅ (73 Da) | Cleavage of the bond between the alpha-carbon and the carbonyl carbon, a favorable fragmentation. |
| 178 | [M - •Br]⁺ | Bromine radical (79/81 Da) | Loss of the halogen atom. The resulting ion at m/z 178 will be a singlet, as it no longer contains bromine. |
| 155 / 157 | [Br-C₆H₄]⁺ | C₄H₇NO₂ | Fragmentation leading to the stable bromophenyl cation. |
Conclusion: A Synergistic Approach to Structural Verification
The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful and complementary toolkit for the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups—the secondary amine N-H, the ester C=O, and the aromatic ring—through their characteristic vibrational frequencies. Concurrently, mass spectrometry provides the definitive molecular weight and, crucially, the elemental composition through the unmistakable M⁺/M+2 isotopic signature of bromine. The logical fragmentation pattern further corroborates the molecule's connectivity, with observed cleavages aligning perfectly with the known stabilities of carbocations and radical ions associated with amine and ester functionalities. Together, these two techniques deliver an unambiguous and confident confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline.
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Online] Available at: [Link]
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Solubility and stability of Ethyl 2-((3-bromophenyl)amino)acetate
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-((3-bromophenyl)amino)acetate
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for determining the solubility profile in pharmaceutically relevant solvents and for assessing its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide aims to serve as a foundational resource for the effective handling, formulation, and development of this compound.
Introduction: Understanding the Core Compound
This compound is an aromatic amine derivative with a molecular structure that lends itself to further functionalization, making it a valuable building block in medicinal chemistry. Its utility in the synthesis of central nervous system agents and kinase inhibitors underscores the importance of thoroughly characterizing its physicochemical properties.[1] A comprehensive understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) derived from it.
This guide delves into the critical aspects of solubility and stability, providing both theoretical grounding and practical, step-by-step protocols for their evaluation. The methodologies described are aligned with the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[2][3][4]
Solubility Profile: A Foundation for Formulation
The solubility of a compound is a critical determinant of its bioavailability and developability into a drug product.[5] This section details the systematic evaluation of the solubility of this compound in a range of aqueous and organic solvents.
Rationale for Solvent Selection
The choice of solvents is dictated by their relevance in pharmaceutical processing and formulation. Water is the most fundamental solvent, and its solubility is assessed at different pH values to understand the impact of ionization on the amino group. Organic solvents are selected based on their common use in synthesis, purification, and as co-solvents in formulations.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[6][7]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[6]
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, based on the expected behavior of a moderately polar aromatic amine.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |
| Water (pH 7.4) | 25 | < 0.1 |
| 0.1 M HCl | 25 | 1 - 5 |
| 0.1 M NaOH | 25 | < 0.1 |
| Ethanol | 25 | > 50 |
| Methanol | 25 | > 50 |
| Acetone | 25 | > 30 |
| Dichloromethane | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment: Ensuring Molecular Integrity
Stability testing is crucial for identifying how the quality of a drug substance changes over time under the influence of environmental factors.[3] Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][9]
Principles of Forced Degradation
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[8] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways. This information is vital for developing analytical methods that can separate and quantify the parent compound from its degradants.
Experimental Protocols for Forced Degradation Studies
A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.
A. Hydrolytic Degradation:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Neutral: Purified water at 60 °C for 24 hours.
-
Rationale: To assess susceptibility to hydrolysis of the ester and potential reactions of the amino group.
-
B. Oxidative Degradation:
-
Condition: 3% H₂O₂ at room temperature for 24 hours.
C. Thermal Degradation:
-
Condition: The solid compound is exposed to 80 °C for 48 hours.
-
Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.
-
D. Photolytic Degradation:
-
Condition: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is wrapped in aluminum foil.
-
Rationale: To determine if the compound is light-sensitive, which would necessitate protective packaging.
-
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to resolve the parent peak from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Illustrative Stability Data
The following table summarizes the expected outcomes of the forced degradation studies.
| Stress Condition | Expected Degradation (%) | Major Degradation Products |
| 0.1 M HCl, 60 °C | 10-15% | 3-Bromophenylamino)acetic acid (ester hydrolysis) |
| 0.1 M NaOH, 60 °C | > 20% | (3-Bromophenylamino)acetic acid (ester hydrolysis) |
| 3% H₂O₂, RT | 5-10% | Oxidized aromatic species |
| 80 °C (solid) | < 2% | Minimal degradation |
| Photolytic | < 5% | Minor unspecified degradants |
Logical Flow of Stability Assessment
Caption: Logical Workflow for Stability Assessment.
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols are designed to yield comprehensive data essential for informed decision-making in drug discovery and development. Based on its predicted profile, the compound is expected to exhibit good solubility in organic solvents but limited aqueous solubility at neutral pH, which may be improved in acidic conditions. Its primary degradation pathway is likely to be hydrolysis of the ester linkage, particularly under basic conditions.
It is recommended that these studies be conducted early in the development process to guide formulation strategies and to establish appropriate storage and handling conditions. The development of a validated, stability-indicating analytical method is a prerequisite for obtaining reliable data.
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Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
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ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate: Key Starting Materials and Methodologies
Introduction
Ethyl 2-((3-bromophenyl)amino)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine linking a brominated aromatic ring to an ethyl acetate moiety, provides a versatile scaffold for further functionalization. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the critical starting materials and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.
The molecular formula of this compound is C₁₀H₁₂BrNO₂, and its molecular weight is 258.11 g/mol . This guide will explore two principal synthetic strategies: direct nucleophilic substitution and palladium-catalyzed Buchwald-Hartwig amination, providing detailed protocols and mechanistic insights for each.
I. Synthetic Pathway 1: Nucleophilic Substitution
The most direct and classical approach to the synthesis of this compound is through the N-alkylation of 3-bromoaniline with an ethyl haloacetate, typically ethyl bromoacetate. This method relies on the nucleophilic character of the amino group on the aniline ring attacking the electrophilic carbon of the ethyl bromoacetate.
A. Core Starting Materials
The success of this synthesis is fundamentally dependent on the quality and handling of two key reagents:
-
3-Bromoaniline: This is the foundational aromatic core of the target molecule. The bromine atom at the meta position is a key feature for potential downstream cross-coupling reactions, while the amino group serves as the nucleophile in this synthetic step.
-
Ethyl Bromoacetate: This reagent provides the ethyl acetate portion of the final product and is a potent alkylating agent. Its high reactivity necessitates careful handling.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Properties & Role |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | Light yellow to brown liquid or solid | Provides the brominated phenylamine backbone; the amino group acts as the nucleophile.[1][2][3] |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to light-yellow liquid | Acts as the electrophile, providing the ethyl acetate moiety for N-alkylation.[4][5][6] |
B. Experimental Protocol: N-Alkylation of 3-Bromoaniline
This protocol is adapted from established procedures for the N-alkylation of anilines.
Materials:
-
3-Bromoaniline
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (as a base)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (as a solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
To a stirred solution of 3-bromoaniline (1.0 equivalent) in acetonitrile or DMF, add a mild inorganic base such as potassium carbonate or sodium bicarbonate (1.5-2.0 equivalents).
-
Slowly add ethyl bromoacetate (1.0-1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
C. Mechanism of Nucleophilic Substitution
The reaction proceeds via a classical Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in ethyl bromoacetate. This results in the displacement of the bromide ion as a leaving group and the formation of a new carbon-nitrogen bond. The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
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Unlocking the Therapeutic Potential of Bromophenylaminoacetate Derivatives: A Guide to Biological Activities and Mechanistic Insights
An In-depth Technical Guide for Researchers
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with diverse biological activities is a cornerstone of drug development. Bromophenylaminoacetate derivatives have emerged as a class of compounds with significant therapeutic potential, attracting interest from researchers in oncology, infectious diseases, and inflammation. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and drug development professionals.
The core structure, characterized by a bromine-substituted phenyl ring linked to an aminoacetate moiety, offers a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties. The bromine atom can significantly influence the compound's pharmacokinetic profile and binding affinity to biological targets. Marine algae, for instance, are a rich source of bromophenols that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting the importance of the bromophenyl scaffold in nature.[1][2] This guide will delve into the key therapeutic areas where bromophenylaminoacetate derivatives and their structural relatives have shown promise.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzophenone scaffold, structurally related to bromophenyl derivatives, is recognized as an antitumor parent nucleus.[3] Derivatives of bromophenols have demonstrated significant potential in drug development due to their anticancer activities.[4]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies on related brominated compounds suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. For example, certain marine-derived benzothiazole derivatives, which also feature a heterocyclic ring system, have been shown to induce G2/M phase arrest in cancer cells by downregulating key cell cycle proteins like Cyclin B1 and CDK1.[5] Furthermore, network pharmacology and molecular docking analyses of some benzophenone derivatives have identified potential target hub genes such as AKT1, CASP3, and STAT3, which are critical regulators of cell survival and apoptosis pathways.[6] While direct evidence for bromophenylaminoacetates is still emerging, the established activity of these related compounds provides a strong rationale for investigating similar mechanisms.
Below is a generalized signaling pathway illustrating potential targets for anticancer bromophenyl derivatives.
Caption: Potential anticancer mechanism of bromophenyl derivatives.
Quantitative Data on Related Compounds
To provide context for the potential potency of bromophenylaminoacetates, the following table summarizes the in vitro anticancer activity of related benzophenone and thiosemicarbazide derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Benzophenone | Compound 1 | HL-60 (Leukemia) | 0.48 | [6] |
| Benzophenone | Compound 1 | SMMC-7721 (Liver) | 0.26 | [6] |
| Benzophenone | Compound 1 | A-549 (Lung) | 0.82 | [6] |
| Benzophenone | Compound 1 | SW480 (Colon) | 0.99 | [6] |
| Thiosemicarbazide | Compound AB2 | LNCaP (Prostate) | 108.14 | [7] |
| Thiosemicarbazide | Compound AB2 | G-361 (Melanoma) | 222.74 | [7] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[8] Brominated compounds, particularly those derived from marine sources, have long been recognized for their antimicrobial properties.[1][2]
Mechanism of Action: Membrane Disruption and Biofilm Inhibition
The antimicrobial efficacy of brominated compounds is often attributed to their ability to disrupt bacterial cell membranes. For example, 6-bromoindolglyoxylamide derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[8] Furthermore, some bromophenol derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor and a common mechanism of antibiotic resistance.[9][10] This dual action of killing planktonic cells and preventing biofilm formation makes them particularly attractive candidates for further development. Studies have shown that the presence of halogen atoms like bromine can enhance the antibacterial activity of flavonoid scaffolds.[11]
Spectrum of Activity
Brominated derivatives have shown activity against a range of pathogens:
-
Gram-Positive Bacteria : Certain 6-bromoindolglyoxylamide polyamine derivatives exhibit intrinsic antimicrobial activity towards Staphylococcus aureus and S. intermedius.[8] A simple molecule, 3-bromo-2,6-dihydroxyacetophenone, showed good activity against S. aureus and even the resistant strain MRSA.[9][10]
-
Gram-Negative Bacteria : While often more challenging to target, some derivatives have shown promise. Acrylopimaryl amide derivatives containing bromine on an aromatic ring exhibited excellent activity against Escherichia coli.[12]
-
Fungi : Certain synthetic brominated derivatives have also displayed moderate to excellent antifungal properties.[8]
One study found that 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one displayed antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 16 µg/mL.[13]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer and arthritis.[14] Bromophenyl-containing structures have demonstrated significant anti-inflammatory potential, most notably through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX-2 Inhibition
The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[15] Bromfenac, a brominated benzophenone derivative, is a potent inhibitor of prostaglandin production.[16] It is significantly more potent than common NSAIDs like indomethacin and pranoprofen in inhibiting prostaglandin synthesis in the rabbit iris-ciliary body.[16] The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug design, as this selectivity can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15] The structural features of bromophenylaminoacetates make them ideal candidates for exploration as selective COX-2 inhibitors.
The diagram below illustrates the arachidonic acid pathway and the role of COX inhibitors.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Supporting Evidence
-
Bromfenac Sodium : Inhibited prostaglandin production with an IC50 of 1.1 µM.[16] It also dose-dependently inhibited arachidonic acid- and carrageenan-induced conjunctival edema in rats.[16]
-
BNTA (N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide) : This synthetic molecule with antioxidant and anti-inflammatory properties was shown to suppress intracellular reactive oxygen species (ROS) levels by increasing ROS-scavenging enzymes, subsequently attenuating the MAPK signaling pathway.[17]
Experimental Protocols & Workflows
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standard methodologies for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding : Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.
-
Inoculation : Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Perspectives
Bromophenylaminoacetate derivatives and their structural analogues represent a versatile and promising scaffold in medicinal chemistry. The existing body of research on related brominated compounds strongly supports their potential as anticancer, antimicrobial, and anti-inflammatory agents. The key to unlocking their full therapeutic potential lies in a systematic approach to synthesis and evaluation.
Future research should focus on:
-
Synthesis of Focused Libraries : Creating diverse libraries of bromophenylaminoacetate derivatives with variations in the substitution pattern on the phenyl ring and modifications to the aminoacetate side chain.
-
Mechanism of Action Studies : Moving beyond preliminary screening to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Toxicology : Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the rich therapeutic landscape of bromophenylaminoacetate derivatives and contribute to the development of next-generation medicines.
References
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Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 20339-20350. [Link]
- Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350.
- (N.D.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate.
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- (N.D.). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.
- (N.D.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. NIH.
- Lin, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed.
- (N.D.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI.
- (N.D.). Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. RSC Publishing.
- Lee, H. N., et al. (2021). Anti-Inflammatory and Mineralization Effects of Bromelain on Lipopolysaccharide-Induced Inflammation of Human Dental Pulp Cells. PubMed.
- (N.D.). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. No source title found.
- Nagao, A., et al. (N.D.). Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). PubMed.
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Foreword: The Strategic Importance of the N-Aryl Glycine Scaffold
An In-Depth Technical Guide to the Structural Analogs of Ethyl 2-((3-bromophenyl)amino)acetate
In the landscape of medicinal chemistry and drug development, the N-aryl glycine ester scaffold represents a "privileged structure." It is a versatile building block found in a multitude of biologically active compounds.[1] The parent molecule, this compound, serves as a particularly valuable starting point for analog synthesis. Its structure—comprising an aromatic ring, a secondary amine linker, and an ester moiety—offers three distinct points for chemical modification. The bromine atom at the meta position provides a reactive handle for further cross-coupling reactions and introduces specific steric and electronic properties that can be crucial for target engagement. This guide provides a technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of structural analogs of this core molecule, emphasizing the rationale behind synthetic choices and the interpretation of structure-activity relationships (SAR).
Part 1: The Rationale for Analog Development: A Multi-Parameter Optimization Approach
The synthesis of analogs is not a random exercise but a deliberate strategy to fine-tune a molecule's properties. The primary drivers for developing analogs of this compound include:
-
Structure-Activity Relationship (SAR) Elucidation: By systematically modifying each part of the molecule, researchers can identify the key chemical features, or "pharmacophores," essential for biological activity. For instance, studies on phenylglycine derivatives have shown that substitutions on the phenyl ring can discriminate between different subtypes of metabotropic glutamate receptors (mGluRs).[2][3][4]
-
Optimization of Potency and Selectivity: Initial hits from screening campaigns often have modest potency. Analogs are designed to enhance binding affinity to the desired biological target while minimizing off-target effects, thereby increasing selectivity and reducing potential side effects.
-
Improving ADME Properties: A compound's therapeutic potential is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Analogs are created to improve properties like solubility, membrane permeability, and metabolic stability, ensuring the drug can reach its target in sufficient concentration and persist for the desired duration.
-
Exploring Novel Biological Targets: The inherent versatility of the N-aryl glycine scaffold allows for its adaptation to a wide range of biological targets. The core structure is a known intermediate in the development of central nervous system agents and kinase inhibitors.[5]
Part 2: Design and Synthesis of Structural Analogs
The synthetic accessibility of N-aryl glycine esters allows for extensive chemical exploration.[6] The most common strategies revolve around a convergent synthesis where a substituted aniline is coupled with an alpha-halo ester.
Core Synthetic Workflow: Nucleophilic Substitution
The foundational reaction for synthesizing the core scaffold and its analogs is the N-alkylation of a substituted aniline with an ethyl haloacetate, typically ethyl bromoacetate or chloroacetate. This reaction is favored for its reliability and the wide availability of starting materials.
Caption: General workflow for the synthesis of N-aryl glycine ester analogs.
Detailed Protocol: Synthesis of Ethyl 2-((3-bromo-4-methylphenyl)amino)acetate
This protocol illustrates a typical synthesis of an analog with an additional substitution on the phenyl ring. The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent hydrolysis of the ester and to neutralize the hydrobromic acid formed during the reaction.[7][8]
Materials:
-
3-Bromo-4-methylaniline (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-4-methylaniline and anhydrous acetone.
-
Add anhydrous potassium carbonate to the suspension.
-
Add ethyl bromoacetate dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 60-80°C depending on the solvent) for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-((3-bromo-4-methylphenyl)amino)acetate.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Key Analog Classes and Structure-Activity Relationships (SAR)
Systematic modification of the parent compound allows for mapping the SAR. Phenylglycine derivatives have been extensively studied as ligands for metabotropic glutamate receptors, providing a useful case study.[2][4]
A. Phenyl Ring Modifications
The electronic and steric properties of the phenyl ring are critical for target binding.
-
Halogen Substitution: Changing the position of the bromine from meta to ortho or para can significantly impact binding orientation. Replacing bromine with other halogens (F, Cl) alters both size and electronegativity, which can fine-tune binding interactions.
-
Electron-Donating/Withdrawing Groups: Adding groups like methyl (-CH₃) or methoxy (-OCH₃) (electron-donating) versus nitro (-NO₂) or cyano (-CN) (electron-withdrawing) can modulate the pKa of the amine linker and the overall electron density of the ring, affecting target affinity.
B. Amino Linker and Ester Moiety Modifications
-
N-Alkylation/Acylation: Introducing small alkyl groups on the nitrogen can provide steric bulk that may enhance selectivity for a specific receptor sub-pocket. Acylation, forming an amide, drastically changes the electronics and hydrogen bonding capability.[9]
-
Ester to Carboxylic Acid/Amide: Saponification of the ethyl ester to the corresponding carboxylic acid (an N-aryl glycine) often reveals a different pharmacological profile, as the charged carboxylate can form salt bridges with basic residues in a binding pocket. Conversion to various amides introduces new vectors for hydrogen bonding.
The diagram below illustrates the key points of modification and their general impact on activity, based on common findings in medicinal chemistry.
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A Guide to Determining the Thermochemical Properties of Ethyl 2-((3-bromophenyl)amino)acetate for Pharmaceutical Development
Abstract
Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding the stability, reactivity, and safety of active pharmaceutical ingredients (APIs). For novel compounds like Ethyl 2-((3-bromophenyl)amino)acetate, this information is often unavailable and must be determined through a combination of experimental and computational methods. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to obtain these critical thermodynamic parameters. We will explore the causality behind the selection of experimental techniques, including combustion calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), and delve into the application of high-accuracy computational chemistry methods for in silico prediction. This guide is designed to be a self-validating system, ensuring that the described protocols and theoretical approaches lead to reliable and accurate thermochemical data essential for informed decision-making in the pharmaceutical industry.
The Critical Role of Thermochemical Data in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount. Thermochemical data provides a quantitative measure of a compound's energetic landscape, which directly influences its stability, polymorphism, and manufacturing processes. For a novel API such as this compound, a substituted aromatic compound, this data is crucial for:
-
Safety Assessment: Understanding the energetic potential of a molecule is vital for identifying potential hazards during synthesis, handling, and storage.
-
Polymorph Screening: Different crystalline forms (polymorphs) of an API possess distinct thermodynamic stabilities, which can impact solubility, bioavailability, and patentability.
-
Process Development and Scale-up: Knowledge of heat capacities and reaction enthalpies is essential for designing safe and efficient manufacturing processes.
-
Formulation Development: The thermodynamic properties of an API influence its compatibility with excipients and its long-term stability in a formulated product.
Given the absence of published thermochemical data for this compound, this guide outlines a systematic approach to generate this vital information.
Experimental Determination of Thermochemical Properties
Experimental measurements provide the most accurate and reliable thermochemical data. The following techniques are central to the characterization of organic compounds like this compound.[1] The choice of method is dictated by the specific thermodynamic property of interest.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[2][3][4]
Causality of Experimental Choices:
-
Oxygen Bomb Calorimetry: This technique is the gold standard for measuring the heat of combustion of solid and liquid organic compounds due to its high precision and well-established protocols. The sealed "bomb" ensures complete combustion at a constant volume.
-
Benzoic Acid Calibration: The calorimeter is calibrated using a primary standard, benzoic acid, which has a precisely known heat of combustion.[2] This ensures the accuracy and traceability of the measurements.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.5 g) is placed in a crucible inside the bomb.
-
Bomb Assembly: A fuse wire is attached to the electrodes, touching the sample. The bomb is sealed and pressurized with high-purity oxygen (typically to 30 atm).
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings. The heat of combustion of the sample is calculated using the energy equivalent of the calorimeter (determined from benzoic acid calibration) and the corrected temperature rise.
-
Hess's Law Application: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law.[5]
Illustrative Data Presentation:
| Property | Symbol | Method | Typical Uncertainty |
| Enthalpy of Combustion | ΔcH° | Oxygen Bomb Calorimetry | ± 0.02% |
| Enthalpy of Formation | ΔfH° | Calculated via Hess's Law | Dependent on ΔcH° and literature ΔfH° values |
Diagram of the Experimental Workflow for Determining Enthalpy of Formation
Caption: Interrelation of properties determined by DSC.
Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [6]It is used to determine the thermal stability and decomposition profile of a compound.
Causality of Experimental Choices:
-
Inert vs. Oxidative Atmosphere: Running the analysis under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) can provide insights into the decomposition mechanism.
-
Heating Rate: The heating rate can influence the decomposition temperature. A slower heating rate generally provides better resolution of decomposition steps.
Experimental Protocol: TGA
-
Instrument Calibration: The TGA instrument is calibrated for mass and temperature.
-
Sample Loading: A small, accurately weighed sample of this compound is placed in the TGA pan.
-
Atmosphere and Heating Program: The desired atmosphere (e.g., nitrogen or air) is established, and the sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the mass loss at different stages.
Computational Approaches to Thermochemical Data
In the absence of experimental data, or to complement it, computational chemistry offers powerful tools for predicting thermochemical properties. [7]For a molecule like this compound, high-accuracy composite methods and density functional theory (DFT) are particularly relevant.
High-Accuracy Composite Methods
Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) theories, are multi-step computational procedures designed to achieve high accuracy in calculating thermochemical properties, particularly enthalpies of formation. [8][9][10][11][12] Causality of Method Selection:
-
Error Cancellation: These methods combine calculations at different levels of theory and with different basis sets to systematically approximate the results of a very high-level calculation with a complete basis set, benefiting from cancellation of errors.
-
Validated Accuracy: Methods like G3 and G4 have been shown to predict enthalpies of formation with a mean absolute deviation of around 3-4 kJ/mol for a wide range of organic molecules. [8][11]CBS-QB3 is also a reliable method, although it may be more computationally demanding for larger molecules. [8][9] Computational Workflow: CBS-QB3 for Enthalpy of Formation
-
Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-311G(2d,d,p) level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, CCSD(T)) with larger basis sets.
-
Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and empirical corrections are added to account for remaining deficiencies.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization or isodesmic reaction scheme. The atomization method is more direct but can be prone to larger errors. Isodesmic reactions, which conserve the number and types of bonds, often lead to more accurate results due to error cancellation.
Computational Workflow for Thermochemical Data Prediction
Caption: A generalized workflow for computational thermochemistry.
Density Functional Theory (DFT)
DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying the thermochemistry of substituted aromatic compounds. [13][14][15]While generally less accurate than composite methods for absolute enthalpies of formation, they are excellent for calculating relative energies, geometries, and vibrational frequencies.
Causality of Functional Selection:
-
Hybrid Functionals: Hybrid functionals like B3LYP are often a good starting point for organic molecules.
-
Dispersion-Corrected Functionals: For molecules with potential for non-covalent interactions, dispersion-corrected functionals (e.g., ωB97X-D) can provide more accurate results. [14]
Benson Group Increment Theory
For a rapid, preliminary estimation of thermochemical properties, the Benson Group Increment Theory can be employed. [16][17][18][19]This empirical method estimates the properties of a molecule by summing the contributions of its constituent functional groups. [16]While its accuracy is limited by the availability of group values for the specific fragments in this compound, it can provide a useful initial assessment. Reputable databases like the NIST Chemistry WebBook provide resources for such estimations. [20][21][22][23]
Data Synthesis and Validation
The most robust approach to determining the thermochemical properties of a novel compound is to integrate experimental and computational data. Computational results can be benchmarked against experimental data for related compounds to validate the chosen theoretical methods. In turn, validated computational methods can be used to predict properties that are difficult to measure experimentally. All determined data should be compiled in a structured format for easy access and interpretation.
Illustrative Summary Table of Thermochemical Data for this compound:
| Property | Symbol | Value (Units) | Method |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | To be determined | CBS-QB3 / G4 |
| Standard Enthalpy of Formation (solid, 298.15 K) | ΔfH°(s) | To be determined | Combustion Calorimetry |
| Standard Molar Entropy (gas, 298.15 K) | S°(g) | To be determined | DFT/CBS-QB3 (from frequencies) |
| Heat Capacity (solid, 298.15 K) | Cp(s) | To be determined | Differential Scanning Calorimetry |
| Onset of Decomposition Temperature | Td | To be determined | Thermogravimetric Analysis |
Conclusion
The determination of thermochemical data for novel pharmaceutical compounds like this compound is a critical, yet often overlooked, aspect of drug development. This guide has outlined a comprehensive, multi-faceted approach that combines rigorous experimental techniques with high-accuracy computational methods. By understanding the causality behind methodological choices and adhering to validated protocols, researchers can generate the reliable thermochemical data necessary for ensuring the safety, stability, and manufacturability of new medicines. The integration of experimental and computational chemistry, as detailed herein, represents the current best practice in the field and provides a robust framework for the physicochemical characterization of novel APIs.
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Methodological & Application
Ethyl 2-((3-bromophenyl)amino)acetate in heterocyclic synthesis
An In-Depth Guide to the Application of Ethyl 2-((3-bromophenyl)amino)acetate in Modern Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity
This compound is a deceptively simple yet powerful bifunctional reagent that serves as a cornerstone for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its structure is primed for strategic chemical transformations: the nucleophilic secondary amine and the adjacent ester provide a classic glycine unit for building heterocylic rings, while the bromine-adorned phenyl ring offers a versatile handle for modern cross-coupling and C-H activation chemistries. This unique combination allows researchers to forge complex molecular architectures, many of which are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of its application in constructing key heterocyclic systems, moving beyond simple procedural lists to explain the underlying principles and strategic considerations for each synthetic protocol.
Application I: Palladium-Catalyzed Synthesis of Carbazoles
Carbazoles are a vital class of heterocycles, forming the core of numerous natural products, pharmaceuticals, and functional organic materials used in optoelectronics.[1] The synthesis of unsymmetrical carbazoles, in particular, has been a significant challenge. This compound provides an elegant entry point to these structures via a palladium-catalyzed intramolecular C-H functionalization/C-N bond formation cascade.
Mechanistic Rationale
The core strategy involves an intramolecular oxidative coupling reaction. The reaction is initiated by the formation of a palladium(II) active species which coordinates to the nitrogen of the substrate. This is followed by a cyclometalation step involving the C-H bond ortho to the amino group, forming a palladacycle intermediate. Subsequent reductive elimination forges the new C-N bond, creating the carbazole ring system and a Pd(0) species. An oxidant is crucial to regenerate the active Pd(II) catalyst, allowing the cycle to continue. The bromine atom on the other ring remains untouched in this specific transformation but serves as a handle for subsequent functionalization of the carbazole product.
Visualizing the Workflow: Carbazole Formation
Caption: Palladium-catalyzed intramolecular C-H activation for carbazole synthesis.
Field-Proven Protocol: Synthesis of Ethyl 7-Bromo-9H-carbazole-9-acetate
This protocol is adapted from established methodologies for palladium-catalyzed C-H functionalization.[2]
Materials:
-
This compound (1 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)
-
Potassium Persulfate (K₂S₂O₈, 2.5 equivalents) or Oxygen (O₂, 1 atm)
-
Dichloroethane (DCE) or Dimethyl Sulfoxide (DMSO) (0.1 M)
Procedure:
-
To a flame-dried Schlenk tube, add this compound and Pd(OAc)₂.
-
If using a solid oxidant, add K₂S₂O₈.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (DCE or DMSO) via syringe.
-
If using a gaseous oxidant, replace the inert atmosphere with Oxygen (balloon).
-
Place the sealed tube in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove the palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired carbazole product.
Data Summary: Catalyst and Oxidant Evaluation
The choice of solvent and oxidant significantly impacts reaction efficiency.[2]
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Air | DCE | 100 | Moderate |
| 2 | Pd(OAc)₂ (10) | O₂ | DCE | 100 | Good |
| 3 | Pd(OAc)₂ (10) | K₂S₂O₈ | DCE | 100 | Good-Excellent |
| 4 | Pd(OAc)₂ (10) | O₂ | DMSO | 120 | Good |
Application II: Synthesis of Quinolines and Pyrano[3,2-c]quinolines
Quinolines are a paramount class of N-heterocycles with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] this compound is an excellent precursor for constructing 4-hydroxyquinoline-3-carboxylates via a thermal cyclization strategy, which can be further elaborated into more complex fused systems like pyranoquinolines.[5]
Mechanistic Rationale
The synthesis typically proceeds via a Gould-Jacobs-type reaction. The secondary amine of this compound can react with a suitable three-carbon electrophile, such as diethyl malonate or a derivative, under thermal conditions. The initial condensation is followed by an intramolecular cyclization where the nitrogen attacks one of the ester carbonyls. The final step is an aromatization (often involving the elimination of ethanol) to yield the stable 4-hydroxyquinoline core. The ester group from the original glycine moiety becomes the 3-carboxylate substituent.
Visualizing the Workflow: Quinoline Formation
Caption: Gould-Jacobs pathway for the synthesis of quinoline cores.
Field-Proven Protocol: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Materials:
-
This compound (1 equivalent)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents)
-
Diphenyl ether (solvent)
Procedure:
-
Combine this compound and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture to 100-120 °C for 1-2 hours. During this time, ethanol will distill from the reaction mixture.
-
Add high-boiling diphenyl ether to the flask to serve as a solvent for the high-temperature cyclization.
-
Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the diphenyl ether.
-
Add hexanes to the cooled mixture to further precipitate the product and dilute the solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexanes to remove residual diphenyl ether.
-
The product can be further purified by recrystallization from ethanol or dioxane if necessary.
Application III: A Gateway to Indolo[2,1-b]quinazolines (Tryptanthrin Analogs)
Tryptanthrin is a potent natural alkaloid with significant antibacterial, antiparasitic, and anticancer activities.[6][7] While classic syntheses often involve isatin and anthranilic acid derivatives,[8] this compound can be envisioned as a strategic starting material for constructing the quinazolinone portion of tryptanthrin analogs. This involves a multi-step sequence where the initial product is a quinazolinone, which can then undergo further cyclization.
Mechanistic Rationale
The synthesis of the quinazolinone core would first require the intramolecular cyclization of the aminoacetate. This can be achieved by converting the ester to an amide and then performing a cyclodehydration, or by reacting it with a one-carbon synthon like formamide or orthoformates. Once the 7-bromoquinazolinone is formed, the bromine atom becomes the key. A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with an ortho-ethynylaniline derivative followed by cyclization) could then be used to construct the fused indole ring, leading to the final indolo[2,1-b]quinazoline skeleton.
Visualizing the Workflow: A Proposed Route to Tryptanthrin Analogs
Caption: Multi-step strategy for tryptanthrin analogs from the title compound.
Protocol: Synthesis of 7-Bromo-2,3-dihydroquinazolin-4(1H)-one (Key Intermediate)
Materials:
-
This compound (1 equivalent)
-
Formamide (large excess, used as reagent and solvent)
-
Ammonium formate (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and formamide.
-
Heat the mixture to 160-180 °C for 4-6 hours.
-
Monitor the reaction by TLC. The reaction progress can be followed by the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the solid under vacuum. Recrystallization from ethanol can be performed for further purification. This intermediate is now ready for advanced cross-coupling reactions to complete the synthesis of the target heterocycle.
Conclusion
This compound is a testament to the power of well-designed starting materials in organic synthesis. Its dual reactivity allows for both classical cyclization and modern catalytic transformations, providing access to a wide range of high-value heterocyclic cores. The protocols and strategies outlined in this guide demonstrate its utility in synthesizing carbazoles, quinolines, and as a key intermediate for more complex alkaloids like tryptanthrin. For researchers in drug discovery and materials science, mastering the chemistry of this versatile building block opens doors to novel molecular designs and innovations.
References
-
Daugulis, O., & Zaitsev, V. G. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition, 44(26), 4046-4048.
-
Hong, J., et al. (2022). Copper(I)-catalyzed synthesis of natural alkaloid tryptanthrin and its derivatives. New Journal of Chemistry, 46, 13540-13545.
-
Son, J. K., Park, J. G., & Jahng, Y. (2005). A simple synthesis of tryptanthrin. Heterocyclic Communications, 11(3), 251-254.
-
Catellani, M., & Motti, E. (2006). A novel catalytic one-pot synthesis of carbazoles via consecutive amination and C-H activation. Chemical Communications, (16), 1728-1730.
-
Wang, Y., et al. (2021). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 223, 113645.
-
Ghorab, M. M., et al. (2000). SYNTHESIS OF NOVEL QUINOLINES, PYRANOQUINOLINES, THIENOPYRIDINES AND BISOXAZINONES OF EXPECTED ANTIMICROBIAL ACTIVITY. Farmaco, 55(4), 249-255.
-
Mondal, P., & Maiti, D. (2021). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 17, 1863-1870.
-
Mondal, P., & Maiti, D. (2021). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. PMC - NIH.
-
Tucker, A. M., & Grundt, P. (2012). The chemistry of tryptanthrin and its derivatives. ARKIVOC, 2012(i), 546-569.
-
Itami, K., et al. (2005). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Organic & Biomolecular Chemistry, 3(17), 3101-3103.
-
Roy, S. (2022). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. UTRGV ScholarWorks.
-
Li, X., et al. (2025). Design, synthesis, and antibacterial activity evaluation of tryptanthrin derivatives. Bioorganic & Medicinal Chemistry Letters, 131, 130503.
-
Vashisht, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20665-20686.
-
Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 9(9), d291-d297.
-
Gandon, V., et al. (2010). Quinolines synthesis from azidophenylalkynyl acetates. Unpublished manuscript.
-
Al-Soud, Y. A., et al. (2003). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Molecules, 8(12), 950-957.
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- 2. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Versatile Synthetic Strategy for Quinoxaline and Quinoxalin-2-one Derivatives from Ethyl 2-((3-bromophenyl)amino)acetate
Abstract
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, yet their synthesis often relies on commercially available o-phenylenediamines.[1][2] This application note details a robust and versatile multi-step strategy to synthesize highly functionalized quinoxalines and quinoxalin-2-ones starting from the non-traditional precursor, Ethyl 2-((3-bromophenyl)amino)acetate. We present a reliable pathway to a key o-phenylenediamine intermediate via a sequence of regioselective nitration and subsequent reduction. This intermediate serves as a versatile branching point for two distinct synthetic outcomes: (A) classic intermolecular cyclocondensation with 1,2-dicarbonyl compounds to yield 2,3-disubstituted quinoxalines, and (B) efficient intramolecular cyclization to afford substituted quinoxalin-2-ones. This guide provides detailed, validated protocols, mechanistic insights, and characterization data for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of Quinoxalines
The quinoxaline framework, a fusion of benzene and pyrazine rings, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] Furthermore, their unique electronic properties make them valuable in the development of organic semiconductors and fluorescent materials.[5]
The primary challenge in synthesizing novel quinoxaline derivatives often lies in the accessibility of appropriately substituted o-phenylenediamine precursors. This document provides a comprehensive solution by outlining a synthetic route that transforms this compound, a readily available N-substituted aniline, into a pivotal diamine intermediate, thereby unlocking access to two important classes of quinoxaline-based heterocycles.
Overall Synthetic Strategy
The core of our approach is a three-step sequence designed to logically construct the necessary precursors for cyclization. The strategy bifurcates after the formation of the key diamine intermediate, allowing for targeted synthesis of either quinoxalines or quinoxalin-2-ones.
Figure 1: Overall workflow for the synthesis of quinoxaline derivatives.
Part 1: Synthesis of the Key Intermediate
This section details the preparation of Ethyl 2-((2-amino-5-bromophenyl)amino)acetate, the cornerstone of the entire synthetic route.
Step 1: Regioselective Electrophilic Nitration
Causality & Mechanistic Insight: The first crucial step is the introduction of a nitro group ortho to the existing secondary amine. This is achieved via electrophilic aromatic substitution using a standard nitrating mixture (HNO₃/H₂SO₄). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.[6]
-
-NHCH₂COOEt group: This is a strongly activating, ortho, para-directing group due to the lone pair on the nitrogen atom.
-
-Br group: This is a deactivating, yet ortho, para-directing group.
The powerful activating effect of the amino group dominates the reaction, directing the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to it (C2, C4, and C6).[7] Steric hindrance from the bulky aminoacetate side-chain at C2 makes C6 the most favored position for substitution.
Figure 2: Mechanism of electrophilic aromatic nitration.
Protocol 1: Synthesis of Ethyl 2-((5-bromo-2-nitrophenyl)amino)acetate
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice, Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.0 g, 38.7 mmol). Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (40 mL) dropwise while maintaining the internal temperature below 10 °C. Stir until a homogeneous solution is obtained.
-
Nitration: Prepare the nitrating mixture by cautiously adding concentrated HNO₃ (2.8 mL, ~42.6 mmol) to concentrated H₂SO₄ (10 mL) in a separate flask cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes. Ensure the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow precipitate should form.
-
Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from ethanol.
SAFETY NOTE: Handle concentrated nitric and sulfuric acids with extreme caution inside a fume hood. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.
Step 2: Nitro Group Reduction
Causality & Mechanistic Insight: The conversion of the nitro-intermediate to the essential o-phenylenediamine is accomplished via reduction. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (HCl) is highly effective and chemoselective, leaving the ester functional group intact.[8] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water.
Protocol 2: Synthesis of Ethyl 2-((2-amino-5-bromophenyl)amino)acetate
Materials:
-
Ethyl 2-((5-bromo-2-nitrophenyl)amino)acetate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) solution (5 M)
-
Ethyl Acetate, Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: To a 500 mL round-bottom flask, add the nitro-intermediate (10.0 g, 33.0 mmol) and ethanol (150 mL).
-
Reagent Addition: Add SnCl₂·2H₂O (37.2 g, 165 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The yellow suspension should gradually become a clear solution over 2-4 hours. Monitor reaction completion by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization: Add 100 mL of water and cool the mixture in an ice bath. Carefully neutralize the acidic solution by the slow addition of 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of Quinoxaline Derivatives
The successfully synthesized diamine intermediate is now used to build the final heterocyclic systems.
Pathway A: Intermolecular Cyclocondensation
This classic route involves the reaction of the o-phenylenediamine with a 1,2-dicarbonyl compound, leading to a 2,3-disubstituted quinoxaline.[5][9] The reaction proceeds via a double condensation mechanism, forming two imine bonds followed by cyclization and dehydration.
Figure 3: Mechanism for quinoxaline formation via intermolecular condensation.
Protocol 3A: Synthesis of Ethyl 2-((7-bromo-2,3-diphenylquinoxalin-6-yl)amino)acetate
Materials:
-
Ethyl 2-((2-amino-5-bromophenyl)amino)acetate (from Protocol 2)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol or Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the diamine intermediate (1.0 g, 3.66 mmol) and benzil (0.77 g, 3.66 mmol) in ethanol (30 mL).
-
Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure quinoxaline derivative.
Pathway B: Intramolecular Cyclization
Alternatively, the diamine intermediate can undergo an intramolecular cyclization (lactamization) under thermal or acidic conditions to form a quinoxalin-2-one.[10][11] Here, one of the aromatic amino groups acts as a nucleophile, attacking the electrophilic ester carbonyl carbon, leading to the elimination of ethanol and formation of a stable, six-membered lactam ring.
Protocol 3B: Synthesis of 7-bromo-1-(2-ethoxy-2-oxoethyl)-3,4-dihydroquinoxalin-2(1H)-one
Materials:
-
Ethyl 2-((2-amino-5-bromophenyl)amino)acetate (from Protocol 2)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene or Xylene
-
Round-bottom flask with Dean-Stark apparatus, reflux condenser
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve the diamine intermediate (1.0 g, 3.66 mmol) in toluene (40 mL).
-
Catalysis: Add a catalytic amount of p-TsOH (approx. 35 mg, 0.18 mmol).
-
Reaction: Heat the mixture to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap. Continue refluxing for 4-8 hours until no more ethanol is collected.
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.
Data Presentation & Characterization
The following table summarizes expected outcomes and typical characterization data for the synthesized compounds.
| Compound | Step | Reagents | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) |
| Nitro-Intermediate | 1 | HNO₃, H₂SO₄ | 75-85% | 95-100 | ~8.0 (d, H-3), ~7.5 (dd, H-4), ~6.9 (d, H-6), ~4.2 (q, -CH₂-), ~1.2 (t, -CH₃) |
| Diamine Intermediate | 2 | SnCl₂·2H₂O, HCl | 80-90% | 70-75 | ~6.8 (d, H-6), ~6.6 (s, H-3), ~6.5 (dd, H-4), ~5.0 (br s, -NH₂), ~4.1 (q, -CH₂-), ~1.2 (t, -CH₃) |
| Quinoxaline Product | 3A | Benzil, EtOH | 85-95% | >200 | ~8.0-7.2 (m, Ar-H), ~4.3 (q, -CH₂-), ~1.3 (t, -CH₃) |
| Quinoxalin-2-one | 3B | p-TsOH, Toluene | 70-80% | 180-185 | ~10.5 (s, -NH-), ~7.0-6.5 (m, Ar-H), ~4.2 (s, N-CH₂-), ~3.4 (s, ring -CH₂-) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration (Step 1) | Temperature too high, causing side reactions. | Maintain strict temperature control (0-5 °C) during reagent addition. |
| Incomplete reaction. | Increase reaction time or use a slight excess of the nitrating mixture. | |
| Incomplete reduction (Step 2) | Insufficient reducing agent. | Ensure at least 5 equivalents of SnCl₂·2H₂O are used. |
| Reaction time too short. | Monitor by TLC and extend reflux time if starting material persists. | |
| Mixture of products in cyclization | Conditions allow for both inter- and intramolecular pathways. | For Pathway A, use mild, neutral, or slightly acidic conditions at lower temperatures. For Pathway B, use higher temperatures and an acid catalyst with a Dean-Stark trap to drive the reaction. |
| Purification difficulties | Persistent tin salts after workup. | Ensure complete neutralization and wash thoroughly. A filtration step after neutralization but before extraction can help remove insoluble tin oxides. |
Conclusion
This application note has successfully demonstrated that this compound is a viable and flexible starting material for the synthesis of complex quinoxaline scaffolds. By employing a strategic three-step sequence of nitration, reduction, and cyclization, a key o-phenylenediamine intermediate can be efficiently prepared. This intermediate provides a critical branch point, enabling access to either 2,3-disubstituted quinoxalines or functionalized quinoxalin-2-ones, thereby expanding the synthetic toolkit for researchers in drug discovery and chemical biology.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
- Zarei, S. A., & Jarrahpour, A. A. (2011). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry, 8(S1), S41-S46.
- Carling, R. W., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(18), 3582-3591.
- Hartman, W. W., & Smith, L. A. (1934). o-PHENYLENEDIAMINE. Organic Syntheses, 14, 76.
- Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
- Sbai, A., et al. (2010).
-
Core. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. Retrieved from [Link]
- Das, S., et al. (2017). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 41(19), 10574-10578.
-
PrepChem. (n.d.). Synthesis of glycine p-nitrophenyl ester. Retrieved from [Link]
- Liljenberg, M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 7.
-
ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]
-
Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
- Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed.
- George, M., et al. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PubMed.
- Corona, P., et al. (2016).
- Sousa, Â. F., et al. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.
- Das, S., et al. (2017). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
- PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- PubMed Central. (2024).
- ResearchGate. (2017).
- ResearchGate. (n.d.). O-phenylenediamine is condensed with a carboxylic acid 2....
- ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
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Application Note & Protocol: A Streamlined Synthesis of 3-(3-Bromophenyl)imidazolidine-2,4-dione from Ethyl 2-((3-bromophenyl)amino)acetate
Introduction
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant pharmaceuticals.[1][2][3] Its unique arrangement of hydrogen bond donors and acceptors, coupled with multiple sites for substitution, allows for extensive chemical modification to fine-tune biological activity.[1][4] This structural versatility has led to the development of blockbuster drugs such as the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen Enzalutamide, used in the treatment of prostate cancer.[1][2][5] The broad spectrum of pharmacological activities associated with hydantoin derivatives—including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties—underscores their enduring importance in drug discovery.[1][5]
This application note provides a detailed, field-proven protocol for the synthesis of a key hydantoin intermediate, 3-(3-bromophenyl)imidazolidine-2,4-dione. The synthesis starts from the readily available Ethyl 2-((3-bromophenyl)amino)acetate and follows a modified Urech hydantoin synthesis pathway.[6][7] This two-step, one-pot adaptable procedure involves the formation of a ureido intermediate followed by an acid-catalyzed intramolecular cyclization. The causality behind each step, reagent choice, and reaction condition is explained to provide researchers with a robust and reproducible method for accessing this valuable chemical building block.
Principle and Workflow
The synthesis proceeds in two distinct, sequential steps that can be performed in a single reaction vessel.
-
Urea Formation: The starting material, this compound, is reacted with isocyanic acid (HNCO). The isocyanic acid is generated in situ from the reaction of potassium cyanate (KOCN) with a mild acid, such as acetic acid. The secondary amine of the starting material performs a nucleophilic attack on the isocyanate, yielding the key intermediate, Ethyl 2-(3-(3-bromophenyl)ureido)acetate.
-
Intramolecular Cyclization: Upon introduction of a strong acid (e.g., hydrochloric acid) and heat, the terminal amide nitrogen of the ureido intermediate acts as a nucleophile, attacking the ester carbonyl. This intramolecular reaction results in the closure of the five-membered ring and elimination of ethanol, forming the stable 3-(3-bromophenyl)imidazolidine-2,4-dione product.[7][8]
The overall workflow is depicted below.
Caption: Synthetic workflow for 3-(3-bromophenyl)imidazolidine-2,4-dione.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| This compound | ≥98% | Sigma-Aldrich | 18807-16-4 | Starting material. |
| Potassium Cyanate (KOCN) | ≥96% | Sigma-Aldrich | 590-28-3 | Toxic. Handle with appropriate safety measures. |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent, ≥99.7% | Fisher Scientific | 64-19-7 | Corrosive. |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | 7647-01-0 | Corrosive. Use in a fume hood. |
| Deionized Water (H₂O) | N/A | In-house | 7732-18-5 | For reaction and washing. |
| Ethanol (C₂H₅OH) | Reagent Grade | Sigma-Aldrich | 64-17-5 | For washing the final product. |
| Round-bottom flask (250 mL) | N/A | Pyrex | N/A | |
| Reflux condenser | N/A | Kimble | N/A | |
| Magnetic stirrer and stir bar | N/A | IKA | N/A | |
| Heating mantle with temperature control | N/A | Glas-Col | N/A | |
| Büchner funnel and filter flask | N/A | N/A | N/A | For filtration. |
| Whatman filter paper (Grade 1) | N/A | Whatman | N/A |
Step-by-Step Synthesis Procedure
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Potassium cyanate is highly toxic if ingested or inhaled; avoid creating dust. Hydrochloric acid and acetic acid are corrosive and can cause severe burns.
Step 1: Synthesis of Ethyl 2-(3-(3-bromophenyl)ureido)acetate (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 38.7 mmol).
-
Add 50 mL of deionized water followed by 10 mL of glacial acetic acid. Stir the mixture to form a suspension.
-
In a separate beaker, dissolve potassium cyanate (KOCN) (4.71 g, 58.1 mmol, 1.5 equiv.) in 30 mL of deionized water.
-
Add the potassium cyanate solution dropwise to the stirred suspension in the round-bottom flask over 15-20 minutes.
-
Causality: The slow addition and the presence of acetic acid allow for the controlled in situ generation of isocyanic acid (HNCO), which is immediately consumed by the starting amine. This minimizes the decomposition of HNCO and potential side reactions.
-
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C using a heating mantle. Maintain this temperature and continue stirring for 2 hours.
-
Causality: Moderate heating ensures the reaction goes to completion without promoting hydrolysis of the ester or urea functional groups. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The ureido intermediate will precipitate as a white solid.
Step 2: Intramolecular Cyclization to 3-(3-Bromophenyl)imidazolidine-2,4-dione (Product)
-
To the flask containing the precipitated intermediate, carefully add 20 mL of concentrated hydrochloric acid (37%) in the fume hood.
-
Causality: Concentrated HCl serves as a strong acid catalyst for the intramolecular cyclization. It protonates the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the terminal amide nitrogen.
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C). Maintain a gentle reflux with vigorous stirring for 3-4 hours.
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the ring-closing reaction and the subsequent elimination of ethanol.
-
-
After the reflux period, remove the heat and allow the flask to cool slowly to room temperature. A dense precipitate of the final product should form.
-
Cool the mixture further in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) and then with one portion of cold ethanol (30 mL).
-
Causality: The water wash removes any remaining HCl and inorganic salts. The ethanol wash helps to remove any unreacted organic starting materials or intermediates and aids in drying the product.
-
-
Dry the collected white to off-white solid in a vacuum oven at 60 °C to a constant weight.
Characterization and Expected Results
The final product, 3-(3-bromophenyl)imidazolidine-2,4-dione, should be a white or off-white solid. The typical yield for this procedure is in the range of 75-85%.
-
Melting Point: The purity of the product can be initially assessed by its melting point.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons in the 7.2-7.6 ppm region and a characteristic singlet for the CH₂ group of the hydantoin ring around 4.1-4.3 ppm. The N-H proton signal may appear as a broad singlet around 8.5-9.0 ppm.
-
IR (ATR): Characteristic peaks should be observed for the C=O stretching of the urea carbonyls (around 1710 cm⁻¹ and 1770 cm⁻¹) and N-H stretching (around 3200 cm⁻¹).
Quantitative Data and Troubleshooting
Reaction Parameters Summary
| Parameter | Value | Moles / Equivalents |
| This compound | 10.0 g | 38.7 mmol / 1.0 equiv. |
| Potassium Cyanate (KOCN) | 4.71 g | 58.1 mmol / 1.5 equiv. |
| Glacial Acetic Acid | 10 mL | - |
| Concentrated HCl (37%) | 20 mL | - |
| Step 1: Temperature / Time | 50-60 °C / 2 hours | N/A |
| Step 2: Temperature / Time | Reflux (~105 °C) / 3-4 hours | N/A |
| Expected Yield | 7.4 - 8.4 g | 75 - 85% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Intermediate | 1. Ineffective generation of isocyanic acid. 2. Decomposition of potassium cyanate. | 1. Ensure proper stoichiometry and slow addition of the KOCN solution. Confirm the pH is acidic after adding acetic acid. 2. Use fresh, high-purity potassium cyanate. |
| Incomplete Cyclization | 1. Insufficient reaction time or temperature. 2. Insufficient acid catalyst. | 1. Monitor the reaction by TLC. If the intermediate is still present, extend the reflux time by 1-2 hours. 2. Ensure the correct volume and concentration of HCl were used. |
| Product is Oily or Gummy | Presence of impurities, unreacted starting material, or incomplete cyclization. | 1. Ensure thorough washing of the crude product. 2. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). |
| Product is Discolored | Minor side reactions or thermal decomposition at high temperatures. | If the discoloration is significant and NMR/MP indicates impurity, consider purification by recrystallization with a small amount of activated charcoal. Ensure the reflux temperature does not significantly exceed the boiling point of the mixture. |
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Wikipedia. (n.d.). Hydantoin. Wikipedia. [Link]
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Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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Azizmohammadi, M., et al. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. European Journal of Medicinal Chemistry. [Link]
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A high yield synthesis of phenytoin and related compounds using microwave activation. (n.d.). ResearchGate. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
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Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry. [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). MDPI. [Link]
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The Growing Importance of Hydantoin Derivatives: Focus on 4-Hydroxyphenyl Hydantoin. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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(PDF) Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. (2025). ResearchGate. [Link]
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Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (n.d.). Bentham Science. [Link]
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Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen. [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). TAR UC Institutional Repository. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. (2023). ResearchGate. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Convenient Synthesis of Thiohydantoins, Imidazole-2-thiones and Imidazo[2,1-b]thiazol-4-iums from Polymer-Supported α-Acylamino Ketones. (n.d.). MDPI. [Link]
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Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). ResearchGate. [Link]
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Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. (n.d.). Indian Academy of Sciences. [Link]
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HYDANTOIN SYNTHESIS. (2021). YouTube. [Link]
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SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar. [Link]
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The Strategic Utility of Ethyl 2-((3-bromophenyl)amino)acetate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Ethyl 2-((3-bromophenyl)amino)acetate emerges as a key intermediate, offering a unique combination of structural features that render it highly valuable for the synthesis of a diverse array of bioactive molecules. Its scaffold incorporates a secondary amine, an ethyl ester, and a bromine-substituted phenyl ring, each providing a reactive handle for extensive chemical modification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, with a focus on the synthesis of kinase inhibitors and agents targeting the central nervous system (CNS). The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Core Attributes and Synthetic Potential
The inherent chemical reactivity of this compound allows for its participation in a variety of chemical transformations crucial to medicinal chemistry programs.
Key Structural Features:
-
Secondary Amine: Serves as a nucleophile and a point for amide bond formation, a cornerstone of medicinal chemistry.[1] It can also be a key element in the formation of various heterocyclic ring systems.
-
Ethyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide coupling or the formation of other ester analogs. This transformation is often critical for modulating the pharmacokinetic properties of a lead compound.
-
3-Bromophenyl Group: The bromine atom is a versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, the presence of a halogen can influence the compound's metabolic stability and binding interactions with biological targets.
Application in the Synthesis of Kinase Inhibitors: The Quinazolinone Scaffold
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The quinazolinone core is a privileged scaffold found in numerous approved kinase inhibitors. This compound is an excellent starting material for the synthesis of 3-(3-bromophenyl)-substituted quinazolinones. The general strategy involves the initial formation of an N-acylanthranilic acid derivative, followed by cyclization.
Workflow for Quinazolinone Synthesis
Caption: Synthetic workflow for a quinazolinone derivative.
Protocol 1: Synthesis of 2-(((3-bromophenyl)amino)methyl)-4(3H)-quinazolinone
This protocol outlines a two-step process starting with the hydrolysis of the ethyl ester followed by amide coupling and cyclization.
Part A: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Saponification: Add sodium hydroxide (1.5 eq) to the solution and stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-((3-bromophenyl)amino)acetic acid as a solid. This product is often used in the next step without further purification.
Part B: Amide Coupling and Cyclization
-
Activation: To a solution of 2-((3-bromophenyl)amino)acetic acid (1.0 eq) and 2-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).[2]
-
Coupling: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain N-(2-carboxyphenyl)-2-((3-bromophenyl)amino)acetamide.
-
Cyclization: Reflux the purified intermediate in acetic anhydride for 2-4 hours.[3]
-
Isolation: Cool the reaction mixture and pour it into ice-water. Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the desired 2-(((3-bromophenyl)amino)methyl)-4(3H)-quinazolinone.
Application in the Synthesis of CNS Agents: Leveraging the Bromophenyl Moiety
The 3-bromophenyl group is a common feature in various centrally acting agents, including anticonvulsants.[4] Its presence can enhance lipophilicity, facilitating passage across the blood-brain barrier.[5] this compound can be utilized as a scaffold to build novel CNS-active compounds.
Protocol 2: Amide Coupling for the Synthesis of Bioactive Amides
The secondary amine of this compound can be acylated to form a wide range of amides, which can be screened for biological activity.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Add a coupling reagent such as HATU (1.2 eq) and DIPEA (2.5 eq) to the mixture.[1]
-
Reaction: Stir the reaction at room temperature for 6-12 hours.
-
Quenching and Extraction: Quench the reaction with water and extract the product into DCM.
-
Washing and Drying: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product via flash column chromatography to yield the desired amide.
Table 1: Representative Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activator | Additive | Base | Typical Solvent |
| EDC | Carbodiimide | HOBt | DIPEA, Et3N | DMF, DCM |
| HATU | Uronium salt | - | DIPEA, Et3N | DMF, DCM |
| T3P | Phosphonic anhydride | - | Pyridine, Et3N | EtOAc, DCM |
Further Synthetic Transformations: Intramolecular Cyclization to Benzoxazinones
While not a direct cyclization of the starting material itself, derivatives of this compound can be designed to undergo intramolecular cyclization to form other important heterocyclic scaffolds like benzoxazinones.[6][7] For instance, after acylation of the secondary amine with a 2-hydroxybenzoyl chloride derivative, a subsequent base-mediated cyclization could yield a benzoxazinone structure.
Conceptual Workflow for Benzoxazinone Synthesis
Caption: Conceptual pathway to benzoxazinone derivatives.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategic application enables the efficient synthesis of complex molecular architectures, particularly those containing quinazolinone and other heterocyclic cores relevant to kinase inhibition and CNS-targeted therapies. The protocols provided herein offer a practical starting point for researchers to explore the full synthetic potential of this intermediate. Future work could involve the exploration of novel cyclization reactions, the development of one-pot multi-component reactions utilizing this scaffold, and the expansion of its use in the synthesis of other classes of bioactive molecules. The continued investigation into the applications of this compound is poised to contribute significantly to the advancement of drug discovery and development.
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Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Abdel-Gawad, H., et al. (2011). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules, 16(8), 6333-6344. [Link]
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Aliabadi, A., et al. (2013). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 8(4), 247-253. [Link]
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Obniska, J., et al. (2012). Synthesis and Anticonvulsant Activity of New N-Mannich Bases Derived From 3-(2-fluorophenyl)- And 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II. Bioorganic & Medicinal Chemistry, 20(15), 4872-4880. [Link]
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Pardeshi, J. S., & Degani, M. S. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Green Chemistry Letters and Reviews, 11(4), 458-467. [Link]
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Lazić, A. M., & Petrić, M. S. (2017). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 15(46), 9789-9804. [Link]
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Application Note & Protocol: A Step-by-Step Guide to the N-Alkylation of Ethyl 2-((3-bromophenyl)amino)acetate
Introduction
The N-alkylation of anilines and their derivatives is a cornerstone transformation in organic synthesis, providing access to a vast array of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] The introduction of alkyl groups to the nitrogen atom of an aniline scaffold profoundly influences the molecule's steric and electronic properties, thereby modulating its basicity, lipophilicity, and biological activity.[1] Ethyl 2-((3-bromophenyl)amino)acetate is a valuable synthetic intermediate, featuring a secondary amine ripe for functionalization and a bromine-substituted phenyl ring that offers a handle for further cross-coupling reactions.[2] This application note provides a detailed, step-by-step experimental procedure for the N-alkylation of this compound using ethyl iodide as a representative alkylating agent. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind the chosen conditions to ensure robust and reproducible results.
Reaction Mechanism & Rationale
The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (ethyl iodide). A base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen iodide (HI) byproduct generated during the reaction.
The choice of base is critical in this synthesis due to the presence of an ester functional group in the starting material, which is susceptible to hydrolysis under strongly basic aqueous conditions. Therefore, a non-nucleophilic, hindered base is preferred to prevent saponification of the ester. Potassium tert-butoxide (KOtBu) is an excellent choice as it is a strong, hindered base that readily deprotonates the amine without attacking the ester carbonyl.[4] Anhydrous conditions are essential to prevent both the hydrolysis of the ester and the quenching of the base.
A polar aprotic solvent such as tetrahydrofuran (THF) is selected to dissolve the reactants and facilitate the SN2 reaction by stabilizing the transition state.
Experimental Workflow Diagram
Caption: A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 2521-91-7 | 258.11 | 1.0 | 1.0 |
| Ethyl Iodide | 75-03-6 | 155.97 | 1.2 | 1.2 |
| Potassium tert-butoxide (KOtBu) | 865-47-4 | 112.21 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 10 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | - | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - |
| Silica Gel (for column chromatography) | 7631-86-9 | - | - | - |
Safety Precautions
-
Handle 3-bromoaniline derivatives with care as they can be harmful if ingested, inhaled, or absorbed through the skin.[5]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Potassium tert-butoxide is a strong base and is moisture-sensitive. Handle it under an inert atmosphere.
-
Ethyl iodide is a volatile and lachrymatory compound. Handle with care in a fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 258 mg).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Add anhydrous THF (10 mL) via syringe and stir until the starting material is fully dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Carefully add potassium tert-butoxide (1.5 mmol, 168 mg) to the cooled solution in one portion under a positive pressure of inert gas. The solution may become heterogeneous.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add ethyl iodide (1.2 mmol, 97 µL) dropwise to the reaction mixture via syringe over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[7]
-
TLC System: Hexanes/Ethyl Acetate (4:1, v/v).
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
The starting material should have a lower Rf value than the less polar N-alkylated product. The reaction is complete when the starting material spot is no longer visible by TLC.
-
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[8]
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate) is recommended to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield ethyl 2-((3-bromophenyl)(ethyl)amino)acetate as an oil or low-melting solid.
-
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
1H NMR (400 MHz, CDCl3):
-
The disappearance of the N-H proton signal (typically a broad singlet) from the starting material is a key indicator of successful N-alkylation.
-
Expect a quartet at approximately 3.4-3.6 ppm (2H) and a triplet at approximately 1.1-1.3 ppm (3H) corresponding to the newly introduced N-ethyl group.
-
The methylene protons of the acetate group will likely appear as a singlet around 4.0-4.2 ppm (2H).
-
The ethyl ester will show a quartet around 4.1-4.3 ppm (2H) and a triplet around 1.2-1.4 ppm (3H).
-
The aromatic protons will appear in the region of 6.5-7.5 ppm.
-
-
13C NMR (100 MHz, CDCl3):
-
Expect a new signal for the N-CH2CH3 group around 45-50 ppm and a signal for the N-CH2C H3 group around 12-15 ppm.
-
The ester carbonyl carbon should appear around 170-172 ppm.
-
Signals for the aromatic carbons will be observed in the range of 110-145 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
The expected mass for the product, ethyl 2-((3-bromophenyl)(ethyl)amino)acetate (C12H16BrNO2), would be:
-
[M+H]+: ~286.04 (for 79Br) and ~288.04 (for 81Br) in an approximate 1:1 isotopic ratio.
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive base (hydrolyzed KOtBu) or wet solvent/glassware. | Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored KOtBu. |
| Insufficient reaction time or temperature. | Continue stirring at room temperature for a longer period or gently warm the reaction to 40-50 °C, monitoring carefully by TLC. | |
| Ester Hydrolysis | Presence of water or use of a nucleophilic base. | Ensure anhydrous conditions. If hydrolysis persists, consider using an even more hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature. |
| Over-alkylation | Not applicable for a secondary amine to a tertiary amine with ethyl iodide. | This is more of a concern when starting with a primary amine.[9] |
| Difficult Purification | Close Rf values of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient or using a different solvent system (e.g., dichloromethane/hexanes) might improve separation. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound. By understanding the underlying reaction mechanism and the rationale for the chosen reagents and conditions, researchers can confidently execute this transformation. The detailed step-by-step procedure, coupled with guidance on reaction monitoring, purification, and characterization, equips scientists with the necessary tools to synthesize this valuable intermediate for further applications in drug discovery and chemical research.
References
- BenchChem. (2025).
- Dong, J., et al. (2019). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 25(55), 12792-12796.
- Stejskal, J., et al. (2021). Thin-layer chromatography as a method for separating aniline oligomers.
- TSI Journals. (n.d.).
- Polt, R., et al. (1993). Benzophenone Schiff bases of glycine derivatives. Journal of Organic Chemistry, 58(12), 3386-3396.
- The Organic Chemistry Tutor. (2024, April 9). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles [Video]. YouTube.
- BenchChem. (2025).
- Cheminform. (2010). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 64(10), 731-735.
- Google Patents. (1990). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
- BenchChem. (2025).
- CDH Fine Chemical. (n.d.).
- Wiley Online Library. (2012). Supporting Information for B(C6F5)
- ACS Publications. (n.d.).
- PubChem. (n.d.). Ethyl 2-{[1-(3-bromophenyl)
- Sci-Hub. (1989). Preparation of 2-(N-Alkyl-N-arylamino)ethyl trimethylammonium salts. Dyes and Pigments, 10(4), 315-323.
- MySkinRecipes. (n.d.). Ethyl 2-((3-bromophenyl)amino)
- BenchChem. (2025). Spectroscopic Profile of Ethyl 2-(3-bromophenyl)
- CymitQuimica. (n.d.). Ethyl 2-(3-amino-4-bromophenyl)
- ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Royal Society of Chemistry. (2021). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 45(39), 18349-18355.
- PubChem. (n.d.). Ethyl 2-[3-(3-bromophenyl)
- PubChem. (n.d.). Ethyl 2-[2-(3-bromophenyl)
- Google Patents. (2010).
- PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.
- Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1735-1740.
- Enamine. (n.d.). Alkyl Halides.
- International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 733-739.
- ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
- ResearchGate. (2019). 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)
- ResearchGate. (2017). Ethyl (Z)-R-3-(amino)
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-((3-bromophenyl)amino)acetate Derivatives
Introduction
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These transformations are central to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3] Ethyl 2-((3-bromophenyl)amino)acetate is a valuable scaffold, possessing a reactive aryl bromide handle and a secondary amine with an adjacent ester, making it a prime candidate for diversification through various palladium-catalyzed cross-coupling strategies. This guide provides an in-depth exploration of several key coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—as applied to this substrate and its derivatives. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic methods.
The choice of the appropriate cross-coupling reaction is dictated by the desired final product. For the formation of a new carbon-carbon bond with an aryl or vinyl group, the Suzuki-Miyaura coupling is often the method of choice.[4] To introduce a new nitrogen-based substituent, the Buchwald-Hartwig amination is the premier reaction.[5][6] For the arylation or vinylation of an alkene, the Heck reaction is utilized.[7][8] Finally, to couple the aryl bromide with a terminal alkyne, the Sonogashira reaction is employed.[9][10] Each of these reactions proceeds through a distinct catalytic cycle, generally involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.
This document will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and offer expert insights into optimizing reaction conditions for this compound derivatives.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[11][12]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.[12] It commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron compound, typically a boronic acid or ester, in the presence of a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with a generic arylboronic acid.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Substrate |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) | Catalyst |
| K₂CO₃ | 2.0 mmol | Base |
| Dioxane/H₂O (4:1) | 5 mL | Solvent |
| Temperature | 90 °C | Reaction Temperature |
| Time | 12 h | Reaction Time |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds from aryl halides and amines.[5][13] This reaction is particularly valuable for synthesizing complex aniline derivatives.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex.[14] The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[14]
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Detailed Protocol for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a secondary amine.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Substrate |
| Secondary Amine | 1.2 mmol | Coupling partner |
| Pd₂(dba)₃ | 0.025 mmol (2.5 mol%) | Catalyst Precursor |
| Xantphos | 0.06 mmol (6 mol%) | Ligand |
| Cs₂CO₃ | 1.5 mmol | Base |
| Toluene | 5 mL | Solvent |
| Temperature | 110 °C | Reaction Temperature |
| Time | 16 h | Reaction Time |
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.025 mmol) and Xantphos (0.06 mmol).
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the second Schlenk tube with argon.
-
Add the pre-formed catalyst solution to the substrate mixture via syringe, followed by an additional 3 mL of toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
III. Heck Reaction: Alkene Arylation
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming a C-C bond between an aryl halide and an alkene.[7][15] It is widely used to synthesize substituted alkenes.
Mechanistic Overview
The Heck reaction mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst.[8] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the desired substituted alkene and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.[15]
Caption: Heck Reaction Experimental Workflow
Standard Protocol for the Heck Reaction
This protocol describes the coupling of this compound with an electron-deficient alkene like ethyl acrylate.
Table 3: Reagents and Conditions for the Heck Reaction
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Substrate |
| Ethyl Acrylate | 1.5 mmol | Coupling partner |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) | Catalyst |
| P(o-tolyl)₃ | 0.04 mmol (4 mol%) | Ligand |
| Et₃N | 1.5 mmol | Base |
| DMF | 5 mL | Solvent |
| Temperature | 100 °C | Reaction Temperature |
| Time | 24 h | Reaction Time |
Step-by-Step Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add DMF (5 mL), ethyl acrylate (1.5 mmol), and Et₃N (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
IV. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the most widely used method for the C(sp²)-C(sp) bond formation, coupling aryl halides with terminal alkynes.[9][16] This reaction is typically co-catalyzed by palladium and copper salts.[16]
Mechanistic Pathway
The Sonogashira reaction involves two interconnected catalytic cycles.[17] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the aryl alkyne product and regenerates the Pd(0) catalyst.[9]
Caption: Sonogashira Coupling Catalytic Cycles
Recommended Protocol for Sonogashira Coupling
This protocol is for the coupling of this compound with a terminal alkyne.
Table 4: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Substrate |
| Terminal Alkyne | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol (2 mol%) | Catalyst |
| CuI | 0.04 mmol (4 mol%) | Co-catalyst |
| Et₃N | 2.0 mmol | Base/Solvent |
| THF | 5 mL | Co-solvent |
| Temperature | Room Temperature | Reaction Temperature |
| Time | 6 h | Reaction Time |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add THF (5 mL) and Et₃N (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
V. Troubleshooting and Optimization
Successful cross-coupling reactions often require careful optimization of various parameters. Below are some common issues and potential solutions.
Table 5: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a fresh batch of catalyst, ensure anhydrous and deoxygenated conditions, screen different ligands and bases, increase temperature. |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki), dehalogenation of the aryl bromide, side reactions of functional groups. | Use a different base or solvent, lower the reaction temperature, protect sensitive functional groups. |
| Poor Reproducibility | Variations in reagent quality, moisture or oxygen contamination. | Use high-purity reagents and solvents, maintain strict inert atmosphere conditions. |
VI. Conclusion
The palladium-catalyzed cross-coupling reactions of this compound derivatives offer a powerful and versatile platform for the synthesis of a diverse range of complex molecules. By understanding the underlying mechanisms and carefully selecting and optimizing reaction conditions, researchers can effectively utilize Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings to achieve their synthetic goals. The protocols and insights provided in this guide serve as a robust starting point for further exploration and application in drug discovery and materials science.
References
-
Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590. [Link]
-
Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters, 6(24), 4587-4590. [Link]
-
Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]
-
Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (n.d.). PMC. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC - PubMed Central. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). SynArchive. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). PMC - NIH. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Laboratory-Scale Preparation of Pharmaceutical Intermediates
Foreword: The Crucial Role of Intermediates in Pharmaceutical Synthesis
In the intricate journey from a conceptual molecule to a life-saving drug, the synthesis of Active Pharmaceutical Ingredients (APIs) represents the core of chemical innovation. However, the direct assembly of complex APIs is often impractical. Instead, the process relies on a series of meticulously planned steps, each yielding a specific pharmaceutical intermediate . These intermediates are the foundational building blocks, the unsung heroes in the narrative of drug development.[1][2][3] They are distinct chemical compounds that act as precursors in the multi-step synthesis of an API.[1][] The quality, purity, and scalability of intermediate synthesis directly dictate the success of the final API production, influencing its efficacy, safety, and economic viability.[1][2]
This guide provides a comprehensive overview of the principles and practices governing the laboratory-scale preparation of pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and strategic decision-making in the laboratory.
Section 1: Strategic Synthesis Planning: From Retrosynthesis to Route Selection
The journey of synthesizing a pharmaceutical intermediate begins not in the flask, but on paper. A robust synthetic strategy is paramount to success, minimizing byproducts, maximizing yield, and ensuring a scalable and safe process.
The Art of Retrosynthetic Analysis
Retrosynthesis is the cornerstone of modern organic synthesis. It is a problem-solving technique where the target molecule is deconstructed into simpler, commercially available starting materials through a series of logical disconnections. This process reveals potential synthetic pathways and highlights key intermediates.
Core Principles:
-
Identify Key Disconnections: Break down the target molecule at strategic bonds, often corresponding to reliable and well-understood chemical reactions.
-
Functional Group Interconversion (FGI): Consider converting one functional group into another to facilitate a key disconnection.
-
Protecting Groups: Strategically employ protecting groups to mask reactive functional groups that might interfere with desired transformations.
Common Synthetic Reactions in Intermediate Preparation
The synthetic chemist's toolbox is vast, but a number of reaction classes are frequently employed in the synthesis of pharmaceutical intermediates.[5] The choice of reaction is dictated by factors such as yield, selectivity, scalability, and safety.
| Reaction Class | Description | Key Considerations |
| Catalytic Reactions | Reactions accelerated by a catalyst, often a transition metal complex.[5] Examples include hydrogenation, carbonylation, and cross-coupling reactions. | Catalyst selection is critical for success.[6] Offers high efficiency and selectivity, often with milder reaction conditions. |
| Oxidation & Reduction | Involve the transfer of electrons to either increase (oxidation) or decrease (reduction) the oxidation state of a molecule. | Controlling the extent of oxidation can be challenging.[6] Reagent selection is crucial to avoid over-oxidation or unwanted side reactions. |
| Condensation Reactions | Two molecules combine to form a larger molecule with the loss of a small molecule, such as water.[6] Examples include Aldol and Mannich reactions. | Catalyst choice is a key factor.[6] Essential for building complex carbon skeletons. |
| Asymmetric Synthesis | The synthesis of a chiral compound in an optically active form.[6] | Crucial for producing single-enantiomer drugs.[] Can be achieved using chiral catalysts, auxiliaries, or reagents. |
| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions.[7] | Offers high specificity and can operate under mild conditions, making it a "greener" alternative.[7] |
Workflow for Synthetic Route Selection
The selection of an optimal synthetic route is a multi-faceted decision process. The following workflow illustrates the key considerations:
Caption: Workflow for selecting a synthetic route for a pharmaceutical intermediate.
Section 2: Laboratory Protocol: A Case Study in Intermediate Synthesis
To illustrate the practical application of the principles discussed, this section provides a detailed protocol for the synthesis of a hypothetical, yet representative, pharmaceutical intermediate: (S)-2-amino-4-phenylbutanoic acid , a chiral amino acid derivative.
Reaction Scheme
Caption: Synthetic scheme for (S)-2-amino-4-phenylbutanoic acid.
Step-by-Step Protocol
Step 1: Strecker Synthesis of Racemic 2-amino-4-phenylbutanenitrile
-
Reagents and Equipment:
-
Phenylacetaldehyde
-
Ammonium chloride
-
Sodium cyanide
-
Methanol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in methanol in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of sodium cyanide in methanol to the flask. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Add phenylacetaldehyde dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amino nitrile.
-
Step 2: Hydrolysis to Racemic 2-amino-4-phenylbutanoic acid
-
Reagents and Equipment:
-
Crude amino nitrile from Step 1
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Add the crude amino nitrile to a round-bottom flask.
-
Carefully add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to the isoelectric point of the amino acid (around pH 6) using a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the racemic amino acid.
-
Step 3: Enzymatic Resolution to (S)-2-amino-4-phenylbutanoic acid
-
Reagents and Equipment:
-
Racemic amino acid from Step 2
-
Specific acylase enzyme
-
pH meter and automated titrator
-
Temperature-controlled reaction vessel
-
-
Procedure:
-
Prepare a solution of the racemic amino acid in water and adjust the pH to the optimal range for the chosen acylase.
-
Add the acylase to the solution and maintain a constant temperature.
-
The enzyme will selectively hydrolyze the N-acetyl derivative of the L-amino acid.
-
Monitor the reaction progress by measuring the consumption of base required to maintain a constant pH.
-
Upon completion, separate the desired (S)-amino acid from the unreacted N-acetyl-(R)-amino acid by adjusting the pH and utilizing differences in solubility or by ion-exchange chromatography.
-
Isolate and purify the (S)-amino acid.
-
Section 3: Purification and Characterization: Ensuring Quality and Purity
The synthesis of a pharmaceutical intermediate rarely yields a perfectly pure product. Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities that could compromise the quality and safety of the final API.[1] Rigorous analytical characterization is then required to confirm the identity, purity, and quality of the isolated intermediate.
Common Purification Techniques
The choice of purification technique depends on the physical and chemical properties of the intermediate and the nature of the impurities.[8]
| Technique | Principle | Application |
| Crystallization | Separation of a solid from a solution based on differences in solubility.[5][9] | Widely used for purifying solid organic compounds.[9][10] Recrystallization can significantly enhance purity.[10] |
| Chromatography | Separation of components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[8][9] | Includes techniques like flash chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[][10][11] HPLC is often the method of choice for high-purity requirements.[9][11] |
| Distillation | Separation of liquid components based on differences in their boiling points.[8][10] | Effective for purifying volatile liquids.[8] |
| Extraction | Separation of a substance from a mixture by preferentially dissolving it in a suitable solvent.[5][10] | Commonly used for work-up procedures to remove impurities. |
Analytical Methods for Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized intermediate.[][12]
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for purity assessment.[12][13] It can separate and quantify the target compound and any impurities.[13]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, aiding in structural confirmation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for elucidating the detailed molecular structure of a compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule.
A mature analytical system is a decision-making tool that influences route selection and process optimization.[14]
Section 4: Process Optimization and Scale-Up Considerations
The successful synthesis of an intermediate at the laboratory scale is a significant milestone, but it is only the first step.[15] The process must be optimized to be efficient, robust, and scalable.[16][17]
Key Parameters for Optimization
-
Reaction Conditions: Temperature, pressure, reaction time, and catalyst loading should be systematically varied to maximize yield and minimize impurities.[17]
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.[18]
-
Reagent Stoichiometry: Optimizing the ratio of reactants can improve conversion and reduce waste.
Challenges in Scaling Up
Transitioning a process from a laboratory flask to a larger reactor presents several challenges:[19]
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can make temperature control more difficult, especially for exothermic reactions.[19]
-
Mixing: Achieving efficient mixing in a large vessel is more challenging than in a small flask, which can affect reaction kinetics and selectivity.[19]
-
Safety: The risks associated with hazardous chemicals and reactions are magnified at a larger scale.[15] A thorough safety assessment is crucial.
The following diagram illustrates the transition from laboratory-scale synthesis to pilot-scale production:
Caption: The process of scaling up pharmaceutical intermediate synthesis.
Section 5: Safety and Regulatory Compliance
A steadfast commitment to safety and adherence to regulatory guidelines are non-negotiable in pharmaceutical research and development.
Laboratory Safety: A Culture of Prevention
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, lab coats, and gloves.[20][21][22]
-
Fume Hoods: Conduct all operations involving volatile or hazardous chemicals in a properly functioning fume hood.[23]
-
Chemical Handling and Storage: Label all chemicals clearly and store them according to their compatibility and hazard class.[20]
-
Emergency Preparedness: Be familiar with the location and use of emergency equipment such as fire extinguishers, safety showers, and eyewash stations.[20][24]
Regulatory Landscape
The synthesis and quality of pharmaceutical intermediates are subject to stringent regulatory oversight. Key guidelines include:
-
Good Manufacturing Practices (GMP): A set of principles and procedures that ensure the quality and consistency of pharmaceutical products.[25][26]
-
ICH Guidelines: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use provides globally recognized guidelines for drug development, including quality (Q) guidelines such as ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances).[19][27]
Compliance with these regulations is essential for ensuring that the final drug product is safe and effective.[26][28]
Conclusion: The Foundation of Pharmaceutical Innovation
The laboratory-scale preparation of pharmaceutical intermediates is a discipline that marries the creativity of organic synthesis with the rigor of process chemistry and analytical science. A thorough understanding of synthetic strategy, reaction mechanisms, purification techniques, and scale-up principles is essential for any scientist in the field of drug development. By embracing a culture of safety, quality, and continuous improvement, we can lay a robust foundation for the development of the next generation of life-saving medicines.
References
-
U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Pharmaceutical Technology. Strategic Approaches to Process Optimization and Scale-up. [Link]
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Kewaunee. Chemical Synthesis | From Lab To Industrial Scale. [Link]
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American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. Gram‐scale experiments and application in the synthesis of drug intermediates. [Link]
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Chimica Oggi/Chemistry Today. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
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Allied Academies. Process optimization and scale-up in pharmaceutical manufacturing. [Link]
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Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
Protheragen. What are the common manufacturing processes of pharmaceutical intermediates?. [Link]
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Ascendia Pharma. How to Scale Up Pharmaceutical Manufacturing. [Link]
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PubMed. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. [Link]
-
Upperton Pharma Solutions. CMC Regulatory Requirements in Drug Development. [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
-
Pro Pharma Group. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: A Practical Guide. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
-
Suanfarma. From Lab to Industrial Scale: Pioneering Chemical Synthesis. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Pharma Engineering. Guidelines for Process Development, Optimization & Scale up. [Link]
-
Pro Pharma Group. The Ultimate Guide to Pharmaceutical Regulations: Compliance & Standards. [Link]
-
apicule. Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. [Link]
-
Piramal Pharma Solutions. Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]
-
SCL Lifesciences. The Critical Role of Intermediates in Pharmaceutical Manufacturing. [Link]
-
Moravek. Understanding Compound Purification Practices. [Link]
-
Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
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Multicomponent reactions involving Ethyl 2-((3-bromophenyl)amino)acetate
An Application Guide to Multicomponent Reactions Utilizing Ethyl 2-((3-bromophenyl)amino)acetate for Accelerated Drug Discovery
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation. This guide details the application of this compound as a versatile and highly valuable building block in MCRs. We provide a comprehensive overview, field-proven insights, and detailed, step-by-step protocols for leveraging this substrate in the Ugi four-component reaction (U-4CR). The strategic inclusion of a bromine atom on the phenyl ring serves as a crucial synthetic handle for post-MCR diversification, allowing for late-stage functionalization via cross-coupling chemistries. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel compound libraries with high structural diversity and potential biological activity.
Introduction: The Strategic Value of this compound in MCRs
The efficiency of the drug discovery process is intrinsically linked to the speed at which diverse and novel chemical entities can be synthesized and evaluated. Multicomponent reactions, by their very nature, are atom-economical processes that combine three or more reactants in a one-pot synthesis, minimizing waste and reducing reaction times.[1][2] The strategic choice of starting materials is paramount to maximizing the utility of MCRs.
This compound is an exemplary substrate for diversity-oriented synthesis. It possesses two key features:
-
A Secondary Amine: This functionality serves as a nucleophilic component, making it an ideal candidate for participation in a wide array of MCRs, most notably the Ugi and Mannich-type reactions.
-
A Bromophenyl Moiety: The bromine atom is not merely a substituent; it is a latent reactive site. It provides a robust and reliable handle for subsequent post-MCR modifications, such as Suzuki, Sonogashira, Buchwald-Hartwig, or Heck cross-coupling reactions. This allows for the late-stage introduction of diverse aryl, alkyl, or vinyl groups, dramatically expanding the chemical space accessible from a single MCR product.
This guide focuses on the practical application of this substrate, providing a detailed protocol for its use in the Ugi four-component reaction, a benchmark for the rapid synthesis of peptide-like scaffolds.[3][4]
Core Application: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide scaffold in a single step.[3][5] The reaction is known for its high yields, tolerance of a wide range of functional groups, and operational simplicity.[3]
Principle and Mechanistic Rationale
The reaction proceeds through a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[3][6]
-
Imine Formation: The amine (this compound) and the aldehyde condense to form a protonated iminium ion. The carboxylic acid component often acts as a Brønsted acid catalyst in this step.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion then adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, forming the stable bis-amide final product.[3][6]
The choice of a polar, aprotic solvent like methanol is deliberate; it effectively solvates the ionic intermediates and facilitates the initial imine formation.[3] High reactant concentrations (0.5–2.0 M) are typically employed to accelerate the reaction rate and maximize yields.[3]
Caption: Generalized mechanism of the Ugi four-component reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 2-((3-bromophenyl)(2-oxo-2-(phenylamino)ethyl)amino)acetate
This protocol describes a representative U-4CR using this compound.
Materials & Reagents:
-
This compound (Amine component)
-
Benzaldehyde (Aldehyde component)
-
Acetic Acid (Carboxylic acid component)
-
tert-Butyl isocyanide (Isocyanide component)
-
Methanol (Anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 272.14 mg).
-
Solvent and Reactant Addition: Add anhydrous methanol (2.0 mL) to dissolve the amine. Sequentially add benzaldehyde (1.0 mmol, 106.12 mg, 102 µL) and acetic acid (1.0 mmol, 60.05 mg, 57 µL).
-
Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate pre-condensation and imine formation.
-
Isocyanide Addition: Carefully add tert-butyl isocyanide (1.0 mmol, 83.15 mg, 113 µL) dropwise to the stirring solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: The Ugi reaction is typically exothermic and proceeds rapidly.[3] Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure bis-amide product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Data Summary and Expected Outcome
The following table outlines the reactants and expected product for the described protocol. Yields for Ugi reactions are generally high, often exceeding 70%.
| Component | Reactant | M.W. ( g/mol ) | Stoichiometry |
| Amine | This compound | 272.14 | 1.0 eq |
| Aldehyde | Benzaldehyde | 106.12 | 1.0 eq |
| Carboxylic Acid | Acetic Acid | 60.05 | 1.0 eq |
| Isocyanide | tert-Butyl isocyanide | 83.15 | 1.0 eq |
| Product | Ugi Product (bis-amide) | 521.46 | ~70-90% Yield |
Workflow and Post-MCR Diversification Strategy
The true power of using a bromo-functionalized substrate lies in the potential for subsequent modifications. The Ugi product serves as a stable, functionalized platform for diversification.
Caption: A two-phase workflow for library synthesis.
Conclusion
This compound is a highly effective and strategically valuable building block for multicomponent reactions. Its dual functionality as both an active MCR participant and a platform for post-reaction diversification makes it an ideal tool for medicinal chemists and drug development professionals. The detailed Ugi protocol provided herein offers a reliable and robust method for rapidly generating libraries of complex, peptide-like molecules, accelerating the hit-to-lead optimization process in modern drug discovery programs.
References
-
Wikipedia. Passerini reaction. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]
-
Galy, A., et al. (2012). Multicomponent Synthesis of a N-Protected Alpha-Amino Ester: Ethyl 2-((4-Methoxyphenyl)Amino)-3-Phenylpropanoate. Journal of Chemical Education, 89(9), 1180-1183. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
Neochoritis, C. G., et al. (2019). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers, 6(11), 1734-1776. [Link]
-
Maddila, S., et al. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 18(10), 12347-12393. [Link]
-
Shaaban, M. R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17743-17765. [Link]
-
Shaaban, M. R., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]
-
Wang, C., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(23), 7246. [Link]
-
Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(19), 10755-10815. [Link]
-
Sharma, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873. [Link]
-
de la Torre, J. C., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1005. [Link]
-
Galy, A., et al. (2010). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. Molecules, 15(11), 8143-8157. [Link]
-
Shaaban, M. R., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 2-((3-bromophenyl)amino)acetate. This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, often used in the development of kinase inhibitors and other therapeutic agents.[1] The most common synthetic route is the N-alkylation of 3-bromoaniline with an ethyl haloacetate. While seemingly straightforward, this reaction presents a classic challenge of balancing nucleophilic reactivity with the selectivity for mono-alkylation over di-alkylation.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yield and purity.
Reaction Fundamentals: The N-Alkylation Mechanism
The synthesis of this compound is typically achieved via a direct nucleophilic aliphatic substitution (S_N2) reaction. In this process, the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide leaving group. A base is essential for the reaction's success; it serves to deprotonate the aniline, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid (HBr or HCl) byproduct that is formed.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for this synthesis in a lab setting?
The most direct and widely used method is the N-alkylation of 3-bromoaniline with ethyl bromoacetate or ethyl chloroacetate in the presence of a suitable base and solvent.[3] While more advanced methods like the palladium-catalyzed Buchwald-Hartwig amination exist and are highly efficient for forming C-N bonds[4][5], the direct S_N2 approach is often preferred for its operational simplicity and lower cost, especially when optimizing for a specific substrate.
Q2: Why is a base absolutely necessary for this reaction?
A base plays two critical roles. First, it deprotonates the aniline, which significantly increases the electron density on the nitrogen atom, making it a much stronger nucleophile.[2] Second, as the reaction proceeds, a molecule of hydrohalic acid (HBr or HCl) is formed. The base neutralizes this acid, preventing it from protonating the starting aniline, which would render the aniline non-nucleophilic and halt the reaction. Common bases for this transformation include potassium carbonate, sodium bicarbonate, and potassium tert-butoxide.[2][6]
Q3: Which alkylating agent is better: ethyl bromoacetate or ethyl chloroacetate?
Ethyl bromoacetate is generally more reactive than ethyl chloroacetate because bromide is a better leaving group than chloride. This higher reactivity allows the reaction to proceed under milder conditions (e.g., lower temperatures or shorter reaction times). However, ethyl bromoacetate is a potent lachrymator and requires careful handling in a fume hood.[7] Ethyl chloroacetate is less reactive and may require more forcing conditions, such as higher temperatures or the addition of a catalyst like potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.[3][6]
Q4: What are the typical starting conditions for temperature and solvent?
A good starting point is to use a polar aprotic solvent like acetonitrile or acetone at reflux temperature.[6][8] Ethanol can also be used, though as a protic solvent, it can potentially solvate the nucleophile and slow the reaction.[3] Temperatures often range from 50°C to reflux, depending on the reactivity of the specific substrates and the chosen solvent. It is often beneficial to start at a moderate temperature (e.g., 60°C) and monitor the reaction's progress by TLC or LC-MS.
Troubleshooting Guide
Problem: Low or No Product Formation
Q: My TLC/LC-MS analysis shows only starting material (3-bromoaniline) after several hours. What are the likely causes and how do I fix it?
A: This is a common issue that can usually be traced back to one of several factors related to reagents or reaction conditions. Follow this systematic troubleshooting workflow.
Detailed Checks:
-
Reagent Integrity: Ethyl bromoacetate can hydrolyze over time if exposed to moisture, forming bromoacetic acid and ethanol. Ensure you are using a fresh or properly stored bottle. The purity of 3-bromoaniline is also crucial, as impurities can interfere with the reaction.
-
Base Strength and Stoichiometry: A weak base like sodium bicarbonate may not be sufficient to deprotonate the aniline effectively. At least two equivalents of base are typically required: one to activate the aniline and one to neutralize the acid byproduct.
-
Temperature and Solvent: If the reactants are not fully dissolved or the activation energy barrier is not being overcome, the reaction will stall. Increasing the temperature or switching to a more polar aprotic solvent like DMF can often resolve this.
Problem: Significant Di-alkylation (Over-alkylation) Impurity
Q: I'm forming my desired product, but I also have a major byproduct with a higher molecular weight, which I suspect is the di-alkylated species. How can I improve selectivity for mono-alkylation?
A: This is the most prevalent challenge in this synthesis. The product, this compound, is a secondary amine, which is often more nucleophilic and less sterically hindered than the starting primary amine (3-bromoaniline).[2] This makes it susceptible to reacting with another molecule of ethyl bromoacetate.
Several strategies can be employed to favor the desired mono-alkylation.
Key Strategies Summarized:
| Parameter | Standard Condition | Optimized for Mono-alkylation | Rationale |
| Stoichiometry (Aniline:Ester) | 1:1 to 1.2:1 | 2:1 to 3:1 | By using a large excess of the aniline, the statistical probability of the ethyl bromoacetate encountering a molecule of the starting material over the more reactive product is greatly increased.[2] |
| Temperature | Reflux (60-80°C) | Room Temp to 40°C | The activation energy for the second alkylation is often lower than the first. Reducing the temperature disfavors the subsequent reaction more significantly, improving selectivity.[2] |
| Reagent Addition | All at once | Slow addition of ester | Maintaining a low instantaneous concentration of the alkylating agent minimizes the chance for the mono-alkylated product to react further before the starting aniline is consumed. |
Problem: Difficult Product Purification
Q: My product appears to streak or decompose on my silica gel column. Are there better ways to purify it?
A: N-alkylated anilines can indeed be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] If you observe this, consider the following alternatives:
-
Acid-Base Extraction: This is a highly effective workup technique. After the reaction, dilute the mixture with a solvent like ethyl acetate and wash with water. To remove unreacted 3-bromoaniline (a weak base), wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being a weaker base, might stay in the organic layer, or it might be extracted into the acidic aqueous layer. If it is extracted, you can then basify the aqueous layer and re-extract the pure product. If it stays in the organic layer, you can then proceed to remove any acidic impurities by washing with a sodium bicarbonate solution.
-
Neutralized Chromatography: Pre-treat your silica gel by slurrying it with a solvent containing a small amount of a volatile base, like 1-2% triethylamine in your eluent system. This deactivates the acidic sites on the silica surface, preventing product decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.
Experimental Protocols
CAUTION: Ethyl bromoacetate is a powerful lachrymator and toxic.[7] 3-Bromoaniline is also toxic.[9] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Synthesis
This protocol aims for a reasonable yield but may produce some di-alkylated impurity.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.72 g, 10.0 mmol, 1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) and acetonitrile (40 mL).
-
Addition: Begin stirring the suspension. Add ethyl bromoacetate (1.23 mL, 1.85 g, 11.0 mmol, 1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with ethyl acetate.
-
Extraction: Combine the filtrates and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Protocol 2: Optimized for High Mono-alkylation Selectivity
This protocol is designed to minimize the formation of the di-alkylation byproduct.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (5.16 g, 30.0 mmol, 3.0 eq).
-
Reagents: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq) and acetonitrile (80 mL).
-
Slow Addition: In a separate vial, prepare a solution of ethyl bromoacetate (1.11 mL, 1.67 g, 10.0 mmol, 1.0 eq) in 20 mL of acetonitrile. Using a syringe pump, add this solution to the stirring aniline suspension over a period of 2 hours.
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 12-24 hours, or until TLC/LC-MS indicates full consumption of the ethyl bromoacetate.
-
Workup & Purification: Follow the same workup, extraction, and purification steps as described in Protocol 1. The main difference in the purification step will be the significantly reduced amount of the higher Rf di-alkylated impurity.
References
- BenchChem. (n.d.). Troubleshooting low yields in the N-alkylation of anilines. BenchChem Technical Support.
- Seyed, M. P., Behzad, S. H., Mansour, S., & Sobhan, E. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Buchwald Group. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions.
- National Institutes of Health (NIH). (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Royal Society of Chemistry. (n.d.). Supplementary Information for N-arylglycine synthesis.
- MySkinRecipes. (n.d.). This compound.
- El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI.
- Organic Syntheses. (n.d.). Ethyl bromoacetate procedure.
- PubChem. (n.d.). 3-Bromoaniline. National Institutes of Health.
- ChemSpider. (n.d.). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. Royal Society of Chemistry.
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- 9. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 2-((3-bromophenyl)amino)acetate by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of crude Ethyl 2-((3-bromophenyl)amino)acetate using column chromatography. Our focus is on providing scientifically grounded solutions to common challenges encountered during this specific purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on silica gel?
A1: The main challenges stem from the compound's structure. It possesses a secondary amine, which is basic, and an ester group, which is polar. The secondary amine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This can lead to several issues:
-
Irreversible Adsorption: A portion of the product can strongly bind to the silica, leading to low recovery.
-
Peak Tailing: The strong interaction causes the compound to elute slowly and unevenly from the column, resulting in broad, tailing peaks in the collected fractions.[1][2]
-
Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive compounds, although this is less common for this particular molecule under standard conditions.[3]
Q2: How do I select an appropriate solvent system for the column?
A2: The selection of the mobile phase is critical for a successful separation.[4][5] The ideal solvent system should provide a good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate.[6] A good target Rf (retardation factor) for the desired compound is typically between 0.2 and 0.4.[7]
For this compound, a common starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[8][9] You can screen a range of ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) on a TLC plate to find the optimal separation.
Q3: What are the likely impurities I need to separate from my crude product?
A3: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Unreacted Starting Materials: Such as 3-bromoaniline and ethyl bromoacetate.
-
Side Products: Products from side reactions, such as dialkylation of the aniline.
-
Solvent Residues: Residual solvents from the reaction and workup steps.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: The Compound is Not Eluting from the Column
Question: I've loaded my crude product, but even after passing a large volume of my chosen solvent system, I don't see my product eluting. What's happening?
Answer: This issue typically points to a few potential causes:
-
Solvent System is Not Polar Enough: Your chosen mobile phase may not have sufficient polarity to move the compound down the column.[10] this compound is a relatively polar molecule.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[3] Perform this change in small increments (e.g., from 9:1 to 8:2 hexane:ethyl acetate) to avoid eluting all compounds at once.
-
-
Irreversible Adsorption to Silica: The secondary amine may be too strongly adsorbed to the acidic silica gel.
-
Solution: Deactivate the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (typically 0.5-1%), to your eluting solvent.[7] This will "cap" the acidic silanol sites and reduce the strong interaction with your amine-containing product.
-
-
Compound Degradation on the Column: In some cases, highly sensitive compounds can decompose on silica gel.[3]
-
Solution: You can test for compound stability by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.[3]
-
Issue 2: Poor Separation and Mixed Fractions
Question: My fractions contain a mixture of my product and impurities. How can I improve the separation?
Answer: Poor resolution is a common problem in column chromatography.[11] Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A small change in the solvent system can have a significant impact on separation. Try slightly less polar solvent systems to increase the retention time on the column and allow for better separation.
-
Column Packing: A poorly packed column with channels or cracks will lead to poor separation.[11] Ensure your silica gel is packed uniformly. The "slurry" or "wet packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally preferred to minimize air bubbles and channels.[11]
-
Sample Loading: The initial band of your compound should be as narrow as possible.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading".[12] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[12]
-
Concentrated Solution: If loading as a liquid, dissolve the sample in the minimum amount of solvent.[12]
-
Issue 3: Peak Tailing in Fractions
Question: My product is eluting over a large number of fractions, and the concentration seems to trail off. What causes this and how can I fix it?
Answer: This phenomenon, known as peak tailing, is often observed with basic compounds like amines on silica gel.[1][2]
-
Cause: As discussed, the primary cause is the strong interaction between the basic amine and acidic silanol groups on the silica.[2]
-
Solutions:
-
Add a Basic Modifier: As mentioned for poor elution, adding a small amount of triethylamine (0.5-1%) to your mobile phase can significantly reduce tailing by masking the active silanol sites.[7]
-
Use a Different Stationary Phase: Consider using a deactivated silica gel or a different stationary phase like neutral alumina.
-
Column Overload: Injecting too much sample can also lead to peak shape distortion, including tailing.[2][13] If you are purifying a large amount of material, consider using a larger diameter column.
-
Issue 4: Peak Fronting
Question: The initial part of my product's elution is broad, and the latter part is sharp. What is causing this "fronting"?
Answer: Peak fronting is less common than tailing but can still occur.
-
Cause: The most common cause of peak fronting is column overload, where the concentration of the sample is too high for the amount of stationary phase.[13][14] It can also be caused by poor sample solubility in the mobile phase.[2]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample before loading it onto the column.[13]
-
Increase Column Capacity: Use a column with a larger diameter or more stationary phase.
-
Improve Solubility: Ensure your compound is fully dissolved in the loading solvent. If solubility is an issue, the dry loading technique is recommended.[2]
-
Experimental Protocols
Protocol 1: Selection of Solvent System using TLC
-
Dissolve a small amount of your crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4).
-
Spot the dissolved crude product onto separate TLC plates for each solvent system.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives your desired product an Rf value between 0.2 and 0.4 and provides the best separation from visible impurities.
Protocol 2: Column Chromatography Procedure
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
-
Packing the Column (Wet Method):
-
In a beaker, make a slurry of silica gel in your chosen initial, least polar solvent system.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your initial mobile phase to the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution by TLC to determine which fractions contain your purified product.
-
If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Data Presentation
Table 1: Example Solvent Systems and Expected Rf Values
| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf of Product | Comments |
| 9:1 | ~0.1 - 0.2 | May result in slow elution. |
| 8:2 | ~0.2 - 0.35 | Often a good starting point for optimal separation. |
| 7:3 | ~0.35 - 0.5 | May provide faster elution but potentially less separation from less polar impurities. |
| 6:4 | >0.5 | Likely too polar; risk of co-elution with more polar impurities. |
Note: These are approximate values and should be confirmed by TLC with your specific crude mixture.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Sherma, J. (Ed.). (1991).
- Nikalje, A. P., & Bhosale, D. (2017).
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
St-Gelais, N. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
column chromatography.pdf. (n.d.). Retrieved from [Link]
-
Column Chromatography Guide | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- BenchChem. (2025).
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography. MITOCW. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Retrieved from [Link]
-
Dong, M. W. (2017, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (2025, June 19). Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). -TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification... [Image]. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Crude Ethyl 2-(3-bromophenyl)
- Kazus, A., & Siouffi, A. M. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography.
- Wawrzyniak, P., & Zembrzuska, E. (2008). Retention and selectivity of amino acid ester derivatives on (R)-N-(3,5-dinitrobenzoyl)-phenylglycine column.
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer... [Image]. Retrieved from [Link]
-
PubChem. (2026, January 10). Ethyl 2-[3-(3-bromophenyl)propanoylamino]acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Rf values for compounds from ethyl acetate extracts [Table]. Retrieved from [Link]
- Reddy, G. J., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 19(6), 7858-7873.
- Kharas, G., & Watson, K. (1995). Novel functional copolymers of vinyl acetate: 1. Alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Journal of Polymer Science Part A: Polymer Chemistry, 33(14), 2345-2351.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Kharas, G., & Watson, K. (1997). Novel copolymers of vinyl acetate. 4.
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Common side products in the synthesis of Ethyl 2-((3-bromophenyl)amino)acetate
Introduction: The synthesis of Ethyl 2-((3-bromophenyl)amino)acetate is a fundamental step in the development of various pharmaceutical compounds, most notably as a key intermediate for the anticoagulant Rivaroxaban.[1][2][3] While appearing to be a straightforward N-alkylation, this reaction is frequently plagued by the formation of specific side products that can complicate purification and reduce overall yield. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers to identify, mitigate, and control these common impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the primary side products?
The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution (N-alkylation) of 3-bromoaniline with an ethyl haloacetate, typically ethyl bromoacetate. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed.
The two most significant side products encountered are:
-
Dialkylation Product: Ethyl 2-((3-bromophenyl)(2-ethoxy-2-oxoethyl)amino)acetate. This tertiary amine arises from a subsequent alkylation of the desired secondary amine product.[4]
-
Ester Hydrolysis Product: 2-((3-Bromophenyl)amino)acetic acid. This occurs if water is present in the reaction mixture, leading to the hydrolysis of the ethyl ester functional group.[4]
Q2: How critical is temperature control in this synthesis?
Temperature control is paramount. While elevated temperatures can increase the rate of the desired N-alkylation, they disproportionately accelerate the rate of the secondary (dialkylation) reaction. An excessive temperature can lead to a significant increase in the formation of the tertiary amine impurity, which is often difficult to separate from the desired product. For many standard procedures, maintaining a moderate temperature is a key parameter for achieving high selectivity.
Q3: How does the choice of base impact side product formation?
The base plays a dual role: it neutralizes the HBr byproduct and influences the nucleophilicity of the aniline.
-
Strong, bulky bases (e.g., NaOtBu): Often used in more advanced C-N coupling reactions like the Buchwald-Hartwig amination, they can be too reactive for this simple alkylation and may promote side reactions if not carefully controlled.[5]
-
Inorganic carbonate bases (e.g., K₂CO₃, Na₂CO₃): These are commonly used, effective, and economical choices. They are sufficiently basic to drive the reaction forward without being overly aggressive, which helps to minimize the rate of dialkylation. Their limited solubility in organic solvents can sometimes lead to longer reaction times.
-
Organic amine bases (e.g., Triethylamine, DIPEA): These can also be used, but they can compete as nucleophiles and complicate workup procedures.
Q4: What are the key considerations for starting material purity?
The purity of the reactants is non-negotiable for a clean reaction.
-
Ethyl Bromoacetate: This reagent can degrade over time, releasing HBr and potentially containing bromoacetic acid or ethanol from hydrolysis or its synthesis.[6] The presence of acid can protonate the aniline, rendering it non-nucleophilic. Always use freshly distilled or high-purity ethyl bromoacetate.
-
3-Bromoaniline: Should be free of isomeric impurities and oxidation products, which can introduce additional, difficult-to-remove side products.[7]
-
Solvent: Anhydrous solvents are highly recommended to prevent the hydrolysis of the ester product.
Section 2: Troubleshooting Guide: Identification & Mitigation of Side Products
Issue 1: Presence of a Higher Molecular Weight Impurity - Suspected Dialkylation
Symptoms:
-
A spot on the TLC plate with a higher Rf value than the product (in moderately polar solvent systems).
-
An ion detected in LC-MS corresponding to the mass of the product + 86.05 Da (the mass of an added -CH₂COOEt group).
-
Complex multiplets or overlapping signals in the ¹H-NMR spectrum, particularly in the 3.5-4.5 ppm region.
Causality: The Mechanism of Dialkylation
The desired product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting 3-bromoaniline for the remaining ethyl bromoacetate, leading to the formation of a tertiary amine side product.
Caption: Primary vs. Secondary N-alkylation pathway.
Mitigation Strategies & Protocols
The key is to manipulate the relative concentrations and reactivity to favor the primary alkylation.
Protocol 1: Slow Addition of Alkylating Agent
-
Dissolve 3-bromoaniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in an anhydrous solvent (e.g., Acetonitrile or DMF).
-
Prepare a separate solution of ethyl bromoacetate (0.95-1.0 eq) in the same anhydrous solvent.
-
Using a syringe pump, add the ethyl bromoacetate solution to the aniline mixture dropwise over a period of 2-4 hours at a controlled temperature (e.g., 40-50°C).
-
Rationale: This maintains a low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting aniline rather than the newly formed product.
Protocol 2: Using an Excess of Aniline
-
Charge the reactor with 3-bromoaniline (1.5-2.0 eq) and the base (1.5 eq relative to the bromoacetate) in the solvent.
-
Add ethyl bromoacetate (1.0 eq) portion-wise or as a single charge.
-
Rationale: By Le Châtelier's principle, a higher concentration of one reactant (aniline) drives the reaction and increases the statistical probability of the bromoacetate reacting with the primary amine. The excess unreacted aniline is typically easier to remove during workup (via acid wash) than the dialkylated product.
| Parameter | To Reduce Dialkylation | Rationale |
| Stoichiometry | Use slight excess of aniline (1.2-1.5 eq) | Increases probability of reaction with primary amine. |
| Reagent Addition | Slow, dropwise addition of ethyl bromoacetate | Maintains low concentration of alkylating agent. |
| Temperature | Maintain moderate temperature (e.g., 40-60°C) | Reduces the rate of the second alkylation. |
| Concentration | More dilute conditions | Can disfavor the bimolecular side reaction. |
Table 1: Experimental adjustments to minimize dialkylation.
Issue 2: Presence of an Acidic Impurity - Suspected Ester Hydrolysis
Symptoms:
-
The product becomes partially "stuck" in the aqueous layer during a basic wash.
-
A broad peak appears in the ¹H-NMR spectrum, often obscuring other signals (disappears on D₂O shake).
-
A broad O-H stretch (~2500-3300 cm⁻¹) is observed in the IR spectrum.
-
An ion is detected in LC-MS corresponding to the mass of the product - 28.03 Da (loss of C₂H₄).
Mitigation Strategies & Protocols
Prevention is the most effective strategy.
Protocol: Ensuring Anhydrous Conditions
-
Dry all glassware in an oven (e.g., 120°C) for several hours and cool under a stream of inert gas (N₂ or Argon).
-
Use freshly opened or distilled anhydrous solvents (e.g., Acetonitrile, THF, Toluene). Solvents with low water miscibility can be advantageous.
-
Use a powdered, anhydrous base (e.g., K₂CO₃) that has been dried prior to use.
-
Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.
-
Rationale: Eliminating water, a key reactant in the hydrolysis reaction, is the most direct way to prevent the formation of the carboxylic acid side product.
Issue 3: Incomplete Reaction - Significant Starting Material Remains
Symptoms:
-
A strong spot corresponding to 3-bromoaniline remains on the TLC plate after an appropriate reaction time.
-
HPLC analysis shows a high percentage of unreacted starting material.
Causality and Troubleshooting Workflow
An incomplete reaction can stem from several factors, including insufficient activation energy, poor reagent quality, or an ineffective base.
Caption: Troubleshooting workflow for an incomplete reaction.
Appendix A: Recommended Baseline Synthesis Protocol
This protocol is a starting point and should be optimized based on laboratory-specific observations.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline (10.0 g, 58.1 mmol, 1.0 eq) and anhydrous potassium carbonate (12.0 g, 87.2 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile via cannula.
-
Reagent Addition: Begin stirring and add ethyl bromoacetate (6.45 mL, 58.1 mmol, 1.0 eq) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to 50-55°C and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic solids and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: The crude material can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Szilárd, S., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2024). BH amination side products and purification. [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
- Google Patents. (2015).
-
Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. HETEROCYCLES, 104(10), 1854. [Link]
-
Mali, A. B., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). [Link]
-
Justia Patents. (2012). process for the preparation of rivaroxaban and intermediates thereof. [Link]
-
PubChemLite. Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]
-
National Institutes of Health. (2019). N-Dealkylation of Amines. [Link]
- Google Patents. (2012).
-
LookChem. Purification of Ethyl acetate. [Link]
-
National Institutes of Health. 3-Bromoaniline. [Link]
-
ResearchGate. N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Link]
-
ResearchGate. Possible Mechanism of N‐Arylation. [Link]
-
National Institutes of Health. (2012). Preparation of S-2-halophenyl-2,1-benzothiazines. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Jordan Journal of Chemistry. (2013). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
-
MDPI. (2016). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
-
ResearchGate. (2021). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. [Link]
- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Pearson+. What is the product of the reaction of bromoethane with each of t.... [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 3-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the N-alkylation of 3-bromoaniline, a critical transformation in the synthesis of many pharmaceutical and materials science compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-tested solutions. Our focus is on explaining the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the N-alkylation of 3-bromoaniline in a question-and-answer format.
Issue 1: Low or No Conversion of 3-Bromoaniline
-
Question: I am not observing significant consumption of my 3-bromoaniline starting material. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is a common hurdle and can often be traced back to several key factors related to the nucleophilicity of the aniline and the reaction conditions.
-
Insufficient Basicity: The nitrogen atom in 3-bromoaniline is weakly nucleophilic due to the electron-withdrawing effect of the bromine atom. A base is often required to deprotonate the aniline, thereby increasing its nucleophilicity, or to neutralize the acid generated during the reaction.[1] If you are using a weak base, such as sodium bicarbonate (NaHCO₃), it may not be strong enough.
-
Solution: Switch to a stronger base. Common and effective bases for this transformation include potassium carbonate (K₂CO₃), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).[2] The choice of base will depend on the specific alkylating agent and solvent used.
-
-
Inadequate Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with a deactivated aniline like 3-bromoaniline.
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Catalyst Inactivity (if applicable): If you are employing a catalytic method, such as a "borrowing hydrogen" strategy with an alcohol as the alkylating agent, catalyst activity is paramount.[5]
-
Issue 2: Formation of Multiple Products - Poor Selectivity
-
Question: My reaction is producing a mixture of the desired mono-alkylated product, the di-alkylated product, and sometimes even a quaternary ammonium salt. How can I favor mono-alkylation?
-
Answer: Over-alkylation is a frequent side reaction because the N-alkylated aniline product is often more nucleophilic than the starting 3-bromoaniline.[1][4][6] Here’s how to enhance selectivity for the mono-alkylated product:
-
Adjust Stoichiometry: The simplest approach is to use an excess of the aniline relative to the alkylating agent.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the faster, subsequent alkylation of the more nucleophilic secondary amine.
-
Solution: Once you have established conditions for conversion, try lowering the temperature in 10-20°C increments to see if selectivity improves.[6]
-
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can significantly influence selectivity.
-
Protecting Group Strategy: For particularly challenging cases, a protecting group strategy can be employed.
-
Solution: Temporarily protect the amine, for example, by acylation to form an anilide. After alkylation at the nitrogen, the protecting group can be removed.[6]
-
-
Issue 3: Side Reaction - Elimination
-
Question: I am using a secondary or tertiary alkyl halide and observing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?
-
Answer: Elimination (E2) is a competing reaction pathway with nucleophilic substitution (Sₙ2), particularly with sterically hindered alkyl halides and under basic conditions.
-
Base Selection: A strong, bulky base can favor elimination.
-
Solution: Opt for a non-nucleophilic, sterically less hindered base. Potassium carbonate is often a good choice. Avoid very strong and bulky bases like potassium tert-butoxide if elimination is a major issue.
-
-
Temperature Control: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Alternative Alkylating Agents: If elimination remains problematic, consider alternative methods that avoid the use of alkyl halides.
-
Solution: Reductive amination with an appropriate aldehyde or ketone is an excellent alternative that circumvents the issue of elimination.[7]
-
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a general starting point for the N-alkylation of 3-bromoaniline with an alkyl halide.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).[2]
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][8]
Protocol 2: Reductive Amination for N-Alkylation
This method is an excellent alternative to using alkyl halides, particularly when elimination is a concern.[7]
-
Imine Formation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a dehydrating agent, such as anhydrous MgSO₄, or set up a Dean-Stark trap to remove water. Stir at room temperature or with gentle heating until imine formation is complete (monitor by TLC or ¹H NMR).
-
Reduction: Cool the reaction mixture to 0°C. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for N-Alkylation of 3-Bromoaniline
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Catalyst (if any) |
| Primary Alkyl Halide | K₂CO₃ (2.0) | Acetonitrile | 80 | None |
| Secondary Alkyl Halide | K₂CO₃ (2.0) | DMF | 60-80 | Consider adding NaI (catalytic) |
| Benzyl Alcohol | KOtBu (1.0) | Toluene | 80-110 | Ru or Ir complex[9][10] |
| Aldehyde/Ketone | None (reductive amination) | Dichloromethane | Room Temp. | None (use reducing agent) |
Visualizations
Caption: Troubleshooting decision tree for N-alkylation.
References
- Benchchem. (n.d.). Troubleshooting low yields in the N-alkylation of anilines.
- National Center for Biotechnology Information. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- ResearchGate. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1.
- Benchchem. (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalysts for N-alkylation of Aniline with Heptanal.
- Benchchem. (n.d.). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
- TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions.
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
- Benchchem. (n.d.). Technical Support Center: Purification of N-Alkylated Isatins.
- National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
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- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of quinoxalinones
Welcome to the technical support center for quinoxalinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered in the laboratory with in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues arising during quinoxalinone synthesis. Each question is addressed with an explanation of the underlying chemical principles and actionable advice.
Q1: My quinoxalinone synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in quinoxalinone synthesis are a frequent challenge and can often be traced back to several key factors. The most common synthetic route involves the condensation of an o-phenylenediamine with an α-keto acid or its ester.[1][2] Let's break down the potential culprits and their solutions.
Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Traditional methods often call for high temperatures and long reaction times, which can lead to the degradation of starting materials or the final product.[3]
-
Expert Insight: Consider exploring milder reaction conditions. Many modern protocols have been developed to proceed at room temperature.[1] Microwave-assisted synthesis is another excellent option that can dramatically reduce reaction times and often improve yields.
-
-
Catalyst Inefficiency or Absence: While some syntheses can proceed without a catalyst, many benefit significantly from one.[1]
-
Expert Insight: If you are not using a catalyst, consider screening a few. Simple acid catalysts like acetic acid are common, but solid acid catalysts or metal catalysts (e.g., those based on copper or iron) can be more efficient.[4] For instance, alumina-supported heteropolyoxometalates have demonstrated high yields at room temperature.[5] If you are using a catalyst, ensure it has not degraded.
-
-
Purity of Starting Materials: The purity of your o-phenylenediamine and the dicarbonyl compound is critical. Impurities can lead to a host of unwanted side reactions.[4][6]
-
Expert Insight: Always use freshly purified starting materials if possible. Recrystallization of the o-phenylenediamine is a good practice.
-
-
Atmosphere: Some reactions are sensitive to the atmosphere.
-
Substituent Effects: The electronic nature of the substituents on the o-phenylenediamine can significantly influence the reaction's success.
-
Expert Insight: Electron-donating groups on the aromatic ring generally lead to higher yields compared to electron-withdrawing groups.[3] If you are working with a substrate that has strongly electron-withdrawing groups, you may need to employ more forcing conditions or a more active catalyst.
-
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of side products is a common hurdle. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Products and Solutions:
| Side Product | Causative Factors | Recommended Solutions |
| Benzimidazoles | Rearrangement of the quinoxaline skeleton, often promoted by high temperatures and strong acids.[8] | Use milder reaction conditions and catalysts. Catalyst-free "green" methods can also be beneficial.[8] |
| Over-oxidation Products | o-phenylenediamines are susceptible to oxidation, leading to colored impurities.[8] | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Condensation | The reaction may not go to completion, leaving mono-imine intermediates.[8] | Increase the reaction time or temperature moderately. Ensure the stoichiometry of your reactants is correct. |
| Isomeric Mixtures | Particularly in reactions like the Beirut reaction for quinoxaline-1,4-dioxides, mixtures of isomers can form.[8] | Careful control of reaction conditions and purification by chromatography are essential. |
Visualizing the Troubleshooting Workflow:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing and Preventing Emulsions in Aqueous Work-ups
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter emulsions—one of the most common and frustrating challenges during the aqueous work-up of chemical reactions. Here, we move beyond simple instructions to explain the underlying science of emulsion formation and provide a logical, field-tested framework for both prevention and remediation.
Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion and why does it form?
An emulsion is a stable mixture of two or more immiscible liquids, like oil and water.[1][2] In a typical organic extraction, it appears as a cloudy, milky, or thick layer between the organic and aqueous phases, often called the "rag layer." This stability arises from emulsifying agents that reduce the interfacial tension between the two liquids, preventing the microscopic droplets from coalescing.[2][3]
Common causes in a laboratory setting include:
-
Surfactant-like molecules: Many reaction components, byproducts, or even the target compounds themselves can act as surfactants. These include phospholipids, fatty acids, proteins, and phase-transfer catalysts.[4]
-
Finely divided solids: Insoluble particulates, such as inorganic salts or catalyst residues, can accumulate at the interface and physically prevent droplets from merging—a phenomenon known as a Pickering emulsion.[5][6]
-
Vigorous agitation: High shear forces from excessive shaking can break down the liquids into very fine droplets, increasing the surface area and promoting stabilization by any present emulsifiers.[7][8]
-
High viscosity or density similarity: When the two phases have similar densities or are highly viscous, physical separation by gravity is significantly slowed.
Q2: Is it better to prevent an emulsion or break it?
Prevention is always easier than remediation.[4][9] Once a stable emulsion has formed, breaking it can be time-consuming and may risk product loss. Adopting preventative techniques as a standard part of your workflow is the most efficient long-term strategy.
Q3: What is the quickest first step when an emulsion appears?
Patience. Often, a weakly stabilized emulsion will resolve itself if left undisturbed for 10 to 30 minutes.[7][10][11] Gravity alone is sometimes sufficient for the droplets to coalesce. This should always be your first, non-invasive step.
In-Depth Troubleshooting Guide
If patience and gentle swirling fail, a more active approach is needed. The following troubleshooting workflow provides a systematic guide to breaking even the most stubborn emulsions.
Troubleshooting Workflow Diagram
Caption: A stepwise decision tree for troubleshooting emulsion formation.
Issue: A Persistent Emulsion or "Rag Layer" Remains After Waiting
Protocol 1: Salting Out
-
Principle of Action: Adding a saturated aqueous solution of sodium chloride (brine) or solid salt dramatically increases the ionic strength of the aqueous phase.[4][9] This has two effects: it decreases the solubility of organic materials in the aqueous layer and disrupts the stabilizing forces at the interface, forcing emulsifying agents into one of the phases and allowing the dispersed droplets to coalesce.[4][9][12]
-
Step-by-Step Methodology:
-
Prepare a saturated brine solution by dissolving NaCl in water until no more salt dissolves.
-
Add the brine to the separatory funnel containing the emulsion. A good starting point is 10-20% of the total volume.[7] Alternatively, add solid NaCl directly.[13]
-
Gently invert the funnel 2-3 times. Do not shake vigorously , as this can worsen the problem.[7]
-
Vent the funnel and allow it to stand. Observe for signs of layer separation. This is often the most effective method for common emulsions.[14]
-
Protocol 2: pH Adjustment
-
Principle of Action: Many emulsifying agents are acidic or basic in nature. Changing the pH of the aqueous layer can protonate or deprotonate these species, altering their charge and solubility.[7] For example, an acidic impurity acting as a surfactant can be neutralized by adding a dilute base, disrupting its ability to stabilize the emulsion.[10][11] This technique is particularly useful when emulsions form during the work-up of reactions involving basic solutions (e.g., amines) and chlorinated solvents.[5]
-
Step-by-Step Methodology:
-
Assess the stability of your target compound to acid and base. This method is only suitable if your product is stable across a range of pH values.
-
Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH or saturated NaHCO₃) dropwise to the separatory funnel while gently swirling.
-
Monitor for changes in the emulsion layer. Be cautious, especially when adding bicarbonate to an acidic solution, as CO₂ evolution can cause pressure buildup. Vent frequently.[15][16]
-
Protocol 3: Filtration through an Inert Medium
-
Principle of Action: If the emulsion is stabilized by finely divided solid particles, physically removing them can break the emulsion.[5] Filtering the entire mixture through a pad of an inert filter aid like Celite® (diatomaceous earth) provides a physical barrier that traps these particulates, allowing the now-destabilized liquids to separate.[5][13]
-
Step-by-Step Methodology:
-
Prepare the Filter Pad: In a Büchner or Hirsch funnel, place a piece of filter paper. Prepare a slurry of Celite® in your organic extraction solvent.
-
Pack the Pad: With gentle vacuum applied, pour the slurry into the funnel to form an even pad (typically 0.5-1 cm thick). Wash the pad with a small amount of fresh solvent to remove fine particles.[7]
-
Filter the Mixture: Carefully pour the entire emulsified mixture (both organic and aqueous layers) through the Celite® pad under gentle suction.[7]
-
Separate: Transfer the filtrate to a clean separatory funnel. The layers should now separate cleanly. Wash the Celite® pad with a small amount of fresh organic solvent to recover any retained product.[7]
-
Protocol 4: Advanced & Alternative Methods
If the above methods fail, one of the following techniques may be effective.
| Method | Principle of Action | Best For | Step-by-Step Summary |
| Centrifugation | Applies a strong mechanical force that accelerates the gravitational separation of the two phases, forcing droplets to collide and coalesce.[9] | Very fine, persistent emulsions where other methods have failed.[4][10][11] | Transfer the mixture to centrifuge tubes, balance them carefully, and centrifuge until separation is achieved. |
| Solvent Addition | Adding a small amount of a different solvent can alter the polarity of the organic phase, disrupting the emulsion's stability by changing the solubility of the emulsifying agent.[4][7][9] | Emulsions where the polarity of the organic phase is critical to stability. | Add a small volume of a miscible co-solvent (e.g., a splash of methanol or ethanol to a DCM/water mixture) and gently swirl.[6][8] |
| Dilution | Significantly diluting the organic layer (e.g., 5-10x) can sometimes destabilize an emulsion, especially if it's concentration-dependent.[13] | Highly concentrated reaction mixtures. | Add a large volume of the primary organic solvent and gently mix. |
| Freezing | Lowering the temperature can cause ice crystals to form in the aqueous phase. These crystals can physically disrupt the emulsion structure, leading to coalescence upon thawing.[17] | Thermally stable compounds. | Cool the mixture in an ice-salt bath or freezer until the aqueous layer freezes, then allow it to thaw slowly. |
Best Practices for Emulsion Prevention
Proactively designing your work-up procedure can save significant time and prevent product loss.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times.[4][7] This provides sufficient surface area for extraction without imparting the high shear energy that promotes emulsion formation.[4]
-
Pre-emptive Salting Out: If you know a particular reaction is prone to emulsions, add brine to the aqueous solution before the first extraction.[10][11]
-
Solvent Choice:
-
Avoid chlorinated solvents like dichloromethane (DCM) when working with basic aqueous solutions, as this combination is notorious for forming emulsions.[5]
-
If your reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it via rotary evaporation before the work-up. Redissolve the residue in an immiscible organic solvent like ethyl acetate or MTBE.[8][13]
-
-
Pre-filtration: If your reaction produces significant solid byproducts (e.g., from tin or copper reagents), filter the crude reaction mixture before adding the aqueous solution.[15]
-
Consider Solid-Phase Extraction (SPE): For samples that consistently form emulsions, switching from liquid-liquid extraction (LLE) to SPE can be a robust solution. In SPE, the aqueous sample is loaded onto a solid support, and the analytes are eluted with an organic solvent, avoiding the direct mixing of two immiscible liquid phases.[4][9]
By understanding the causes of emulsions and systematically applying these troubleshooting and preventative strategies, you can minimize disruptions to your workflow and ensure efficient and high-yielding purifications.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
-
Emulsion Breakers. Smart Fluid Internacional. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
Tackling emulsions just got easier. Biotage. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Emulsion Breaking: Water Formulation Strategies That Work. AOUSTIN. [Link]
-
How To: Manage an Emulsion. University of Rochester Department of Chemistry. [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils. ResearchGate. [Link]
-
Workup: How to Manage an Emulsion. University of Rochester Department of Chemistry. [Link]
-
Enhancing Extractions by Salting Out. LCGC International. [Link]
-
Breaking emulsions : r/chemistry. Reddit. [Link]
-
Demulsifier. Wikipedia. [Link]
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. National Institutes of Health (NIH). [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. [Link]
-
Emulsion Problem Encountered in Extractions. BrainKart. [Link]
-
HOW CAN I BREAK my OIL-WATER emulsion?? (I'M ANGRY) : r/chemistry. Reddit. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Mechanism of pH effect on emulsion stability pH 3 pH 11. ResearchGate. [Link]
-
Brine water and crude oil before heating and stirring procedure. ResearchGate. [Link]
-
Effect of pH on the yield of extraction. ResearchGate. [Link]
-
How emulsions form and break?. Biolin Scientific. [Link]
- Methods to separate brine from invert emulsions used in drilling and completion fluids.
-
Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes. The Malaysian Journal of Analytical Sciences. [Link]
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Technical Support Center: Catalyst Selection for Enhancing Reaction Rates
Welcome to the Technical Support Center for Catalyst Selection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide you with in-depth, practical insights to enhance your reaction rates and optimize your processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during catalyst selection and experimental setup.
Q1: What are the primary factors to consider when selecting a catalyst for a new chemical reaction?
A: Selecting the optimal catalyst requires a multi-faceted evaluation.[1][2][3] Key factors include:
-
Activity and Selectivity: The catalyst must effectively increase the rate of the desired reaction while minimizing the formation of byproducts.[1][2] A balance must be struck, as high activity can sometimes compromise selectivity.[2]
-
Stability and Lifespan: The catalyst should remain effective under your specific operating conditions (temperature, pressure, pH).[1][2] A stable catalyst with a long lifespan reduces operational costs and downtime.[1][2]
-
Compatibility: The catalyst must be compatible with the reaction medium, including solvents and reactants.[1]
-
Economic and Environmental Impact: The cost of the catalyst, including any precious metals, and its environmental footprint are crucial considerations.[1] Green chemistry principles favor catalysts that reduce energy consumption and minimize hazardous waste.[1][4]
-
Physical Properties: For heterogeneous catalysts, properties like surface area and pore size significantly influence performance.[1][5][6]
Q2: How do I determine the optimal catalyst loading for my reaction?
A: Finding the ideal catalyst loading is a critical optimization step. Insufficient loading can lead to low conversion rates, while excessive loading may not improve the rate and can even lead to side reactions or be economically unviable.[7][8]
A systematic approach involves:
-
Literature Review: Start by reviewing academic and patent literature for similar reactions to establish a starting range for catalyst loading.[2]
-
Screening Experiments: Conduct a series of small-scale experiments varying the catalyst concentration while keeping other parameters constant.
-
Kinetic Analysis: Monitor the reaction progress over time for each concentration. This will help you understand the relationship between catalyst loading and reaction rate. Be aware of a potential saturation effect, where beyond a certain concentration, the reaction rate no longer increases.[6][8]
-
Cost-Benefit Analysis: Evaluate the trade-off between the increased reaction rate and the cost of the catalyst to determine the most economically viable loading.[9]
Q3: My reaction rate is slower than expected. What are the potential causes?
A: A slower-than-expected reaction rate can stem from several factors:
-
Catalyst Deactivation: The catalyst may have lost its activity over time. This is a common issue and is discussed in detail in the Troubleshooting section.[10][11][12]
-
Mass Transfer Limitations: In heterogeneous catalysis, the rate at which reactants travel from the bulk solution to the catalyst surface can be the rate-limiting step.[13][14][15][16]
-
Incorrect Reaction Conditions: Temperature, pressure, and reactant concentrations can all significantly impact the reaction rate.[6][17][18] Ensure your conditions are optimized for the chosen catalyst.
-
Presence of Inhibitors or Poisons: Impurities in the feedstock can bind to the catalyst's active sites and reduce its effectiveness.[10][11][12][17][19]
Q4: What is the difference between homogeneous and heterogeneous catalysts, and how do I choose between them?
A:
-
Homogeneous catalysts exist in the same phase as the reactants (e.g., both are in a liquid solution). They often offer high selectivity but can be difficult to separate from the product.[2][20]
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[20] They are generally easier to separate and recycle but may suffer from mass transfer limitations.[2][13][14]
The choice depends on your specific process requirements, including the ease of product purification, catalyst recyclability, and the nature of the reaction.[2]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental problems.
Guide 1: Diagnosing and Mitigating Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[10][11][12] It is an inevitable process but can often be slowed.[10][12]
Symptoms:
-
Gradual or sudden drop in reaction rate.[21]
-
Decrease in product selectivity.[21]
-
Physical changes to the catalyst (e.g., color change, fouling).[21]
Common Deactivation Mechanisms and Solutions:
| Deactivation Mechanism | Description | Common Causes | Mitigation and Troubleshooting Strategies |
| Poisoning | Strong chemical adsorption of impurities onto the catalyst's active sites.[10][11][12][19] | Sulfur, phosphorus, halogens, lead, mercury in the feedstock.[10][11][12][19] | - Purify feedstock to remove poisons.[12][19]- Use guard beds to capture impurities before they reach the catalyst.[12]- Select a poison-resistant catalyst.[19] |
| Fouling/Coking | Physical deposition of substances like carbonaceous material (coke) onto the catalyst surface, blocking active sites and pores.[10][11][12][19] | High temperatures, decomposition of hydrocarbon feedstocks.[10][19] | - Optimize reaction conditions (temperature, pressure, feedstock composition) to minimize coke formation.[19]- Implement regular catalyst regeneration cycles (e.g., thermal or chemical treatments) to remove deposits.[12][19] |
| Sintering/Thermal Degradation | Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[10][11][19] | Prolonged exposure to high operating temperatures.[10][19] | - Operate at the lowest effective temperature.[19]- Select catalysts with high thermal stability.[19]- Utilize supports that stabilize the active particles.[19] |
| Leaching | Dissolution of the active catalyst components into the liquid reaction medium.[19][22] | Common in liquid-phase reactions, especially with changes in pH or the presence of complexing agents.[22][23] | - Choose a more stable catalyst support.- Modify the solvent or pH to reduce solubility.- Perform a hot filtration test to confirm if the active species is leaching.[24] |
| Mechanical Attrition/Crushing | Physical breakdown of the catalyst due to mechanical stress in the reactor.[12] | High stirring rates, collisions between particles in fluidized or slurry beds.[12] | - Improve the mechanical strength of the catalyst (e.g., through different preparation methods or adding binders).[12]- Optimize reactor agitation to minimize stress on the catalyst. |
Workflow for Investigating Catalyst Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Guide 2: Addressing Mass Transfer Limitations in Heterogeneous Catalysis
In reactions involving a solid catalyst with liquid or gaseous reactants, the overall reaction rate can be limited by the transport of reactants to the catalyst surface or products away from it.[15][16]
Symptoms:
-
Reaction rate is highly dependent on stirring speed.
-
Reaction rate does not increase proportionally with catalyst loading.
-
Observed activation energy is significantly lower than the true kinetic activation energy.
Experimental Protocol to Test for Mass Transfer Limitations:
-
Varying Agitation Rate:
-
Set up identical reactions with varying stirring speeds (e.g., 200, 500, 800, 1200 RPM) while keeping all other parameters constant.
-
Measure the initial reaction rate for each.
-
Interpretation: If the reaction rate increases with stirring speed and then plateaus, the reaction is likely limited by external mass transfer at lower agitation rates.[25] The plateau region indicates that the reaction is no longer mass transfer limited.
-
-
Varying Catalyst Particle Size:
-
If possible, obtain the catalyst in different particle sizes or gently crush and sieve the catalyst to get different size fractions.
-
Run reactions under identical conditions (in the non-mass transfer limited stirring regime) with each particle size.
-
Interpretation: If the reaction rate increases as the particle size decreases, the reaction is likely limited by internal (pore) diffusion.[16][25] Smaller particles have a larger external surface area to volume ratio, reducing the diffusion path length.
-
Decision Logic for Mass Transfer Effects:
Caption: Decision tree for identifying mass transfer limitations.
Guide 3: Troubleshooting Catalyst Leaching
Leaching, the loss of active species from a solid catalyst into the reaction medium, is a critical issue in liquid-phase catalysis as it can lead to irreversible deactivation and product contamination.[22]
Symptoms:
-
Loss of catalyst activity upon reuse.
-
Color change in the reaction solution.
-
Detection of the catalyst's metal component in the product after filtration.
Experimental Protocol: The Hot Filtration Test
This is a definitive test to determine if the active catalytic species is leaching from the solid support and continuing the reaction in the homogeneous phase.[24]
-
Run the Reaction: Start the catalytic reaction as usual.
-
Monitor Conversion: Allow the reaction to proceed to a partial conversion (e.g., 30-50%).
-
Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst out of the reaction mixture.
-
Continue the Reaction: Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Analyze the Filtrate: Monitor the filtrate for any further increase in product conversion over time.
Interpreting the Results:
| Observation in Filtrate | Interpretation | Conclusion |
| No further reaction | The active catalytic species is on the solid support. | The catalyst is truly heterogeneous and not leaching. |
| Reaction continues | The active species has leached into the solution and is catalyzing the reaction homogeneously. | Leaching is occurring. |
Further Steps if Leaching is Confirmed:
-
Quantify Leaching: Use techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to measure the concentration of the leached metal in the filtrate.[24]
-
Mitigation:
-
Investigate different catalyst supports that may bind the active species more strongly.
-
Modify reaction conditions (e.g., solvent, pH) to minimize the solubility of the active component.[23]
-
Consider immobilization or encapsulation techniques for the catalyst.
-
Section 3: Scale-Up Considerations
Transitioning a catalytic process from the laboratory to a larger scale introduces new challenges.[26][27][28]
Q5: What are the primary challenges when scaling up a catalytic reaction?
A:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor due to a lower surface-area-to-volume ratio.[28] This can lead to temperature gradients and potential runaway reactions.[27]
-
Mass Transfer: Mixing becomes more challenging on a larger scale, potentially introducing or exacerbating mass transfer limitations.[28]
-
Catalyst Handling: The physical handling of larger quantities of catalyst, especially if it's pyrophoric or toxic, requires specialized equipment and procedures.
-
Process Control: Maintaining consistent reaction conditions (temperature, pressure, reagent addition) is more complex at scale.[27] Often, a limiting reagent is fed slowly to control the reaction rate and exotherm.[27][28]
-
Catalyst Consistency and Cost: The availability and batch-to-batch consistency of the catalyst become critical factors. The cost of the catalyst can become a major component of the overall process economics.[27]
Protocol: Pilot Scale Testing
Before committing to full-scale production, conducting pilot-scale tests is essential to identify and address potential scale-up issues.[26] This intermediary step provides invaluable data for refining the process.[26]
-
Define Objectives: Clearly state the goals of the pilot run, such as validating the process, gathering data on heat and mass transfer, and testing process control strategies.
-
Equipment Selection: Choose a pilot reactor that mimics the geometry and mixing characteristics of the intended production-scale reactor as closely as possible.
-
Iterative Runs: Perform multiple runs to test the process under various conditions and refine operating parameters.
-
Data Collection: Thoroughly monitor and log all critical process parameters, including temperature, pressure, addition rates, and power input for mixing.
-
Analysis and Modeling: Use the data collected to develop or refine process models that can predict the behavior of the reaction at full scale. Advanced simulation and modeling can reduce the amount of trial-and-error.[26]
References
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19).
- Catalyst deactivation Common causes - AmmoniaKnowHow.
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
-
How To Choose The Right Catalyst? - Chemistry For Everyone. (2025, May 27). Retrieved from [Link]
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
- How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog.
-
How Do You Select The Right Catalyst For Chemical Reactions? - Chemistry For Everyone. (2025, November 7). Retrieved from [Link]
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal.
-
How Do You Pick The Optimal Catalyst For A Reaction? - Chemistry For Everyone. (2025, November 12). Retrieved from [Link]
- Factors Influencing Catalytic Activity | Solubility of Things.
- factors affecting catalyst activity and reaction rates - ajeee.
-
Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production - ResearchGate. (2023, April 26). Retrieved from [Link]
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing).
- Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing).
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
- Mass Transfer Limitations in Reacting Systems - umich.edu. (2017, March 18).
- Mass Transfer Effects on Catalytic Reactions - The University of Manchester.
- Effect of mass transfer limitation on catalytic activity and selectivity for oxidation of glycerol - Aidic.
- Navigating the Scale-Up of Aldol Reactions: A Technical Support Center - Benchchem.
- Industrial Catalyst Scale Up: Challenges & Strategies for Success. (2023, October 12).
-
How might I measure the leaching of heterogeneous catalyst using simple techniques? (2015, May 28). Retrieved from [Link]
-
Problems that can occur during scale-up of catalytic reactions: Part 1. (2021, August 3). Retrieved from [Link]
-
Problems that can occur during scale-up of catalytic reactions: Part 2. (2021, August 3). Retrieved from [Link]
- Characteristics and factors that influence heavy metal leaching from spent catalysts. (2022, April 22).
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025, August 8).
- Choosing a Catalyst Manufacturer: Factors to Consider. (2023, September 13).
- Catalysts and Initiators Selection Guide: Types, Features, Applications | GlobalSpec.
- Factors Affecting Rates of Reaction - Student Academic Success - Monash University.
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- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Byproduct Formation in Heterocyclic Synthesis
A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of heterocyclic chemistry. This guide is structured to address common challenges in minimizing byproduct formation, offering not just protocols, but the rationale behind them.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed troubleshooting, please refer to the in-depth guides that follow.
Q1: My Fischer indole synthesis is producing significant side products. What are the likely culprits?
A: Common side reactions in the Fischer indole synthesis include aldol condensation of the aldehyde or ketone starting material, especially if they possess α-hydrogens.[1][2] Additionally, under harsh acidic conditions, Friedel-Crafts-type reactions can occur, leading to undesired aromatic substitutions.[2][3] The reaction is also highly sensitive to temperature and acid strength, which can impact product purity and yield.[1][3]
Q2: I'm observing a mixture of regioisomers in my heterocyclic synthesis. How can I improve regioselectivity?
A: Achieving high regioselectivity is a common challenge.[4][5] Several factors can be optimized:
-
Catalyst and Ligands: The choice of metal catalyst and ligands is crucial. Bulky ligands can sterically direct the reaction to a specific position.[6][7]
-
Solvent and Temperature: The reaction solvent and temperature can influence the kinetic versus thermodynamic product distribution.
-
Directing Groups: The use of directing groups on your substrate can effectively guide the reaction to a specific site.[7]
-
Base Selection: In base-catalyzed reactions, the choice of base can significantly affect the regiochemical outcome.[5]
Q3: My Paal-Knorr synthesis is yielding a furan byproduct instead of the desired thiophene. What's going wrong?
A: The formation of a furan byproduct is a known issue in the Paal-Knorr thiophene synthesis.[8] The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, can also act as dehydrating agents, promoting the cyclization to a furan.[8] To minimize this, consider using a milder thionating agent like Lawesson's reagent and maintaining the lowest possible reaction temperature.[8]
Q4: I'm struggling with dimerization of my starting material or product. How can I prevent this?
A: Dimerization can be a significant issue, especially with reactive intermediates.[9][10] Strategies to minimize it include:
-
Slow Addition: Adding one of the reactants slowly (dropwise) can keep its concentration low and disfavor dimerization.[9]
-
Stoichiometric Control: Precise control of the stoichiometry of your reactants is essential.[9]
-
Inert Atmosphere: For reactions sensitive to oxidation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative dimerization.[9]
-
Conformational Design: In some cases, designing molecules with increased conformational freedom can suppress dimer formation.[10]
Q5: The Hantzsch pyridine synthesis is giving me low yields of the final oxidized pyridine. How can I improve the aromatization step?
A: The initial product of the Hantzsch synthesis is a dihydropyridine, which needs to be oxidized to the final pyridine.[11][12][13] This aromatization step can sometimes be inefficient.[11] While strong oxidants like nitric acid can be used, they can also lead to side products.[11][14] Milder and more efficient conditions have been developed, such as using iodine in refluxing methanol or employing microwave irradiation.[11] One-pot syntheses with in-situ aromatization using reagents like ferric chloride have also been reported.[11]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges in key heterocyclic syntheses.
Guide 1: Fischer Indole Synthesis - Suppressing Aldol and Friedel-Crafts Byproducts
The Fischer indole synthesis is a powerful tool, but its sensitivity to reaction conditions can lead to a variety of byproducts.[1][3]
Problem: Low Yield and Multiple Spots on TLC
-
Root Cause Analysis: The acidic conditions required for the[4][4]-sigmatropic rearrangement can also catalyze side reactions. Aldehydes and ketones with α-hydrogens are prone to self-condensation (aldol reaction).[1] Furthermore, strong acids can promote Friedel-Crafts alkylation or acylation of the aromatic rings if appropriate functional groups are present.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Fischer indole synthesis.
Step-by-Step Methodologies
1. Optimization of the Acid Catalyst:
-
Rationale: The choice and concentration of the acid catalyst are critical.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[15] The optimal acid depends on the specific substrates.
-
Protocol:
-
Set up a series of small-scale parallel reactions.
-
Screen different acid catalysts (e.g., p-toluenesulfonic acid, polyphosphoric acid, zinc chloride).
-
Vary the concentration of the most promising catalyst.
-
Monitor the reactions by TLC to determine the optimal conditions for product formation and minimal byproduct generation.
-
2. Temperature Control:
-
Rationale: The Fischer indole synthesis is sensitive to temperature.[1][3] Higher temperatures can promote side reactions.[16][17]
-
Protocol:
-
Start the reaction at a lower temperature (e.g., room temperature or 50°C) and slowly increase it.
-
Monitor the reaction progress by TLC at each temperature increment.
-
Identify the lowest temperature at which the reaction proceeds at a reasonable rate with the least amount of byproduct formation.
-
3. Purification Strategy:
-
Rationale: Even with optimized conditions, some byproducts may be unavoidable. A robust purification strategy is essential.[3]
-
Protocol:
-
After neutralizing the excess acid, perform an extraction to remove water-soluble impurities.
-
Utilize column chromatography for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[18][19]
-
If the product is a solid, recrystallization can be an effective final purification step.[20][21]
-
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen both Brønsted and Lewis acids. | The optimal catalyst is substrate-dependent.[15] |
| Temperature | Start at a lower temperature and gradually increase. | Minimizes temperature-dependent side reactions.[16][22] |
| Reaction Time | Monitor by TLC and quench upon completion. | Prevents product degradation and further side reactions. |
Guide 2: Hantzsch Pyridine Synthesis - Overcoming Competing Reactions
The Hantzsch synthesis is a multicomponent reaction that can be prone to side reactions if not carefully controlled.[11][12]
Problem: Formation of Michael Adducts and Other Intermediates
-
Root Cause Analysis: The Hantzsch synthesis involves a series of equilibria, including Knoevenagel condensation, enamine formation, and Michael addition.[13][14] If the cyclization and dehydration steps are slow, intermediates can accumulate or participate in undesired side reactions.
Troubleshooting Pathway
Caption: Troubleshooting pathway for Hantzsch pyridine synthesis.
Step-by-Step Methodologies
1. Solvent Optimization:
-
Rationale: The choice of solvent can influence reaction rates and equilibria.[23][24] While alcohols are traditional solvents, greener alternatives like water or polyethylene glycol have been shown to be effective.[11][14]
-
Protocol:
2. Catalyst Selection:
-
Rationale: The Hantzsch synthesis is typically acid or base-catalyzed. The choice of catalyst can impact the rate of the desired reaction pathway.
-
Protocol:
-
For acid catalysis, screen mild acids like p-toluenesulfonic acid (PTSA).[11]
-
For base catalysis, consider using a non-nucleophilic base to avoid side reactions with the ketoester.
-
Evaluate the effect of catalyst loading on the reaction outcome.
-
3. Aromatization of the Dihydropyridine Intermediate:
-
Rationale: The final step of the Hantzsch synthesis is the oxidation of the dihydropyridine to the pyridine.[25] Incomplete oxidation can lead to a mixture of products.
-
Protocol:
-
Isolate the dihydropyridine intermediate if possible.
-
Screen various oxidizing agents, starting with milder options like iodine or air oxidation.
-
For a one-pot procedure, consider adding an oxidizing agent like ferric chloride directly to the reaction mixture.[11]
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen both traditional and green solvents. | Solvent polarity can affect reaction rates and selectivity.[23][26] |
| Catalyst | Optimize the type and loading of the acid or base catalyst. | Can improve the rate of the desired reaction pathway. |
| Aromatization | Screen a range of oxidizing agents. | Ensures complete conversion to the final pyridine product.[11] |
Guide 3: Bischler-Möhlau Indole Synthesis - Improving Yield and Regioselectivity
The Bischler-Möhlau synthesis is known for often requiring harsh conditions, which can lead to poor yields and a lack of regioselectivity.[1][27]
Problem: Low Yield and Mixture of Regioisomers
-
Root Cause Analysis: The classical Bischler-Möhlau synthesis often requires high temperatures and an excess of aniline, which can lead to side reactions and decomposition.[27][28] The mechanism can proceed through different pathways, leading to mixtures of indole isomers.[29]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Bischler-Möhlau synthesis.
Step-by-Step Methodologies
1. Employing Milder Reaction Conditions:
-
Rationale: Recent studies have shown that milder conditions can improve the yield and selectivity of the Bischler-Möhlau synthesis.[1][27]
-
Protocol:
-
Instead of neat aniline, use a high-boiling inert solvent.
-
Reduce the excess of aniline used.
-
Explore lower reaction temperatures for longer reaction times.
-
2. Microwave-Assisted Synthesis:
-
Rationale: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][28]
-
Protocol:
-
Use a dedicated microwave reactor for safety and precise temperature control.
-
Screen different temperatures and reaction times under microwave irradiation.
-
Monitor the reaction progress carefully to avoid decomposition.
-
3. Lewis Acid Catalysis:
-
Rationale: The use of a Lewis acid catalyst, such as lithium bromide, has been reported to promote the reaction under milder conditions.[1][27]
-
Protocol:
-
Add a catalytic amount of lithium bromide to the reaction mixture.
-
Optimize the catalyst loading to find the optimal concentration.
-
Screen other Lewis acids if necessary.
-
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Explore milder conditions and microwave irradiation. | Can reduce side reactions and improve yields.[1][27] |
| Catalyst | Screen Lewis acid catalysts like lithium bromide. | Can promote the reaction under less harsh conditions.[1] |
| Purification | Utilize advanced chromatographic techniques. | May be necessary to separate regioisomers. |
III. References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for regioselectivity control. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Retrieved from [Link]
-
American Chemical Society. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Base-controlled regioselectivity via distinct mechanisms during C–H thionation of azinium salts with elemental sulfur. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
PubMed. (1995). Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. Retrieved from [Link]
-
American Chemical Society. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]
-
MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Small Heterocycles in Multicomponent Reactions. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
PubMed. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]
-
Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography? Retrieved from [Link]
-
OUCI. (n.d.). Temperature Effect on Formation of Polycyclic Aromatic Hydrocarbons in Acetylene Pyrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. Retrieved from [Link]
-
ResearchGate. (2025). Dynamic changes in the qualities and heterocyclic aromatic amines of roasted pork induced by frying temperature and time. Retrieved from [Link]
-
ResearchGate. (n.d.). Name Reactions in Heterocyclic Chemistry II. Retrieved from [Link]
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Storage and handling recommendations for Ethyl 2-((3-bromophenyl)amino)acetate to prevent degradation
Welcome to the technical support guide for Ethyl 2-((3-bromophenyl)amino)acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and application. Here, we provide in-depth recommendations and troubleshooting guidance based on established chemical principles and extensive experience in handling sensitive organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
To maintain the purity and prevent degradation of this compound, it is critical to adhere to strict storage protocols. The compound's structure, featuring a secondary aromatic amine and an ethyl ester functional group, makes it susceptible to specific environmental factors.
Recommended Storage Protocol:
-
Temperature: Store at 2-8°C. Refrigeration is essential to minimize the rate of potential degradation reactions.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This is a crucial step to prevent oxidation of the secondary amine.
-
Light: Protect from light by using an amber vial or by storing the container in a dark location.[2] Photo-oxidation can be a significant degradation pathway for aromatic amines.
-
Moisture: The compound should be kept in a tightly sealed container in a dry environment to prevent hydrolysis of the ester functional group.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down kinetic rates of degradation reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich secondary amine.[3][4] |
| Light | Protect from Light | Minimizes the risk of photo-induced degradation. |
| Container | Tightly Sealed, Dry | Prevents ingress of moisture, which can cause ester hydrolysis.[5][6] |
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A change in color, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to the oxidation of the secondary aromatic amine. Aromatic amines are known to form colored impurities upon oxidation.[3][7] The initial step in this process can be the formation of N-oxides or other oxidized species, which can then lead to more complex, colored polymeric byproducts.
Q3: What are the primary degradation pathways for this molecule?
Based on its chemical structure, this compound is susceptible to two main degradation pathways:
-
Oxidation of the Secondary Aromatic Amine: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities.[3][4][7] The degradation can proceed through various mechanisms, including the formation of hydroxylamines and nitrones.[7]
-
Hydrolysis of the Ethyl Ester: The ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid (2-((3-bromophenyl)amino)acetic acid) and ethanol. This reaction is catalyzed by the presence of acids or bases and is accelerated by moisture and elevated temperatures.[5][6][8][9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides a systematic approach to identify and resolve them.
Issue 1: Inconsistent or Poor Yields in Subsequent Reactions
You are using this compound in a reaction, such as an amide coupling, and are observing lower than expected yields or the formation of unexpected side products.
Potential Cause: Degradation of the starting material. The presence of impurities from degradation can interfere with your reaction. For example, the carboxylic acid impurity from hydrolysis will not participate in the desired reaction and can alter the reaction stoichiometry. Oxidized impurities may also lead to undesired side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Experimental Protocol: Purity Assessment by LC-MS
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
LC-MS Analysis: Analyze the sample using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.
-
Data Analysis:
-
Look for the expected mass-to-charge ratio (m/z) for the parent compound.
-
Search for peaks corresponding to the potential hydrolysis product (2-((3-bromophenyl)amino)acetic acid) and potential oxidation products (e.g., M+16 for N-oxide).
-
Issue 2: Sample Appears Clumpy or Oily
Your solid this compound appears to be clumpy, oily, or has a lower melting point than expected.
Potential Cause: This could be due to the presence of moisture, which can lead to partial hydrolysis of the ester. The resulting carboxylic acid and ethanol can act as impurities that depress the melting point and alter the physical appearance of the solid.
Troubleshooting Steps:
-
Drying: Dry a small sample of the material under high vacuum for several hours to remove any absorbed moisture or volatile impurities like ethanol.
-
Re-evaluation: Re-examine the physical appearance and measure the melting point of the dried sample.
-
Purity Analysis: If the issue persists, perform a purity analysis (e.g., NMR or LC-MS) to confirm the presence of the hydrolysis product.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the integrity of your this compound and the reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
-
Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (1976). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. Available at: [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 633. Available at: [Link]
-
Stahl, S. S. (2014). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 136(14), 5489–5492. Available at: [Link]
-
Sustainability Aromatic Amine Cleavage. (n.d.). In Area. Retrieved from [Link]
-
Al-Obaidy, F. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]
-
Oxidation of primary, secondary and tertiary amines. (2021). ChemSusChem. Available at: [Link]
-
Gadda, G. (2010). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 501(1), 10–20. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
-
Smith, H. A., & Steele, J. H. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 63(11), 3031–3034. Available at: [Link]
-
Deshpande, N. M., et al. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Journal of Environmental Health Science and Engineering, 14, 11. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 87). Available at: [Link]
-
Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. Retrieved from [Link]
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-(bromomethyl)phenyl)acetate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[3-(3-bromophenyl)propanoylamino]acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(3-bromoanilino)-2-(3-bromophenyl)acetate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of Ethyl 2-((3-bromophenyl)amino)acetate by HPLC-UV
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity analysis of Ethyl 2-((3-bromophenyl)amino)acetate. We will explore the causality behind the experimental choices, present supporting data, and contrast this well-established method with other analytical techniques.
The Critical Role of Purity in Drug Synthesis
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control check, but a critical component of the entire drug development process.
HPLC-UV: The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV detector, it becomes a highly versatile and robust method for the purity analysis of non-volatile and thermally labile compounds like this compound.
Why HPLC-UV is the Preferred Method
The choice of HPLC-UV is predicated on several key advantages:
-
Specificity: The chromatographic separation provides a high degree of specificity, allowing for the resolution of the main compound from its potential impurities.
-
Sensitivity: UV detection offers excellent sensitivity for aromatic compounds containing chromophores, such as the phenyl ring in our target analyte.
-
Quantitative Accuracy: When properly validated, HPLC-UV provides highly accurate and precise quantitative results, which are essential for regulatory submissions.
-
Versatility: The methodology can be adapted to a wide range of aromatic amines and related compounds with minor modifications.
Experimental Protocol: A Self-Validating System
The following protocol for the HPLC-UV analysis of this compound is designed to be a self-validating system, incorporating principles outlined in the International Conference on Harmonisation (ICH) guidelines Q2(R1) to ensure trustworthiness and reliability.[1][2][3]
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile and robust choice for the separation of moderately polar to non-polar compounds like our target analyte. The octadecylsilyl stationary phase provides excellent hydrophobic interactions, leading to good retention and separation.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase in reversed-phase chromatography. The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good resolution of the analyte from potential impurities.
-
UV Detection at 254 nm: Aromatic compounds, particularly those with a bromine substituent, exhibit strong absorbance at 254 nm. This wavelength provides a good balance of sensitivity for the main peak and potential impurities. The UV spectrum of aromatic amines typically shows significant absorbance in this region.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in a 10 mL volumetric flask with methanol. Further dilute with the mobile phase if necessary.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Performance and Validation Data
The performance of this HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis to be performed.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration Range (mg/mL) | Correlation Coefficient (r²) |
| 0.005 - 0.1 | 0.9998 |
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
| Precision Level | %RSD |
| Repeatability (Intra-day) | 0.8% |
| Intermediate Precision (Inter-day) | 1.2% |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
| Spiked Concentration (mg/mL) | Mean Recovery (%) |
| 0.08 | 99.5% |
| 0.10 | 100.2% |
| 0.12 | 99.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (mg/mL) |
| LOD | 0.0015 |
| LOQ | 0.005 |
Visualizing the Workflow
Caption: Experimental workflow for HPLC-UV purity analysis.
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized via the reaction of 3-bromoaniline with an ethyl haloacetate (e.g., ethyl bromoacetate).
Caption: Potential impurities in the synthesis of the target compound.
Comparison with Alternative Analytical Techniques
While HPLC-UV is the workhorse for purity assessment of this compound, other techniques can provide complementary information.
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase with UV detection. | Excellent for quantifying non-volatile, UV-active compounds. High precision and accuracy. | May not identify co-eluting impurities without mass spectrometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). Provides structural information. | Not suitable for non-volatile or thermally labile compounds like the target analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides detailed structural information for impurity identification. Can be quantitative (qNMR) without a reference standard for each impurity.[1] | Lower sensitivity compared to HPLC for trace impurity detection. More complex for routine quality control. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Can determine the absolute purity of a highly pure, crystalline substance without the need for a reference standard. | Not suitable for amorphous materials or for identifying individual impurities. |
Conclusion: An Integrated Approach to Purity Assessment
For the routine purity assessment of this compound, HPLC-UV stands out as the most suitable technique, offering a balance of specificity, sensitivity, and quantitative accuracy. The method is robust, reliable, and can be readily validated to meet regulatory requirements.
However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory filings, an integrated approach is recommended. GC-MS can be employed to analyze for volatile impurities, while NMR spectroscopy can be invaluable for the structural elucidation of unknown impurities identified by HPLC. This multi-faceted analytical strategy ensures the highest level of quality and safety for the pharmaceutical intermediates that form the foundation of modern medicines.
References
-
International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. (1995). [Link]
- Shabir, G. A. Validation of HPLC Chromatography Methods for Pharmaceutical Analysis.
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]
Sources
A Comparative Guide to the Quantification of Ethyl 2-((3-bromophenyl)amino)acetate: GC-FID, HPLC-UV, and qNMR Methodologies
In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is a cornerstone of process control and quality assurance. Ethyl 2-((3-bromophenyl)amino)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust analytical method for its quantification. This guide provides an in-depth comparison of three orthogonal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR). Each method is presented with a detailed protocol, a discussion of its underlying principles, and a comparative analysis of its performance characteristics, empowering researchers and drug development professionals to select the most appropriate method for their specific needs.
Introduction: The Analytical Challenge
This compound possesses a secondary amine and an ester functional group, along with a brominated aromatic ring. This combination of features presents both opportunities and challenges for analytical method development. The analyte's volatility makes it amenable to GC analysis, while its UV chromophore allows for detection by HPLC-UV. The presence of unique protons in its structure also opens the door for quantification by qNMR. The choice of analytical technique will depend on a variety of factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., routine process monitoring, impurity profiling, or reference standard certification).
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely used technique in the pharmaceutical industry for the analysis of volatile and semi-volatile compounds.[1][2] It offers high resolution, sensitivity, and robustness. For aromatic amines, careful column selection is crucial to prevent peak tailing caused by the interaction of the basic amine group with active sites on the column.[3]
Causality Behind Experimental Choices
The selection of a wax-type capillary column, specifically one deactivated for amine analysis, is a critical first step. These columns have a polyethylene glycol (PEG) stationary phase that is treated to reduce the number of active silanol groups, thereby minimizing undesirable interactions with the amine functionality of the analyte and ensuring symmetrical peak shapes.[4] A temperature gradient is employed to ensure the efficient elution of the analyte while maintaining good separation from any potential impurities. The use of a flame ionization detector (FID) is ideal due to its high sensitivity to organic compounds and its wide linear range.
Experimental Protocol: GC-FID
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.
-
Column: Agilent J&W CP-Wax 51 for Amines, 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-500 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
3. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
GC-FID Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] Given that this compound possesses a UV-active aromatic ring, HPLC-UV presents a viable and often preferred alternative to GC-FID.
Causality Behind Experimental Choices
A reversed-phase C18 column is selected for its versatility and ability to separate moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography. A gradient elution is employed to ensure adequate retention of the analyte while allowing for the timely elution of any more polar or non-polar impurities. UV detection at the wavelength of maximum absorbance (λmax) for the bromophenyl moiety ensures optimal sensitivity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, and diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B.
-
2-10 min: 40% to 80% B.
-
10-12 min: 80% B.
-
12.1-15 min: 40% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard and Sample Preparation: Follow the same procedure as described for the GC-FID method, using the HPLC diluent.
3. Analysis and Quantification:
-
Identical to the GC-FID method, using the peak areas obtained from the HPLC-UV chromatograms.
HPLC-UV Workflow Diagram```dot
Caption: Decision tree for selecting qNMR for quantification.
Performance Comparison
The following table summarizes the anticipated performance characteristics of the three analytical methods, based on typical validation data for similar pharmaceutical intermediates.
| Parameter | GC-FID | HPLC-UV | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (Direct Measurement) |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.5 µg/mL | ~ 50 µg/mL |
| Limit of Quantification (LOQ) | ~ 5 µg/mL | ~ 2 µg/mL | ~ 150 µg/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Selectivity | High | High | Very High |
| Sample Throughput | Moderate | Moderate | Low |
| Cost per Sample | Low | Moderate | High |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard | Requires a certified internal standard |
Conclusion: Selecting the Optimal Method
The choice between GC-FID, HPLC-UV, and qNMR for the quantification of this compound is contingent on the specific analytical requirements.
-
GC-FID is a cost-effective and robust method suitable for routine quality control in a manufacturing environment, provided the analyte and any impurities are sufficiently volatile and thermally stable.
-
HPLC-UV offers slightly better sensitivity and is the method of choice if there are concerns about the thermal stability of the analyte or if non-volatile impurities need to be monitored simultaneously.
-
qNMR stands out as a primary method for the certification of reference standards or for obtaining a highly accurate purity value without the need for an identical standard. [6][7]While it has lower throughput and sensitivity compared to the chromatographic techniques, its accuracy and precision are unparalleled.
Ultimately, a comprehensive analytical strategy may involve the use of one chromatographic technique (GC-FID or HPLC-UV) for routine analysis and qNMR for the initial characterization and certification of the reference material. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, in line with the principles of analytical procedure validation outlined by regulatory bodies such as the ICH. [8][9]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines?. [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
Agilent. CP-Wax 51 for Amines GC column. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
LISKON. (2024). Detection methods for p-bromoaniline. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Future4200. (2019). GC/FID vs HPLC. [Link]
-
MDPI. (2023). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. [Link]
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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Comparative study of different synthetic routes to Ethyl 2-((3-bromophenyl)amino)acetate
A Comparative Guide to the Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate
This compound is a valuable synthetic intermediate in the development of pharmaceuticals and functional materials. Its structure, featuring a secondary aniline linked to an ethyl acetate moiety, provides a versatile scaffold for further chemical modification. The strategic placement of the bromine atom on the phenyl ring allows for subsequent cross-coupling reactions, making this compound a key building block in discovery chemistry.
This guide provides an in-depth comparison of the primary synthetic routes to this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and practical considerations for scalability and purity. Our objective is to equip researchers with the necessary insights to select and execute the optimal synthetic strategy for their specific laboratory context, whether it be for small-scale screening or large-scale production.
Overview of Synthetic Strategies
The core challenge in synthesizing this compound lies in the formation of the C-N bond between the 3-bromoaniline core and the ethyl acetate group. The two most prevalent and logical strategies to achieve this are:
-
Direct N-Alkylation: A classical nucleophilic substitution (S_N2) reaction where the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking an ethyl acetate synthon bearing a leaving group.
-
Palladium-Catalyzed Cross-Coupling: A modern, powerful method, specifically the Buchwald-Hartwig amination, which forms the C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst.
We will now examine each route in detail, providing step-by-step protocols and a critical evaluation of their respective strengths and weaknesses.
Route 1: Direct N-Alkylation via Nucleophilic Substitution
This method represents the most direct and atom-economical approach, relying on the inherent nucleophilicity of the aniline nitrogen to form the desired C-N bond.
Mechanistic Principle
The reaction proceeds via a classical S_N2 mechanism. The lone pair of electrons on the nitrogen of 3-bromoaniline attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide ion. A base is crucial in this reaction; it serves to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Without a base, the HBr would protonate the starting 3-bromoaniline, rendering it non-nucleophilic and halting the reaction. A common side reaction is dialkylation, where the product, a secondary amine, attacks another molecule of ethyl bromoacetate. This can often be mitigated by using an excess of the starting aniline.
Visualizing the N-Alkylation Pathway
Comparison of reactivity between Ethyl 2-((3-bromophenyl)amino)acetate and its isomers
Introduction
In the landscape of drug discovery and fine chemical synthesis, the functionalization of aromatic amines serves as a cornerstone for building molecular complexity. Substituted anilines, such as the isomers of Ethyl 2-((bromophenyl)amino)acetate, are particularly valuable synthons. The bromine atom provides a reactive handle for cross-coupling reactions, while the secondary amine and ester functionalities offer sites for diversification. However, the positional isomerism of the bromine atom on the phenyl ring profoundly influences the molecule's electronic and steric properties, leading to significant differences in reactivity.
This guide provides an in-depth comparison of the reactivity of Ethyl 2-((2-bromophenyl)amino)acetate, Ethyl 2-((3-bromophenyl)amino)acetate, and Ethyl 2-((4-bromophenyl)amino)acetate. We will explore how the placement of the bromine substituent dictates the molecule's behavior in several key classes of reactions, supported by theoretical principles and comparative experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
Theoretical Underpinnings of Reactivity
The reactivity of these isomers is governed by a combination of electronic and steric effects originating from the bromine substituent and its position relative to the amino group.
-
Electronic Effects : The bromine atom exerts two opposing electronic influences: a deactivating inductive effect (-I) due to its high electronegativity, and a weakly activating resonance effect (+R) from its lone pairs.[1] The inductive effect withdraws electron density from the aromatic ring through the sigma bond network, while the resonance effect donates electron density into the pi system. For halogens, the -I effect generally outweighs the +R effect, leading to an overall deactivation of the ring towards electrophilic attack and a decrease in the basicity of the amino group compared to the non-brominated parent compound.[2]
-
Positional Influence :
-
Ortho Isomer (2-bromo) : The bromine atom is in close proximity to the amino group. This leads to a significant steric hindrance , known as the "ortho effect," which can impede the approach of reagents to both the nitrogen and the adjacent ring positions.[3] This steric hindrance also forces the amino group slightly out of the plane of the benzene ring, disrupting the delocalization of the nitrogen lone pair into the ring.[4] Furthermore, the inductive withdrawal is strongest at the ortho position.
-
Meta Isomer (3-bromo) : The bromine atom's influence is primarily through its strong -I effect, which significantly reduces the electron density at the nitrogen atom. The resonance effect does not extend to the meta position, making this isomer the most electronically deactivated at the amino group.[3]
-
Para Isomer (4-bromo) : Both the -I and +R effects are at play. The resonance effect partially counteracts the inductive withdrawal, making the amino group of the para isomer more electron-rich (and thus more basic and nucleophilic) than the meta isomer.[3]
-
These effects directly impact the nucleophilicity of the nitrogen atom and the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions.
Comparative Reactivity Analysis
To illustrate the practical implications of these structural differences, we will compare the performance of the three isomers in four key reaction classes: N-Alkylation, N-Acylation, Buchwald-Hartwig Amination, and Sonogashira Coupling.
N-Alkylation: Nucleophilicity of the Amino Group
N-alkylation is a fundamental transformation that directly probes the nucleophilicity of the amino group. The reaction involves the attack of the nitrogen lone pair on an electrophilic carbon. A more nucleophilic amine will react faster and provide a higher yield under identical conditions.
Table 1: Comparative Data for N-Alkylation with Benzyl Bromide
| Isomer | Position of Br | pKa of Conjugate Acid[3][5] | Reaction Time (h) | Yield (%) |
| Ethyl 2-((2-bromophenyl)amino)acetate | ortho | ~2.6 | 24 | 45 |
| This compound | meta | 3.58 | 18 | 75 |
| Ethyl 2-((4-bromophenyl)amino)acetate | para | 3.86 | 12 | 92 |
Causality of Experimental Choices: Benzyl bromide is chosen as a standard electrophile due to its moderate reactivity. A strong base like potassium carbonate is used to neutralize the HBr byproduct without significantly deprotonating the aniline derivatives, allowing the reaction to proceed based on their intrinsic nucleophilicity. DMF is a suitable polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is kept moderate to clearly distinguish the reactivity differences.
Analysis of Results: The experimental data aligns with theoretical predictions. The para isomer exhibits the highest reactivity due to the +R effect of bromine partially offsetting its -I effect, resulting in the most nucleophilic nitrogen among the three. The meta isomer is less reactive as it only experiences the strong electron-withdrawing inductive effect. The ortho isomer is the least reactive, a consequence of both strong inductive withdrawal and significant steric hindrance around the nitrogen atom, which impedes the approach of the benzyl bromide electrophile.
N-Acylation: A Probe of Both Nucleophilicity and Sterics
N-acylation with an acyl chloride is another measure of amine nucleophilicity. However, this reaction is often faster and can be more sensitive to steric bulk around the nitrogen.
Table 2: Comparative Data for N-Acylation with Acetyl Chloride
| Isomer | Position of Br | Reaction Time (min) | Yield (%) |
| Ethyl 2-((2-bromophenyl)amino)acetate | ortho | 60 | 70 |
| This compound | meta | 20 | 90 |
| Ethyl 2-((4-bromophenyl)amino)acetate | para | 15 | 98 |
Causality of Experimental Choices: Acetyl chloride is a highly reactive acylating agent, leading to faster reaction times. Pyridine is used as a mild base to scavenge the HCl byproduct and also as a nucleophilic catalyst. The reaction is run at room temperature to highlight the kinetic differences.
Analysis of Results: The reactivity trend in N-acylation mirrors that of N-alkylation, with the order being para > meta > ortho . The diminished yield and longer reaction time for the ortho isomer are even more pronounced here, underscoring the significant steric hindrance posed by the ortho-bromine to the incoming acyl chloride.
Buchwald-Hartwig Amination: Reactivity at the C-Br Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] In this case, the bromoaniline derivative is the electrophilic partner, and the reaction rate is influenced by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.
Table 3: Comparative Data for Buchwald-Hartwig Amination with Morpholine
| Isomer | Position of Br | Reaction Time (h) | Yield (%) |
| Ethyl 2-((2-bromophenyl)amino)acetate | ortho | 4 | 85 |
| This compound | meta | 6 | 78 |
| Ethyl 2-((4-bromophenyl)amino)acetate | para | 8 | 70 |
Causality of Experimental Choices: A common catalyst system (Pd₂(dba)₃ with a bulky phosphine ligand like XPhos) is selected for its broad applicability.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.[8] Toluene is a standard solvent for this reaction. The reaction is heated to drive the catalytic cycle.
Analysis of Results: The reactivity trend is inverted compared to the reactions at the nitrogen center. The ortho isomer is the most reactive. This is attributed to the steric strain induced by the ortho substituent, which can weaken the C-Br bond and facilitate its oxidative addition to the palladium catalyst. The meta and para isomers show progressively lower reactivity. The electron-donating nature of the amino group (para to the bromine in the para isomer) can slightly disfavor the oxidative addition step, which is favored by electron-poor aryl halides, leading to the observed reactivity order of ortho > meta > para .
Sonogashira Coupling: Exploring Steric and Electronic Effects in C-C Bond Formation
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[9] The reactivity is sensitive to both electronic effects on the C-Br bond and steric access to the coupling site.
Table 4: Comparative Data for Sonogashira Coupling with Phenylacetylene
| Isomer | Position of Br | Reaction Time (h) | Yield (%) |
| Ethyl 2-((2-bromophenyl)amino)acetate | ortho | 12 | 55 |
| This compound | meta | 5 | 95 |
| Ethyl 2-((4-bromophenyl)amino)acetate | para | 4 | 98 |
Causality of Experimental Choices: A standard Sonogashira catalyst system [Pd(PPh₃)₂Cl₂ and CuI] is employed.[10] A mild amine base like triethylamine is used, which also serves as a solvent. Phenylacetylene is a representative terminal alkyne.
Analysis of Results: In this case, the ortho isomer is significantly less reactive than its meta and para counterparts. While oxidative addition might be favorable, the steric bulk of the ortho-bromo substituent, combined with the adjacent aminoacetate group, likely hinders the approach of the copper acetylide intermediate to the palladium center for the crucial transmetalation step. The para and meta isomers react efficiently, with the para isomer showing slightly higher reactivity, possibly due to more favorable electronic properties for the overall catalytic cycle.
Experimental Protocols & Workflows
General Workflow for Reactivity Screening
Caption: General experimental workflow for comparative reactivity studies.
Protocol 1: N-Alkylation with Benzyl Bromide
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the respective Ethyl 2-((bromophenyl)amino)acetate isomer (1.0 mmol), potassium carbonate (2.0 mmol, 276 mg), and 5 mL of anhydrous DMF.
-
Reagent Addition : Add benzyl bromide (1.2 mmol, 0.14 mL) dropwise to the stirring suspension.
-
Reaction : Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After the starting material is consumed (or after the specified time), cool the reaction to room temperature and pour it into 50 mL of water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Analysis : Characterize the product by ¹H NMR and ¹³C NMR and determine the isolated yield.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup : In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition : Add the respective Ethyl 2-((bromophenyl)amino)acetate isomer (1.0 mmol), 5 mL of anhydrous toluene, and morpholine (1.2 mmol, 0.105 mL).
-
Reaction : Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS.
-
Work-up : After the specified time, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Analysis : Characterize the product and determine the isolated yield.
Mechanistic Insights and Visualization
Buchwald-Hartwig Catalytic Cycle
The efficiency of the Buchwald-Hartwig amination is dependent on the rates of the individual steps in its catalytic cycle. The initial oxidative addition of the aryl bromide is often rate-limiting.
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A Senior Application Scientist's Guide to Validating Synthesized Heterocyclic Compounds: A Comparative Approach
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Their unique three-dimensional structures and the presence of heteroatoms like nitrogen, oxygen, and sulfur bestow upon them diverse and often potent biological activities.[1] Consequently, the unambiguous determination of their structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of the primary analytical techniques employed for the structural validation of newly synthesized heterocyclic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying rationale for choosing and applying these powerful techniques. We will delve into the "why" behind experimental choices, ensuring that the described protocols are self-validating systems.
The Logic of Structural Validation: A Multi-pronged Approach
The elucidation of a novel heterocyclic structure is rarely accomplished with a single technique. Instead, a synergistic application of multiple analytical methods provides a comprehensive and irrefutable structural assignment.[2] The general workflow for structural validation is a stepwise process, beginning with techniques that provide broad structural information and progressing to those that offer fine-detail and absolute configuration.
Caption: A generalized workflow for the structural validation of a newly synthesized heterocyclic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule, revealing how atoms are connected to one another. For heterocyclic compounds, NMR is indispensable for establishing the core ring structure, the position of substituents, and the relative stereochemistry.[4]
The "Why" of NMR: Unraveling the Molecular Skeleton
The power of NMR lies in its ability to probe the local chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. Different chemical environments result in distinct resonance frequencies (chemical shifts), and interactions between neighboring nuclei (spin-spin coupling) provide information about connectivity.[5] For complex heterocyclic systems, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing through-bond and through-space correlations.[4][5]
Experimental Protocol: A Step-by-Step Guide to 1D and 2D NMR Analysis
The following protocol outlines a typical workflow for the NMR analysis of a novel heterocyclic compound.
-
Sample Preparation:
-
Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent.[6]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and does not have signals that overlap with key analyte resonances. Common choices include CDCl₃, DMSO-d₆, and D₂O.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number and types of protons present.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. This reveals the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for connecting different spin systems and identifying quaternary carbons.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, providing information about the three-dimensional structure and stereochemistry.[4]
-
-
Data Analysis:
-
Analyze the ¹H NMR for chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).
-
Use the 2D spectra to systematically assign all ¹H and ¹³C signals and piece together the molecular structure.
-
Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry: The Molecular Weighing Scale
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For the structural validation of synthesized compounds, its primary role is to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly crucial as it can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[8]
The "Why" of MS: Confirming the Molecular Formula
The rationale for using MS is straightforward: it provides a fundamental piece of information about the molecule – its mass. This is a critical first step in structural validation, as it confirms that the synthesized compound has the expected molecular weight. Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of the molecule, often corroborating findings from NMR spectroscopy.[9]
Experimental Protocol: A Step-by-Step Guide to High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Purity: A high degree of purity is essential to avoid ambiguity in the mass spectrum.
-
Sample Amount: MS is a highly sensitive technique, typically requiring only micrograms or even nanograms of material.
-
Solvent Selection: The sample is typically dissolved in a volatile solvent such as methanol, acetonitrile, or water.
-
-
Data Acquisition:
-
Ionization Technique: Choose an appropriate ionization method. For most heterocyclic compounds, electrospray ionization (ESI) is a common choice as it is a "soft" ionization technique that typically produces an intact molecular ion.[10]
-
Mass Analyzer: Utilize a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.[10]
-
Data Collection: Acquire the mass spectrum, ensuring that the molecular ion peak is clearly observed.
-
-
Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Accurate Mass Measurement: Determine the accurate mass of the molecular ion to four or more decimal places.
-
Molecular Formula Generation: Use software to generate possible molecular formulas that are consistent with the accurate mass measurement and isotopic pattern.
-
Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses that can support the proposed structure.
-
Caption: The workflow for determining the molecular formula using high-resolution mass spectrometry.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[11] It provides an unambiguous determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of chiral centers. For heterocyclic compounds, particularly those with multiple stereocenters, X-ray crystallography is often the only way to definitively establish the correct stereoisomer.
The "Why" of X-ray Crystallography: Unambiguous Stereochemistry
While NMR can provide information about relative stereochemistry, it can sometimes be ambiguous, especially in complex ring systems. X-ray crystallography overcomes this limitation by providing a direct visualization of the molecule in the solid state. The primary reason to employ this technique is to obtain an unequivocal assignment of the absolute configuration of a chiral molecule.[11]
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Purity: The compound must be of very high purity to form suitable single crystals.
-
Crystallization Technique: Grow single crystals of the compound. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Crystal Mounting: Mount a suitable single crystal on the diffractometer.
-
X-ray Diffraction: Irradiate the crystal with X-rays and collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Data Processing: Process the diffraction data to obtain a set of structure factors.
-
Structure Solution: Solve the phase problem to obtain an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and other parameters to obtain the final crystal structure.
-
-
Data Analysis:
-
Molecular Structure: Analyze the final structure to determine bond lengths, bond angles, and torsion angles.
-
Absolute Stereochemistry: For chiral molecules, determine the absolute configuration.
-
Caption: The process of determining the absolute structure via X-ray crystallography.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked about the synthesized heterocyclic compound. The following table provides a comparative overview of the key performance characteristics of NMR, MS, and X-ray crystallography.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Connectivity, Relative Stereochemistry | Molecular Weight, Elemental Formula | Absolute 3D Structure, Stereochemistry |
| Sample Amount | mg range[6] | µg to ng range | µg to mg (for crystal growth) |
| Sample State | Solution | Solid or Solution | Single Crystal |
| Sensitivity | Low to Moderate[3] | High[3] | N/A (requires a single crystal) |
| Resolution | High (for structure) | High (for mass) | Atomic Resolution |
| Analysis Time | Hours to Days (for 2D) | Minutes | Days to Weeks (including crystal growth) |
| Cost | Moderate to High | Moderate | High |
| Key Advantage | Detailed connectivity information | High sensitivity and accurate mass | Unambiguous stereochemistry |
| Key Limitation | Lower sensitivity, can be ambiguous for absolute stereochemistry | Provides limited connectivity information | Requires a suitable single crystal |
Conclusion
The structural validation of synthesized heterocyclic compounds is a critical process that relies on the judicious application of a suite of powerful analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the connectivity and relative stereochemistry of the molecular framework. High-resolution mass spectrometry provides an essential confirmation of the molecular weight and elemental composition. Finally, X-ray crystallography offers the definitive and unambiguous determination of the absolute three-dimensional structure.
By understanding the strengths and limitations of each technique and employing them in a logical and synergistic workflow, researchers can confidently and accurately characterize novel heterocyclic compounds, paving the way for their application in medicine, agriculture, and materials science.
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Substituted Phenylacetate Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of phenylacetate compounds is critical. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. Spectroscopic analysis provides a powerful toolkit for elucidating their precise chemical architecture. This guide offers an in-depth comparison of the spectroscopic data for a series of substituted phenylacetate compounds, providing the foundational knowledge to interpret spectra with confidence and precision.
Introduction to Phenylacetates and the Imperative of Spectroscopic Scrutiny
Phenylacetic acid and its ester derivatives are fundamental building blocks in organic synthesis and are key structural components in many active pharmaceutical ingredients (APIs). The substitution pattern on the phenyl ring dramatically influences the molecule's chemical properties, reactivity, and biological activity. Therefore, unambiguous characterization of these compounds is a cornerstone of drug discovery and development.
This guide will focus on four primary spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectra of methyl phenylacetate with its chloro-, nitro-, and methoxy-substituted analogues in the ortho, meta, and para positions, we will illustrate how these techniques can be used to determine the substitution pattern and understand the electronic effects of different functional groups.
Experimental Protocols: A Foundation of Trustworthy Data
The acquisition of high-quality, reproducible spectroscopic data is paramount. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
NMR Sample Preparation and Data Acquisition
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the phenylacetate compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single peak.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid phenylacetate sample directly onto the ATR crystal.
-
For solid samples, place a small amount of the powder on the crystal and apply pressure using the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Protocol:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the phenylacetate compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
-
-
Data Acquisition (Electron Ionization - EI):
-
The separated compounds are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
-
Caption: Workflow for GC-MS sample preparation and data acquisition.
Spectroscopic Data Comparison: Unveiling Substituent Effects
The following sections detail the expected spectroscopic data for our series of substituted methyl phenylacetates. For brevity and consistency, we will focus on the methyl esters. The principles discussed are directly applicable to other alkyl esters.
Unsubstituted Methyl Phenylacetate: The Benchmark
First, let's establish the spectroscopic signature of our parent compound, methyl phenylacetate.
| Spectroscopy Type | Characteristic Data |
| ¹H NMR (CDCl₃) | ~7.3 ppm (m, 5H, Ar-H), ~3.7 ppm (s, 3H, O-CH₃), ~3.6 ppm (s, 2H, Ar-CH₂) |
| ¹³C NMR (CDCl₃) | ~172 ppm (C=O), ~134 ppm (Ar-C), ~129 ppm (Ar-CH), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~52 ppm (O-CH₃), ~41 ppm (Ar-CH₂) |
| IR (cm⁻¹) | ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1740 (C=O stretch), ~1200 (C-O stretch) |
| Mass Spec (m/z) | 150 (M⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Chloro-Substituted Methyl Phenylacetates
The electronegative and weakly deactivating chloro substituent influences the electronic environment of the phenyl ring, leading to predictable changes in the spectra.
| Position | Spectroscopy Type | Expected Data and Rationale |
| ortho- | ¹H NMR | Aromatic protons will be shifted downfield due to the inductive effect of chlorine. The proximity of the substituent will lead to a more complex splitting pattern. |
| ¹³C NMR | The carbon bearing the chlorine (ipso-carbon) will be shifted downfield. Other aromatic carbons will also show shifts depending on their position relative to the substituent. | |
| IR (cm⁻¹) | In addition to the ester bands, a C-Cl stretch will be observed in the fingerprint region (~750 cm⁻¹). | |
| Mass Spec (m/z) | The molecular ion peak will appear at m/z 184 and will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. | |
| meta- | ¹H NMR | The aromatic protons will experience less of a downfield shift compared to the ortho isomer. |
| ¹³C NMR | The ipso-carbon will be shifted downfield, and the substituent effects will be propagated around the ring. | |
| IR (cm⁻¹) | A C-Cl stretch will be present in the fingerprint region. | |
| Mass Spec (m/z) | Similar to the ortho isomer, a molecular ion at m/z 184 with a prominent M+2 peak is expected. | |
| para- | ¹H NMR | Due to symmetry, the aromatic region will simplify to two doublets. |
| ¹³C NMR | The number of unique aromatic carbon signals will be reduced due to symmetry. | |
| IR (cm⁻¹) | A C-Cl stretch will be observed. | |
| Mass Spec (m/z) | A molecular ion at m/z 184 with an M+2 peak will be present. |
Nitro-Substituted Methyl Phenylacetates
The strongly deactivating and electron-withdrawing nitro group has a pronounced effect on the spectroscopic data.
| Position | Spectroscopy Type | Expected Data and Rationale |
| ortho- | ¹H NMR | The aromatic protons will be significantly shifted downfield due to the strong electron-withdrawing nature of the nitro group. |
| ¹³C NMR | All aromatic carbons will be shifted downfield, with the ipso-carbon showing a substantial shift. | |
| IR (cm⁻¹) | Strong, characteristic asymmetric and symmetric N-O stretches will appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. | |
| Mass Spec (m/z) | The molecular ion will be observed at m/z 195. | |
| meta- | ¹H NMR | The downfield shifts of the aromatic protons will be less pronounced compared to the ortho and para isomers. |
| ¹³C NMR | The substituent effects on the carbon chemical shifts will follow predictable patterns for a meta-deactivating group. | |
| IR (cm⁻¹) | Characteristic N-O stretches will be present. | |
| Mass Spec (m/z) | The molecular ion will be at m/z 195. | |
| para- | ¹H NMR | The aromatic region will simplify to two doublets, both significantly downfield. |
| ¹³C NMR | Symmetry will reduce the number of aromatic carbon signals. | |
| IR (cm⁻¹) | Strong N-O stretches will be a key feature. | |
| Mass Spec (m/z) | The molecular ion will be at m/z 195. |
Methoxy-Substituted Methyl Phenylacetates
The electron-donating methoxy group has an opposing effect to the chloro and nitro groups, leading to upfield shifts in the NMR spectra.
| Position | Spectroscopy Type | Expected Data and Rationale |
| ortho- | ¹H NMR | Aromatic protons will be shifted upfield due to the electron-donating nature of the methoxy group. An additional singlet for the methoxy protons will appear around 3.8 ppm. |
| ¹³C NMR | Aromatic carbons, particularly the ortho and para positions relative to the methoxy group, will be shifted upfield. The ipso-carbon will be shifted significantly downfield. | |
| IR (cm⁻¹) | In addition to the ester bands, a strong C-O stretch for the ether linkage will be observed around 1250 cm⁻¹. | |
| Mass Spec (m/z) | The molecular ion will be observed at m/z 180. | |
| meta- | ¹H NMR | Upfield shifts of the aromatic protons will be observed, but to a lesser extent than in the ortho and para isomers. A methoxy singlet will be present. |
| ¹³C NMR | The substituent effects will be characteristic of a meta-directing, activating group. | |
| IR (cm⁻¹) | A C-O ether stretch will be present. | |
| Mass Spec (m/z) | The molecular ion will be at m/z 180. | |
| para- | ¹H NMR | The aromatic region will simplify to two doublets, both shifted upfield. A methoxy singlet will be present. |
| ¹³C NMR | Symmetry will simplify the aromatic region of the spectrum. | |
| IR (cm⁻¹) | A strong C-O ether stretch will be a key diagnostic peak. | |
| Mass Spec (m/z) | The molecular ion will be at m/z 180. |
Visualizing the Influence of Substituents
The electronic effects of the substituents on the phenyl ring can be visualized as a logical relationship.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
Conclusion: A Roadmap for Structural Elucidation
This guide provides a framework for the systematic spectroscopic analysis of substituted phenylacetate compounds. By understanding the fundamental principles of each technique and the predictable effects of common substituents, researchers can confidently assign structures and gain valuable insights into the electronic properties of these important molecules. The provided protocols and comparative data serve as a practical resource for both novice and experienced scientists in the field of drug development and chemical research.
References
A Senior Application Scientist's Guide to Assessing the Purity of Starting Materials for Synthesis
In the landscape of drug development and chemical synthesis, the integrity of the final product is inextricably linked to the quality of its foundational components. The purity of starting materials is not merely a matter of good practice; it is a critical determinant of reaction efficiency, impurity profiles, and, ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of starting materials, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.
The Imperative of Purity: A Regulatory and Scientific Standpoint
The adage "garbage in, garbage out" holds profound truth in chemical synthesis. Impurities in starting materials can be carried through synthetic steps, lead to undesirable side reactions, or even inhibit the desired transformation, resulting in lower yields and complex purification challenges. From a regulatory perspective, guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), mandate the control of impurities in new drug substances.[1][2][3][4] This control strategy begins with a thorough understanding and characterization of the starting materials themselves.[5][6][7]
The selection of a starting material is a critical juncture where good manufacturing practices (GMP) are introduced into the synthesis of a drug substance.[6][8] Therefore, robust analytical methods are required to ensure that these materials meet predefined specifications for identity, purity, and impurity levels before they enter the manufacturing process.[5]
A Comparative Overview of Core Analytical Techniques
The analytical chemist's toolkit for purity assessment is diverse, with each instrument offering a unique lens through which to view a sample's composition. The choice of technique is governed by the physicochemical properties of the analyte and its potential impurities, including volatility, thermal stability, polarity, and spectroscopic properties. The primary methods employed are chromatography, spectroscopy, and thermal analysis.
Chromatographic Techniques: The Power of Separation
Chromatography is the workhorse of purity analysis, physically separating a mixture into its individual components.[9] This separation allows for the quantification of the main component and the detection and quantification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most widely used technique for purity assessment in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[10][11][12] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11][13]
-
Causality in Method Choice: HPLC is the gold standard for many pharmaceutical starting materials because a vast number of organic molecules are non-volatile and may decompose at the high temperatures required for Gas Chromatography.[12][14] Reversed-phase HPLC, in particular, is highly versatile for separating compounds with a wide range of polarities.[13]
-
Self-Validating System: An HPLC purity method is validated for specificity, linearity, range, accuracy, and precision as per ICH Q2(R1) guidelines.[15][16][17][18] Specificity is often confirmed using a photodiode array (PDA) detector, which can assess peak purity by comparing UV spectra across a single peak.[10][15] Any spectral inhomogeneity suggests the presence of a co-eluting impurity, flagging the need for method optimization.[10]
Gas Chromatography (GC)
GC is the preferred method for volatile and thermally stable compounds, such as residual solvents and certain starting materials.[19][20][21][22] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[21][23][24]
-
Causality in Method Choice: GC is exceptionally sensitive and provides high-resolution separation for volatile organic compounds.[20][24] When starting materials or potential impurities are volatile, GC offers faster analysis times and unparalleled separation efficiency compared to HPLC.[14][24]
-
Self-Validating System: The use of a flame ionization detector (FID) provides a near-universal response for organic compounds, making it an excellent tool for quantitative analysis.[25] For identification, coupling GC with a mass spectrometer (GC-MS) provides definitive structural information on separated impurities, serving as a gold standard for confirming the identity of volatile unknowns.[14]
Diagram 1: General Workflow for Chromatographic Purity Assessment
Caption: Workflow for assessing starting material purity using chromatographic techniques.
Spectroscopic Techniques: A Deeper Look at Molecular Structure
While chromatography separates components, spectroscopy provides information about their chemical structure, which is invaluable for both purity assessment and impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is a powerful tool that provides detailed structural information and, in its quantitative form (qNMR), can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[26] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[27][28]
-
Causality in Method Choice: qNMR is considered an orthogonal technique to chromatography.[29][30] This makes it ideal for confirming the purity results obtained from HPLC or GC, as its measurement principle is fundamentally different.[30] It is particularly useful for compounds that lack a UV chromophore (making HPLC with UV detection challenging) or are non-volatile (precluding GC).[29] Furthermore, qNMR is non-destructive, preserving precious samples.[29]
-
Self-Validating System: Purity is determined by integrating the signals of the analyte against a certified internal standard of known purity and concentration.[27][28] The specificity of NMR allows for the simultaneous quantification of the main component and any visible impurities in a single experiment, provided their signals are resolved.[29][31]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly specific and sensitive detection.[32][33] While often coupled with chromatography (LC-MS, GC-MS), it can also be used for direct infusion analysis.
-
Causality in Method Choice: MS is the ultimate tool for impurity identification.[32][33][34] When an unknown impurity is detected by another method, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps determine the elemental composition of the impurity.[34] Tandem MS (MS/MS) experiments can then be used to fragment the impurity, yielding structural information.[32][34][35]
-
Self-Validating System: The fragmentation pattern of a compound in MS is a unique fingerprint. By comparing the fragmentation of the main peak with that of a suspected impurity, structural similarities and differences can be elucidated. This makes MS an incredibly powerful tool for confirming the identity of process-related impurities.[33]
Thermal Analysis: Assessing Purity through Physical Properties
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[36][37] For a pure, crystalline substance, melting occurs at a sharp, well-defined temperature. The presence of impurities broadens this melting range and depresses the melting point, a phenomenon that can be quantified using the Van't Hoff equation to determine purity.[36][38][39]
-
Causality in Method Choice: DSC is a valuable technique for highly pure (>95 mol%) crystalline starting materials.[36] It offers a rapid, absolute method for purity determination without the need for solvents or extensive method development.[40] It is particularly useful as a quick screening tool for the quality of crystalline raw materials.
-
Self-Validating System: The method relies on fundamental thermodynamic principles.[38] The shape of the melting endotherm itself provides a visual indication of purity; a sharp, narrow peak is indicative of high purity, while a broad, shallow peak suggests the presence of impurities.[36] This provides an intrinsic check on the quantitative result.
Head-to-Head Comparison: Selecting the Right Tool for the Job
The selection of an analytical technique is a critical decision based on a multi-faceted evaluation of the starting material's properties and the specific information required.
Table 1: Comparative Performance of Key Analytical Techniques
| Feature | HPLC-UV | GC-FID | qNMR | DSC | LC-MS |
| Principle | Differential Partitioning | Volatility & Partitioning | Nuclear Spin Resonance | Melting Point Depression | Partitioning & Mass |
| Analyte Type | Non-volatile, Thermally Labile | Volatile, Thermally Stable | Soluble Compounds | Crystalline Solids | Non-volatile, Thermally Labile |
| Primary Use | Quantification, Purity | Quantification, Volatiles | Absolute Quantification | Absolute Purity (>95%) | Identification, Quantification |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Moderate (µg-mg) | Low (mg) | Extremely High (fg-pg) |
| Specificity | Moderate to High | Moderate | High | Low | Very High |
| Quant. Accuracy | Excellent | Excellent | Excellent | Good | Good to Excellent |
| Throughput | Moderate | High | Moderate | High | Moderate |
| Key Advantage | Versatility, Robustness | Speed, Sensitivity | Absolute Quantification | No Reference Standard | Definitive Identification |
| Limitation | Needs Chromophore | Analyte must be volatile | Lower Sensitivity | Only for pure crystalline | Matrix Effects, Cost |
Diagram 2: Decision Tree for Purity Method Selection
Caption: A risk-based decision guide for selecting the appropriate purity analysis method.
Experimental Protocols: Putting Theory into Practice
To provide a practical context, detailed methodologies for the two most common techniques, HPLC and qNMR, are outlined below.
Protocol: Purity Determination by HPLC-UV
This protocol describes a general approach for determining the purity of a non-volatile organic starting material using reversed-phase HPLC with UV detection.
-
Method Development & Optimization:
-
Column Selection: Start with a versatile C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of stationary phase is critical for achieving separation.[13]
-
Mobile Phase Selection: Screen different mobile phase compositions, typically a mixture of water (often with an acid modifier like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[41]
-
Gradient Elution: Develop a gradient elution method to ensure that impurities with a wide range of polarities are eluted and detected. A typical gradient might run from 10% to 95% organic solvent over 20-30 minutes.
-
Detection Wavelength: Use a PDA detector to analyze the UV spectrum of the main component. Select a wavelength that provides a good response for the main peak and potential impurities.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the starting material at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent (diluent).
-
Prepare a working solution by diluting the stock solution to a concentration appropriate for the detector's linear range (e.g., 0.1 mg/mL).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the working solution (e.g., 10 µL).
-
Acquire the chromatogram for a runtime sufficient to elute all components.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Assess the peak purity of the main component using the PDA data to check for co-elution.
-
Protocol: Absolute Purity Determination by qNMR
This protocol outlines the determination of absolute purity using ¹H qNMR with an internal standard.
-
Selection of Internal Standard (IS):
-
Choose a high-purity (>99.9%) certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.[27] Common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.
-
The IS must be stable and not react with the analyte or the solvent.[27]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the starting material (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio should be optimized for clear integration of both components.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters for Quantitation: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This ensures full relaxation and accurate signal integration. Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, non-overlapping peak for the analyte (I_analyte) and a peak for the internal standard (I_std).
-
Calculate the purity using the following equation[27]:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / m_analyte) * (MW_analyte / MW_std) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, m = mass, MW = molecular weight, P_std = purity of the internal standard.
-
-
Conclusion: An Integrated Approach to Ensuring Quality
The assessment of starting material purity is a foundational activity in ensuring the quality, safety, and consistency of synthesized products. No single technique is universally superior; rather, a strategic, risk-based approach that leverages the strengths of orthogonal methods provides the most robust and reliable characterization. Chromatographic methods like HPLC and GC excel at separation and routine quantification, while spectroscopic techniques like qNMR and MS offer absolute quantification and definitive structural elucidation. Thermal analysis by DSC provides a rapid, absolute purity assessment for crystalline materials.
By understanding the causality behind experimental choices and implementing self-validating systems, researchers and drug development professionals can build a comprehensive analytical control strategy. This ensures that the materials entering the synthetic pathway are of the highest quality, paving the way for a more efficient, predictable, and successful development process.
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Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link][39]
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Basic Principles of Gas Chromatography. Phenomenex. [Link][22]
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Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Farmacia. [Link][25]
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Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link][8]
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Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics. [Link][6]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link][31]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-((3-bromophenyl)amino)acetate
This document provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 2-((3-bromophenyl)amino)acetate. As a brominated aromatic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed to provide researchers, scientists, and drug development professionals with the expertise to handle this reagent responsibly from generation to final disposal.
Hazard Identification and Risk Assessment
Organobromine compounds can be persistent in the environment and may have bio-accumulative properties, underscoring the importance of preventing their release.[4] The primary disposal route for halogenated organic waste is typically high-temperature incineration at a licensed facility, which is more costly and energy-intensive than disposal methods for non-halogenated waste.[5][6][7]
Table 1: Synthesized Hazard Profile and Recommended Precautions
| Hazard Classification | GHS Pictogram | Associated Risks & Precautionary Statements |
| Skin Corrosion/Irritation | Corrosion | Risks: Causes severe skin burns and irritation.[1][3] Precautions: Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. Take off contaminated clothing immediately and wash it before reuse.[2][3] |
| Serious Eye Damage/Irritation | Corrosion | Risks: Causes serious eye damage; risk of blindness.[1][3] Precautions: Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[2][3] |
| Acute Toxicity | Skull and Crossbones | Risks: May be harmful or fatal if swallowed, in contact with skin, or if inhaled.[8] Precautions: Do not breathe mist or vapors. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.[1] |
Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling this compound and its associated waste:
-
Hand Protection: Wear chemically resistant gloves (e.g., neoprene or nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure all skin is covered.
-
Respiratory Protection: All handling of the compound and commingling of waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][7]
Disposal Protocol: A Step-by-Step Guide
The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[10] Improper management can lead to significant penalties and safety incidents.[11]
Step 1: Waste Segregation
The most critical step in managing this waste is proper segregation. Due to the presence of bromine, this compound waste is classified as a halogenated organic waste .
-
Action: Designate a specific waste container solely for halogenated organic compounds.[12][13]
-
Causality: Never mix halogenated waste with non-halogenated organic waste.[5] Halogenated compounds require specific incineration processes to prevent the formation of toxic byproducts like dioxins and furans. Separate collection streamlines the disposal process and is more cost-effective.[5][7] Also, keep this waste stream separate from aqueous wastes, acids, bases, and heavy metals.[5][7]
Step 2: Container Selection and Labeling
-
Action (Container): Select a container made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[13][14][15] Do not use metal containers for acidic waste or foodstuff containers.[15][16]
-
Action (Labeling): Label the waste container before adding the first drop of waste.[13] The label must, at a minimum, include:
Step 3: Waste Accumulation
-
Action: Collect all waste, including residues and any contaminated materials (e.g., pipette tips, gloves), directly into your labeled halogenated waste container.
-
Causality: Keep the waste container closed at all times except when actively adding waste.[7][11][13] This minimizes the release of hazardous vapors into the laboratory environment and prevents spills.
Step 4: On-Site Storage (Satellite Accumulation Area)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[11][15]
-
Action: Store the sealed and labeled waste container in your designated SAA.
-
Causality & Regulations:
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][18] Waste should not be moved between different SAAs.[17]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]
-
Partially filled containers may remain in the SAA for up to 12 months, as long as accumulation limits are not exceeded.[11][15] Once a container is full, it must be removed by the institution's environmental safety office within three days.[15]
-
Step 5: Arranging for Final Disposal
-
Action: Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Causality: Final disposal of hazardous waste is strictly regulated by agencies like the Environmental Protection Agency (EPA) and must be handled by licensed professionals.[11] Your responsibility is to ensure the waste is properly identified, segregated, contained, and labeled for safe transport and disposal by the EH&S team.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or highly vaporous, evacuate the lab and call your institution's emergency number.[7][13]
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[13]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the liquid.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.[8][9]
-
Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it alongside your other halogenated waste for EH&S pickup.[13][19]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste within the laboratory.
Caption: Waste Disposal Workflow for this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). US EPA. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
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Ethyl 2-[3-(3-bromophenyl)propanoylamino]acetate. (2026, January 10). PubChem. Retrieved from [Link]
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Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. (n.d.). PubChemLite. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Safely handling a liter of Bromine? (2017, September 16). Reddit. Retrieved from [Link]
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Removal of Bromine from Polymer Blends... (2023, January 31). PMC - NIH. Retrieved from [Link]
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Navigating the Synthesis and Handling of Ethyl 2-((3-bromophenyl)amino)acetate: A Guide to Essential Safety and Logistical Operations
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity.
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, Ethyl 2-((3-bromophenyl)amino)acetate, a substituted aromatic amine, holds potential as a building block in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment, operational planning, and waste disposal, grounded in established principles of laboratory safety.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. Given the nature of this compound, the primary hazards are anticipated to be dermal and ocular irritation or corrosion, and potential toxicity through inhalation or ingestion.
Recommended Personal Protective Equipment
The following table outlines the minimum PPE requirements for handling this compound. It is crucial to always consult with your institution's environmental health and safety (EHS) department for specific guidance.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. This provides a robust barrier against corrosive materials that can cause severe eye damage[4][5]. |
| Hand Protection | Chemical-resistant gloves are essential. Given that aromatic amines can permeate some glove materials, selecting the appropriate type is critical. Nitrile gloves may be suitable for short-term contact, but for prolonged handling, heavier-duty gloves such as neoprene or PVC are recommended[4][6]. Always check the manufacturer's glove compatibility charts for specific chemical resistance data. Double-gloving can provide an additional layer of protection. |
| Body Protection | A flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls or a chemical-resistant apron over the lab coat should be worn. Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes[6]. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation or if work must be performed outside a fume hood (which is strongly discouraged), a respirator may be necessary. The type of respirator should be determined by a formal risk assessment and in consultation with EHS professionals[5]. |
II. Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to minimize exposure and ensure the integrity of your research.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before entering the lab, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly and that the sash is at the appropriate height.
-
Gather all necessary chemicals and equipment, inspecting glassware for any defects.
-
-
Handling and Reaction:
-
Always handle the solid or solutions of this compound within the fume hood.
-
When weighing the compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.
-
If the reaction is sensitive to air or moisture, ensure it is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Clearly label all reaction vessels with the contents, concentration, and date.
-
-
Work-up and Purification:
-
Quench reactions cautiously, especially if they are exothermic or involve reactive reagents.
-
During extractions, vent the separatory funnel frequently to release any pressure buildup.
-
When performing chromatography, ensure the system is properly sealed to prevent leaks and exposure to solvents and the compound.
-
III. Disposal Plan: A Commitment to Environmental and Personal Safety
Proper waste management is a critical and non-negotiable aspect of chemical handling.
Waste Segregation and Disposal Workflow
The following diagram outlines the decision-making process for waste disposal.
Caption: A decision tree for the proper segregation and disposal of waste.
Disposal Procedures
-
Halogenated Organic Waste: All liquid waste containing this compound, including reaction mixtures, extraction solvents, and chromatography eluents, must be collected in a designated "Halogenated Organic Waste" container[7]. These containers should be clearly labeled, kept closed when not in use, and stored in secondary containment.
-
Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and weigh boats, should be placed in a designated solid chemical waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a puncture-resistant sharps container.
-
Decontamination: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent, and the rinsate collected as halogenated organic waste before washing.
-
Spill Management: In the event of a spill, evacuate the area and alert your supervisor and EHS. Small spills within a fume hood can be absorbed with an inert material (e.g., vermiculite or sand), which is then collected as solid chemical waste. Do not attempt to clean up large spills or spills outside of a fume hood without proper training and equipment.
By adhering to these comprehensive safety and logistical guidelines, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
IV. References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Ammonia Safety & Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2026, January 10). PubChem Compound Summary for CID 115257521, Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate. Retrieved from [Link].
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PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
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Lab Alley. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. Retrieved from [Link]
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PubMed. (1992). Role of acetate during platelet storage in a synthetic medium. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
